molecular formula C14H16N2O2 B014864 1,2-Bis(o-aminophenoxy)ethane CAS No. 52411-34-4

1,2-Bis(o-aminophenoxy)ethane

Cat. No.: B014864
CAS No.: 52411-34-4
M. Wt: 244.29 g/mol
InChI Key: PSDFQEVOCCOOET-UHFFFAOYSA-N
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Description

1,2-Bis(o-aminophenoxy)ethane (CAS 52411-34-4) is a high-purity aromatic diamine compound with the molecular formula C 14 H 16 N 2 O 2 and a molecular weight of 244.29 g/mol. It serves as a versatile and critical building block in chemical synthesis, distinguished by its flexible ethylene glycol diether core flanked by two ortho-aminophenol units. This structure provides a unique combination of conformational flexibility and coordinative functionality, making it an invaluable precursor in advanced materials science and coordination chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-aminophenoxy)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDFQEVOCCOOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCOC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365262
Record name 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline
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Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52411-34-4
Record name 2,2′-[1,2-Ethanediylbis(oxy)]bis[benzenamine]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline
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Record name Benzenamine, 2,2'-[1,2-ethanediylbis(oxy)]bis
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2-Bis(o-aminophenoxy)ethane

This document provides a comprehensive overview of the synthesis, properties, and key applications of this compound (CAS No. 52411-34-4), a versatile aromatic diamine. This compound serves as a critical building block in coordination chemistry and materials science, most notably as the precursor to the selective calcium chelator BAPTA.

Synthesis of this compound

The most common and industrially relevant synthesis is a two-step process. This method involves the initial formation of a dinitro precursor, 1,2-bis(2-nitrophenoxy)ethane, which is subsequently reduced to the target diamine compound.[1]

Step 1: Etherification to form 1,2-Bis(2-nitrophenoxy)ethane

The first step is the etherification of ethylene glycol with an ortho-substituted nitrobenzene, typically o-nitrochlorobenzene. The reaction is conducted in the presence of a base and often a phase-transfer catalyst to facilitate the reaction.[2]

Step 2: Reduction to this compound

The final step involves the reduction of the two nitro groups on the 1,2-bis(2-nitrophenoxy)ethane intermediate.[1] Common methods for this transformation include catalytic hydrogenation or chemical reduction using agents like hydrazine hydrate.[1][2][3]

Synthesis_Workflow A o-Nitrochlorobenzene + Ethylene Glycol B Step 1: Etherification (Base, Phase-Transfer Catalyst) A->B Reactants C 1,2-Bis(2-nitrophenoxy)ethane (Dinitro Intermediate) B->C Yields D Step 2: Reduction C->D Intermediate E This compound (Final Product) D->E Yields

Diagram 1: General synthesis workflow for this compound.

Physicochemical Properties

This compound is a high-purity aromatic diamine with a flexible ethylene glycol diether core.[1] It typically appears as a white to light yellow crystalline powder.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 52411-34-4[1][4][5][6]
Molecular Formula C₁₄H₁₆N₂O₂[1][4][6]
Molecular Weight 244.29 g/mol [1][4][6]
Appearance White to light yellow/orange powder to crystal[4]
Melting Point 131-132 °C[4]
Boiling Point 452.9 ± 30.0 °C (Predicted)[4]
Density 1.204 ± 0.06 g/cm³ (Predicted)[4]
Flash Point 253.5 °C[4]
pKa 4.56 ± 0.10 (Predicted)[4]
Storage Conditions Under inert gas (Nitrogen or Argon) at 2–8 °C[4][5]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Protocol 1: Catalytic Hydrogenation

This protocol is adapted from established industrial methods for the reduction of the dinitro intermediate.[1][4]

Materials:

  • 1,2-bis(2-nitrophenoxy)ethane (45 g)

  • Nickel catalyst (1.3 g)

  • Activated carbon (1.8 g)

  • Ethanol (600 mL)

  • High-pressure reactor

  • Hydrogen gas

Procedure:

  • Charge a 1L high-pressure reactor with 45 g of 1,2-bis(2-nitrophenoxy)ethane, 1.3 g of nickel catalyst, 1.8 g of activated carbon, and 600 mL of ethanol.[4]

  • Seal the reactor and replace the internal atmosphere with nitrogen gas.

  • Begin stirring and heat the mixture to the set temperature of 95 °C.

  • Introduce hydrogen gas, maintaining a pressure of 0.4 MPa.

  • Continue the reaction until hydrogen uptake ceases (typically 20-30 minutes after pressure stabilization).

  • Stop heating and stirring, and allow the reactor to cool to 65 °C.

  • Perform a hot filtration to remove the catalyst and activated carbon. The recovered solids can be reused.

  • Cool the filtrate to 30 °C to induce crystallization of the product.

  • Collect the crystals by filtration and dry the filter cake at 60 °C. The reported molar yield is 90.03% with a purity of 99.09%.[4]

Protocol 2: Hydrazine Hydrate Reduction

This method provides an alternative to high-pressure hydrogenation.[2][3] A similar procedure is used for the para-isomer, which is adapted here for the ortho-isomer.[3]

Materials:

  • 1,2-bis(2-nitrophenoxy)ethane (0.05 mol, 15.2 g)

  • Hydrazine monohydrate (e.g., 10 mL)

  • 5% Palladium on carbon (Pd/C) or Iron (III) Chloride/Activated Carbon catalyst system[2][3]

  • Ethanol or Methanol (e.g., 80 mL)

Procedure:

  • In a round-bottom flask, combine 15.2 g (0.05 mol) of 1,2-bis(2-nitrophenoxy)ethane, the chosen catalyst (e.g., 0.456 g activated carbon and 0.1216 g 99% iron trichloride), and an alcohol solvent.[2]

  • Add hydrazine hydrate to the mixture.

  • Heat the mixture to reflux and maintain for several hours (e.g., 16 hours), monitoring the reaction via Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • The crude product can be purified by recrystallization from ethanol.

  • This method has reported yields as high as 88.5% with a purity of 99.0%.[2]

Key Applications and Derivatives

The unique structure of this compound, with its flexible ether linkage and reactive amine groups, makes it a valuable precursor in several fields.[1]

  • Ligand Synthesis: The primary amine groups can readily undergo condensation reactions with aldehydes (like salicylaldehyde) to form tetradentate Schiff base ligands, which are excellent for coordinating with various metal ions.[1]

  • Polymer Chemistry: It serves as a diamine monomer for the synthesis of advanced polymers like polyimides, although its para-substituted isomer is more commonly cited for this purpose.[1]

  • Calcium Chelation: Its most prominent application is as the direct precursor to BAPTA (this compound-N,N,N',N'-tetraacetic acid). BAPTA is a highly selective calcium chelator that is crucial in biochemistry and cell biology for controlling and measuring intracellular calcium ion concentrations.[1]

Applications cluster_applications Applications & Derivatives A This compound B Precursor / Building Block A->B C Schiff Base Ligands (N₂O₂ donor set) B->C D Polymer Synthesis (e.g., Polyimides) B->D E BAPTA Synthesis (Calcium Chelator) B->E

Diagram 2: Logical relationships of this compound's applications.

Safety and Handling

Table 2: Hazard and Safety Information

CategoryInformationReference(s)
Signal Word Warning[5]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
Precautionary Statements P261, P271, P280, P302+P352, P304+P340, P305+P351+P338[5]
Safety Description Avoid contact with skin and eyes.[4]

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical. Standard personal protective equipment (PPE), including gloves and safety glasses, should be used. Handle in a well-ventilated area.

References

An In-Depth Technical Guide to 1,2-Bis(o-aminophenoxy)ethane: Structure, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(o-aminophenoxy)ethane is a key aromatic diamine that serves as a versatile building block in coordination chemistry and materials science.[1] Its structure, featuring a flexible ethylene glycol diether core flanked by two ortho-aminophenol units, imparts unique conformational and coordinative properties.[1] This guide provides a comprehensive overview of its chemical structure, detailed analytical parameters, established synthesis protocols, and its significant role as a precursor to the vital calcium chelator, BAPTA.

Chemical Structure and Properties

This compound, also known as 2,2′-(Ethylenedioxy)dianiline, is a high-purity organic compound with the molecular formula C₁₄H₁₆N₂O₂.[1][2][3] Its structure is characterized by two aminophenoxy groups linked by an ethane bridge, which allows for considerable conformational flexibility. This flexibility is crucial for its function as a precursor to multidentate ligands.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 52411-34-4[1][2][3]
Molecular Formula C₁₄H₁₆N₂O₂[1][2][3]
Molecular Weight 244.29 g/mol [1][2][3]
Appearance White to light yellow/orange powder/crystal
Melting Point 131-132 °C
Boiling Point (Predicted) 452.9 ± 30.0 °C
Density (Predicted) 1.204 ± 0.06 g/cm³
pKa (Predicted) 4.56 ± 0.10

Crystal Structure Data:

The crystal structure of this compound has been determined by X-ray crystallography. The molecule possesses a crystallographic twofold axis that bisects the central C-C bond.[4]

Table 2: Crystal Structure Parameters

ParameterValueReference
Crystal System Monoclinic[4]
Space Group C2/c[4]
a 26.33 (2) Å[4]
b 5.979 (8) Å[4]
c 8.163 (10) Å[4]
β 105.14 (10)°[4]
Volume 1241 (3) ų[4]
Z 4[4]

Synthesis of this compound

The most common and industrially relevant synthesis is a two-step process involving the formation of a dinitro precursor followed by its reduction.[1]

Logical Workflow for Synthesis

G cluster_0 Step 1: Etherification cluster_1 Step 2: Reduction A o-Nitrochlorobenzene E Reaction A->E B Ethylene Glycol B->E C Phase Transfer Catalyst (e.g., Dodecyl trimethyl ammonium chloride) C->E D Base (Sodium Carbonate, Sodium Hydroxide) D->E F 1,2-Bis(2-nitrophenoxy)ethane E->F G 1,2-Bis(2-nitrophenoxy)ethane F->G K Reaction G->K H Reducing Agent (Hydrazine Hydrate) H->K I Catalyst (Raney Nickel or Pd/C) I->K J Solvent (Ethanol) J->K L This compound K->L

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-Bis(2-nitrophenoxy)ethane

This step involves the condensation of o-nitrochlorobenzene with ethylene glycol.[2]

  • Materials: o-Nitrochlorobenzene, ethylene glycol, sodium carbonate, sodium hydroxide, dodecyl trimethyl ammonium chloride (phase transfer catalyst).

  • Procedure:

    • Combine o-nitrochlorobenzene and ethylene glycol in a reaction vessel.

    • Add sodium carbonate, sodium hydroxide, and the phase transfer catalyst.

    • Heat the mixture, typically for several hours (e.g., 12 hours), to facilitate the condensation reaction.[2]

    • After the reaction is complete, cool the mixture to 30-35 °C.[2]

    • Filter the resulting solid product.

    • Wash the product with 75% ethanol and dry to yield 1,2-bis(2-nitrophenoxy)ethane.[2]

  • Yield: Purity of approximately 99.2% and a yield of around 65.5% can be achieved.[2]

Step 2: Reduction to this compound

The dinitro precursor is reduced to the final diamine product, commonly using hydrazine hydrate.[2]

  • Materials: 1,2-Bis(2-nitrophenoxy)ethane, hydrazine hydrate, activated carbon, ferric chloride (catalyst), ethanol (solvent).

  • Procedure:

    • Dissolve 1,2-bis(2-nitrophenoxy)ethane in an organic solvent such as ethanol.

    • Add activated carbon and a catalyst like ferric chloride.

    • Slowly add hydrazine hydrate to the mixture while stirring.

    • The reduction reaction proceeds to form this compound.

    • The final product can be purified by crystallization.

  • Yield: This method can produce the final product with a purity of over 99% and a yield of up to 93.7%.[2]

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound. The following data is predicted based on the known structure and spectral data of analogous compounds.

Experimental Workflow for Analysis

G Start Synthesized This compound Purification Purification (Crystallization) Start->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final Characterized Product Purity_Assessment->Final

Caption: General workflow for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.90 - 6.70Multiplet8HAromatic protons (Ar-H)
~ 4.30Singlet4HEthoxy protons (-O-CH₂-CH₂-O-)
~ 3.70Broad Singlet4HAmine protons (-NH₂)

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 145 - 140Ar-C-O
~ 138 - 135Ar-C-NH₂
~ 125 - 115Ar-C-H
~ 70-O-CH₂-CH₂-O-
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 5: Predicted Characteristic FT-IR Absorption Peaks

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3500 - 3300Medium, Sharp (two bands)N-H StretchPrimary Amine
3100 - 3000MediumC-H StretchAromatic
2950 - 2850MediumC-H StretchAliphatic (CH₂)
1620 - 1580StrongN-H BendPrimary Amine
1600 - 1450Medium to StrongC=C StretchAromatic Ring
1250 - 1200StrongAryl-O StretchAryl Ether
Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Table 6: Predicted Mass Spectrometry Data

m/zInterpretation
244[M]⁺ (Molecular Ion)
137[M - C₇H₇NO]⁺
122[M - C₈H₈NO]⁺
108[C₆H₆NO]⁺

Applications in Research and Drug Development

The primary significance of this compound lies in its role as a precursor to the highly selective calcium chelator, this compound-N,N,N',N'-tetraacetic acid (BAPTA).[1]

BAPTA and Intracellular Calcium Signaling

BAPTA is an indispensable tool in cell biology for studying intracellular calcium (Ca²⁺) signaling.[1] Calcium ions are ubiquitous second messengers that regulate a vast array of cellular processes. BAPTA's high affinity and selectivity for Ca²⁺ over other cations like Mg²⁺ allow researchers to buffer intracellular Ca²⁺ concentrations, thereby elucidating the role of calcium fluctuations in specific signaling pathways.[1] For instance, the cell-permeable acetoxymethyl ester form of BAPTA (BAPTA-AM) can be loaded into cells, where it is cleaved by esterases to trap BAPTA intracellularly. This allows for the direct manipulation of cytosolic Ca²⁺ levels to study its impact on processes like neurotransmission, muscle contraction, and apoptosis.

Signaling Pathway: BAPTA's Role in Elucidating Calcium-Dependent Kinase Activation

G cluster_0 Cellular Environment Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Activation Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP₃ Production PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Cytosol ↑ [Ca²⁺]cytosol Ca_Release->Ca_Cytosol Kinase Ca²⁺-Dependent Kinase Activation (e.g., CaMKII) Ca_Cytosol->Kinase BAPTA BAPTA BAPTA->Ca_Cytosol Chelates Ca²⁺ Response Cellular Response (e.g., Gene Expression) Kinase->Response

Caption: Role of BAPTA in a generic calcium signaling pathway.

Conclusion

This compound is a molecule of significant interest due to its unique structural properties and its crucial role as a synthetic intermediate. Its chemical characteristics make it an ideal precursor for complex ligands, most notably the calcium chelator BAPTA, which has been instrumental in advancing our understanding of cellular signaling. The detailed analytical and synthesis information provided in this guide serves as a valuable resource for researchers in chemistry, biology, and pharmacology, facilitating further exploration of this compound and its derivatives in various scientific and therapeutic applications.

References

A Comprehensive Technical Guide to 1,2-Bis(o-aminophenoxy)ethane (CAS: 52411-34-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(o-aminophenoxy)ethane, with the CAS number 52411-34-4, is an aromatic diamine that serves as a crucial building block in synthetic chemistry. Its structure, featuring a flexible ethylene glycol diether linkage between two ortho-aminophenol units, imparts unique properties that make it a valuable precursor in the synthesis of advanced materials, coordination compounds, and, most notably, the widely used calcium chelator BAPTA.[1] This guide provides an in-depth overview of its synthesis, properties, and key applications, with a focus on experimental protocols and data relevant to research and development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and synthesis. The key data for this compound are summarized in the tables below.

General and Physicochemical Properties
PropertyValueReference(s)
CAS Number 52411-34-4[2]
Molecular Formula C₁₄H₁₆N₂O₂[2]
Molecular Weight 244.29 g/mol [2]
Appearance White to light yellow or light orange powder/crystal[3]
Melting Point 131-132 °C[3]
Boiling Point 452.9 ± 30.0 °C (Predicted)[3]
Density 1.204 ± 0.06 g/cm³ (Predicted)[3]
Flash Point 253.5 °C[3]
pKa 4.56 ± 0.10 (Predicted)[3]
Storage Conditions 2–8 °C, under inert gas (Nitrogen or Argon)[3]
Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction, providing valuable insights into its molecular conformation.

ParameterValueReference(s)
Crystal System Monoclinic[4]
Space Group C2/c[4]
a 26.33(2) Å[4]
b 5.979(8) Å[4]
c 8.163(10) Å[4]
β 105.14(10)°[4]
Volume 1241(3) ų[4]
Z 4[4]
Spectroscopic Data

While a complete set of publicly available spectra for this compound is limited, data from closely related structures and supplier information allow for a reliable prediction of its key spectroscopic features. Commercial suppliers may provide spectra upon request.[5][6] A study by Koryakova et al. investigated the vibrational (IR) spectra of this compound.[7]

Predicted ¹H NMR (in CDCl₃):

  • Aromatic protons: Multiplets in the range of δ 6.7-7.2 ppm.

  • -OCH₂CH₂O- protons: A singlet or narrow multiplet around δ 4.2-4.4 ppm.

  • -NH₂ protons: A broad singlet around δ 3.5-4.0 ppm, which is exchangeable with D₂O.

Predicted ¹³C NMR (in CDCl₃):

  • Aromatic carbons: Peaks in the range of δ 110-150 ppm.

  • -OCH₂CH₂O- carbons: A peak around δ 68-70 ppm.

Key FT-IR Absorptions (KBr pellet):

  • N-H stretching (amine): Broad bands in the region of 3300-3500 cm⁻¹.

  • C-H stretching (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Bands below 3000 cm⁻¹.

  • C=C stretching (aromatic): Peaks around 1500-1600 cm⁻¹.

  • C-O stretching (ether): Strong bands in the region of 1200-1250 cm⁻¹.

  • C-N stretching (amine): Bands in the region of 1250-1350 cm⁻¹.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its key derivatives.

Synthesis of this compound

A high-yield, two-step synthesis method is described in Chinese patent CN101863781A. This process involves the condensation of o-nitrochlorobenzene with ethylene glycol, followed by the reduction of the dinitro intermediate.

Step 1: Synthesis of 1,2-Bis(o-nitrophenoxy)ethane

  • Reaction Setup: In a reaction vessel, combine o-nitrochlorobenzene, ethylene glycol, sodium carbonate, and sodium hydroxide. The molar ratio of o-nitrochlorobenzene to sodium hydroxide should be between 1:1.0 and 1:2.0, and the molar ratio of o-nitrochlorobenzene to sodium carbonate should be between 1:0 and 1:0.5.

  • Catalyst Addition: Add a phase transfer catalyst, such as dodecyl trimethyl ammonium chloride.

  • Condensation Reaction: Heat the mixture to reflux to carry out the condensation reaction, forming 1,2-bis(o-nitrophenoxy)ethane.

  • Work-up: After the reaction is complete, cool the mixture and isolate the solid product.

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve the 1,2-bis(o-nitrophenoxy)ethane from Step 1 in an organic solvent such as methanol or ethanol.

  • Catalyst System: Add activated carbon (3-7% of the weight of the dinitro compound) and ferric chloride (the weight ratio of ferric chloride to activated carbon is 1:3.75).

  • Reduction: Add hydrazine hydrate to the mixture and heat to reflux to reduce the nitro groups to amino groups.

  • Purification: Upon completion of the reaction, filter the catalyst and purify the product by recrystallization to obtain this compound with a purity greater than 99%.

G Synthesis of this compound cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction o-Nitrochlorobenzene o-Nitrochlorobenzene Condensation Condensation o-Nitrochlorobenzene->Condensation Ethylene Glycol Ethylene Glycol Ethylene Glycol->Condensation 1,2-Bis(o-nitrophenoxy)ethane 1,2-Bis(o-nitrophenoxy)ethane Condensation->1,2-Bis(o-nitrophenoxy)ethane Phase Transfer Catalyst NaOH, Na2CO3 Dinitro_Intermediate 1,2-Bis(o-nitrophenoxy)ethane Reduction Reduction Dinitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product Hydrazine Hydrate Activated Carbon, FeCl3

Synthesis workflow for this compound.
Synthesis of Schiff Bases

This compound is a versatile precursor for the synthesis of tetradentate Schiff base ligands.[8] The general procedure involves the condensation of the diamine with two equivalents of an aldehyde.

Example Protocol: Synthesis of a Salicylaldehyde-derived Schiff Base

  • Dissolution: Dissolve this compound (1 mmol) in warm absolute ethanol (25 mL).

  • Aldehyde Addition: To the stirred solution, add a solution of salicylaldehyde (2 mmol) in absolute ethanol (25 mL) dropwise.

  • Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation and Purification: Cool the mixture to room temperature. The precipitated solid Schiff base is collected by filtration, washed with cold ethanol, and dried. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.[9][10]

G Schiff Base Formation Diamine This compound Reaction Condensation Diamine->Reaction Aldehyde 2 eq. Salicylaldehyde Aldehyde->Reaction Schiff_Base Tetradentate Schiff Base Ligand Reaction->Schiff_Base Ethanol, Reflux

General workflow for Schiff base synthesis.
Synthesis of this compound-N,N,N',N'-tetraacetic Acid (BAPTA)

BAPTA is synthesized from this compound via N-alkylation of the primary amino groups.[8]

  • Reaction Setup: Dissolve this compound in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Alkylation: Add at least four equivalents of an alkylating agent, such as ethyl bromoacetate, and a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to scavenge the HBr formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to facilitate the N-alkylation. The reaction progress can be monitored by TLC or LC-MS.

  • Hydrolysis: Once the tetraester intermediate is formed, perform hydrolysis of the ester groups using a base such as sodium hydroxide in a mixture of water and an organic solvent (e.g., THF or ethanol) to yield the tetracarboxylate form of BAPTA.

  • Purification: Acidify the reaction mixture to precipitate the BAPTA free acid, which can then be collected by filtration and purified by recrystallization.

Applications in Research and Drug Development

Precursor to the Calcium Chelator BAPTA

The most prominent application of this compound is as the starting material for the synthesis of BAPTA.[8] BAPTA is a highly selective calcium chelator that is widely used in cell biology and neuroscience to buffer intracellular calcium concentrations.[11] Its high affinity for Ca²⁺ and selectivity over other divalent cations like Mg²⁺ make it an invaluable tool for studying calcium-dependent signaling pathways.[12] The cell-permeant acetoxymethyl ester form, BAPTA-AM, is commonly used to load the chelator into cells.[11]

Role in Studying Calcium Signaling Pathways

BAPTA has been instrumental in elucidating the role of calcium in a multitude of cellular processes. For instance, BAPTA-AM has been shown to inhibit RANKL-induced osteoclast differentiation by suppressing the MEK/ERK, p38 MAPK, and Akt signaling pathways.[13] It has also been used to demonstrate the requirement of intracellular calcium for the activation of the STING signaling pathway by certain agonists.[14] Furthermore, BAPTA has been shown to have neuroprotective effects by reducing neuronal apoptosis and reactive oxygen species (ROS) generation following injury.[12] Recent studies have also explored the use of BAPTA-loaded nanoparticles for targeted therapy in conditions like acute kidney injury, where calcium overload is a key pathological feature.[15]

G BAPTA's Role in a Simplified Signaling Cascade Stimulus External Stimulus (e.g., RANKL, DMXAA) Ca_Increase Increase in Intracellular [Ca²⁺] Stimulus->Ca_Increase Downstream_Signaling Downstream Signaling (e.g., MEK/ERK, p38, Akt activation) Ca_Increase->Downstream_Signaling BAPTA BAPTA BAPTA->Ca_Increase Chelates Ca²⁺ Cellular_Response Cellular Response (e.g., Differentiation, Apoptosis) Downstream_Signaling->Cellular_Response

Simplified diagram of BAPTA's mechanism of action.
Synthesis of Schiff Base Ligands and Metal Complexes

The diamine nature of this compound allows for the straightforward synthesis of tetradentate Schiff base ligands through condensation with aldehydes.[8] These ligands can then be used to form stable complexes with various transition metals.[8] The resulting metal complexes have applications in catalysis and materials science.

Monomer for Polymer Synthesis

This compound can also be utilized as a monomer in the synthesis of polymers such as polyimides. The incorporation of its flexible ether linkage can improve the processability of the resulting polymers.[8]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in both fundamental research and applied sciences. Its role as the precursor to the indispensable calcium chelator BAPTA underscores its importance in the life sciences and drug development. The detailed synthetic protocols and compiled data in this guide are intended to support researchers in leveraging the full potential of this compound in their scientific endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2-Bis(o-aminophenoxy)ethane

This technical guide provides a comprehensive overview of this compound, a versatile aromatic diamine compound. It covers its core chemical and physical properties, detailed synthesis protocols, and its significant role as a precursor in the synthesis of advanced materials and crucial biochemical tools.

Core Properties and Specifications

This compound, with the CAS Number 52411-34-4, is a high-purity compound distinguished by its flexible ethylene glycol diether core flanked by two ortho-aminophenol units. This unique structure provides a combination of conformational flexibility and coordinative functionality.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₆N₂O₂[1][2][3]
Molecular Weight 244.29 g/mol [1][3]
Melting Point 131-132 °C[2]
Boiling Point (Predicted) 452.9 ± 30.0 °C[2]
Density (Predicted) 1.204 ± 0.06 g/cm³[2]
Appearance White to light yellow/orange powder/crystal[2]
IUPAC Name 2-[2-(2-aminophenoxy)ethoxy]aniline
InChI Key PSDFQEVOCCOOET-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The most common and industrially relevant synthesis of this compound is a two-step process. This involves the initial formation of a dinitro precursor, 1,2-bis(2-nitrophenoxy)ethane, which is subsequently reduced to the target diamine.

Protocol 1: Synthesis via Dinitro Precursor Reduction with Catalytic Hydrogenation

This protocol is based on the widely used method of reducing the nitro groups to amines using a metal catalyst.

Step 1: Etherification to form 1,2-bis(2-nitrophenoxy)ethane

  • This initial step involves the etherification of ethylene glycol with 2-nitrophenol derivatives. A specific method involves the condensation of o-nitro chlorobenzene with ethylene glycol in the presence of sodium carbonate, sodium hydroxide, and a phase transfer catalyst.[4]

Step 2: Reduction of 1,2-bis(2-nitrophenoxy)ethane

  • Reactor Setup: Charge a high-pressure reactor with 1,2-bis(2-nitrophenoxy)ethane, a nickel catalyst, activated carbon, and a suitable solvent such as ethanol.[2]

  • Hydrogenation: Subject the mixture to hydrogen gas under pressure. The catalyst facilitates the reduction of the two nitro groups to primary amine groups.

  • Purification: After the reaction is complete, the catalyst is filtered off. The final product, this compound, can be purified by crystallization from the solvent.

Protocol 2: Synthesis via Dinitro Precursor Reduction with Hydrazine Hydrate

This method provides an alternative reduction pathway with high yield and purity.[4]

Step 1: Synthesis of 1,2-(o-nitro phenoxyl) ethane

  • Condense o-nitro chlorobenzene with ethylene glycol in the presence of sodium carbonate, sodium hydroxide, and a phase transfer catalyst (e.g., Dodecyl trimethyl ammonium chloride).[4]

  • After an extended reaction time (e.g., 12 hours), cool the reaction mixture and filter the product.

  • Wash the crude product with 75% ethanol and dry to obtain 1,2-(o-nitro phenoxyl) ethane.[4]

Step 2: Reduction using Hydrazine Hydrate

  • Dissolve the 1,2-(o-nitro phenoxyl) ethane from the previous step in an organic solvent (e.g., carbinol or alcohol).[4]

  • Add hydrazine hydrate to the solution to reduce the nitro groups to amines.

  • This method has been reported to produce 1,2-di (o-amino phenoxyl) ethane with a purity higher than 99% and a high yield.[4]

Key Applications in Research and Development

The unique structure of this compound makes it a valuable precursor and building block in several areas of chemical and biomedical research.

A. Precursor to BAPTA: A Key Calcium Chelator Perhaps the most significant application is its role as the precursor to 1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid, commonly known as BAPTA. BAPTA is a highly selective calcium chelator that is indispensable for studying the multifaceted roles of intracellular calcium (Ca²⁺) signaling pathways. Its high affinity and selectivity for Ca²⁺ over other cations like Mg²⁺ make it an excellent buffer for controlling and investigating Ca²⁺-dependent cellular processes.

B. Advanced Materials and Polymer Synthesis The diamine nature of this compound makes it a suitable monomer for the synthesis of polymers, such as polyimides, by reacting it with a dianhydride.

C. Ligand Design in Coordination Chemistry This compound is a precursor for synthesizing multidentate ligands, often through Schiff base condensation reactions with aldehydes. These ligands, typically featuring an N₂O₂ donor set, are used to form stable complexes with various transition metals.

Visualized Workflows and Pathways

Diagram 1: Synthesis Workflow of this compound

cluster_synthesis Two-Step Synthesis Pathway cluster_reduction Reduction Methods A o-Nitrochlorobenzene + Ethylene Glycol B 1,2-bis(2-nitrophenoxy)ethane (Dinitro Precursor) A->B Etherification C This compound (Final Product) B->C Reduction R1 Catalytic Hydrogenation (e.g., Ni catalyst) B->R1 R2 Chemical Reduction (e.g., Hydrazine Hydrate) B->R2 R1->C R2->C

Caption: General synthesis pathway for this compound.

Diagram 2: Role as a Precursor to the Calcium Chelator BAPTA

cluster_application Biomedical Application Pathway A This compound B BAPTA (Calcium Chelator) A->B N-alkylation C Intracellular Ca²⁺ Signaling B->C Chelates Ca²⁺ ions D Drug Delivery Systems (e.g., BAPTA-AM) B->D Derivatization

Caption: From building block to a key tool in cell biology.

References

The Genesis of a Versatile Precursor: A Technical Guide to the Discovery and History of 1,2-Bis(o-aminophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(o-aminophenoxy)ethane is a versatile aromatic diamine that has carved a significant niche in coordination chemistry and materials science. While its fame is largely derived from being the foundational precursor to the indispensable calcium chelator BAPTA, its own history and diverse applications warrant a closer examination. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, presenting key experimental data, detailed protocols, and logical workflows to support researchers and developers in leveraging its unique properties.

Introduction: An Unassuming Molecule with Profound Impact

This compound, with the chemical formula C₁₄H₁₆N₂O₂, is an organic compound characterized by a flexible ethylene glycol diether linkage connecting two ortho-aminophenol units.[1] This unique structure imparts a combination of conformational flexibility and potent coordinating capabilities, making it a valuable building block in various chemical syntheses.[1] Its primary claim to fame is as the integral precursor to this compound-N,N,N',N'-tetraacetic acid, universally known as BAPTA, a highly selective calcium chelator that revolutionized the study of intracellular calcium signaling.[2] However, the journey of this compound itself, from its initial synthesis to its applications beyond a mere intermediate, offers valuable insights for chemists and material scientists.

The Synthetic Pathway: From Nitroaromatics to a Functional Diamine

The most common and industrially relevant synthesis of this compound is a two-step process that begins with the formation of a dinitro precursor, 1,2-bis(2-nitrophenoxy)ethane, which is subsequently reduced to the desired diamine.[1]

Step 1: Synthesis of 1,2-Bis(2-nitrophenoxy)ethane

The initial step involves the etherification of ethylene glycol with a nitro-substituted aromatic compound. Several methods have been reported, with variations in the starting materials and reaction conditions.

Table 1: Comparative Data for the Synthesis of 1,2-Bis(2-nitrophenoxy)ethane

Starting MaterialsReagentsSolventTemperature (°C)Yield (%)Purity (%)Reference
Ethylene glycol, 2-chloronitrobenzeneAlkali metal hydroxideDimethylacetamide40-100HighHigh[3]
Ethylene glycol, 2-chloronitrobenzene50% aq. NaOH, Benzyldimethyl-laurylammonium chlorideN/A90N/AN/A[3]
Sodium 2-nitrophenolate, 1,2-dichloroethaneN/AN/AN/AN/AN/A[3]
Sodium 2-nitrophenolate, 1,2-dibromoethaneN/AAlcoholN/AN/AN/A[3]

Experimental Protocol: Synthesis of 1,2-bis(2-nitrophenoxy)ethane from Ethylene Glycol and 2-Chloronitrobenzene [3][4]

  • To a suitable reaction vessel, add 1 mole of ethylene glycol and 1.9 to 2.5 moles of 2-chloronitrobenzene in dimethylacetamide.

  • With stirring, add an alkali metal hydroxide (e.g., sodium hydroxide) to the mixture.

  • Heat the reaction mixture to a temperature between 40°C and 100°C.

  • Maintain the temperature and continue stirring for a sufficient time to ensure the completion of the reaction.

  • Upon completion, the reaction mixture is worked up to isolate the 1,2-bis(2-nitrophenoxy)ethane product. This may involve filtration and washing steps.

Step 2: Reduction to this compound

The final step is the reduction of the two nitro groups of 1,2-bis(2-nitrophenoxy)ethane to form the corresponding amino groups. Catalytic hydrogenation is a common and effective method for this transformation.[1]

Table 2: Data for the Reduction of 1,2-bis(2-nitrophenoxy)ethane

Reducing AgentCatalystSolventReaction ConditionsYield (%)Reference
Hydrazine monohydrate5% Palladium on carbon (Pd/C)EthanolReflux for 16 hours92.2[5]

Experimental Protocol: Reduction of 1,2-bis(2-nitrophenoxy)ethane using Hydrazine Hydrate [5]

  • In a two-neck 250 ml round bottom flask, place 1 g of 1,2-bis(2-nitrophenoxy)ethane, 10 ml of hydrazine monohydrate, 80 ml of ethanol, and 0.06 g of 5% palladium on carbon (Pd/C).

  • Heat the mixture to reflux for 16 hours.

  • After cooling, filter the mixture to remove the Pd/C catalyst.

  • Recrystallize the crude solid from ethanol to yield the purified this compound.

Structural and Physicochemical Properties

The structure of this compound has been elucidated using single-crystal X-ray diffraction.

Table 3: Crystallographic Data for this compound

ParameterValueReference
Molecular FormulaC₁₄H₁₆N₂O₂[2]
Molecular Weight244.29 g/mol [2]
Crystal SystemMonoclinic[2]
Space GroupC2/c[2]
a (Å)26.33(2)[2]
b (Å)5.979(8)[2]
c (Å)8.163(10)[2]
β (°)105.14(10)[2]
Volume (ų)1241(3)[2]
Z4[2]
Temperature (K)120[2]

The crystal structure reveals intermolecular close contacts between the amine groups and oxygen atoms of neighboring molecules, as well as weak C—H⋯O hydrogen-bonding interactions.[2] A crystallographic twofold axis bisects the central C-C bond.[2]

The Pivotal Role in Calcium Chelation: The Birth of BAPTA

The most significant chapter in the history of this compound began in 1980 with the seminal work of Roger Y. Tsien.[6] Recognizing the need for a calcium indicator with high selectivity against magnesium and less pH sensitivity than the existing chelator EGTA, Tsien's group rationally designed and synthesized a new family of calcium buffers. The parent compound of this new class was this compound-N,N,N',N'-tetraacetic acid (BAPTA), derived directly from this compound.

BAPTA's design was revolutionary. The replacement of the aliphatic ethylene backbone of EGTA with the more rigid phenoxy groups of this compound resulted in a chelator with a significantly higher affinity and selectivity for Ca²⁺ over Mg²⁺.

BAPTA_Synthesis_Pathway Reagents BrCH₂CO₂Et or ICH₂CO₂Et (Bromo- or Iodoacetic acid ethyl ester) BAPTA_ester BAPTA tetraester BAPTA BAPTA (this compound- N,N,N',N'-tetraacetic acid) BAPTA_ester->BAPTA dummy2 Hydrolysis Hydrolysis (e.g., NaOH) dummy1 1_2_Bis_o_aminophenoxy_ethane 1_2_Bis_o_aminophenoxy_ethane

Synthesis of BAPTA from this compound.

Beyond a Precursor: Applications in Materials Science

While its role in BAPTA synthesis is paramount, this compound is also a valuable monomer in the synthesis of advanced polymers and a precursor for multidentate ligands.

Polyimide Synthesis

The diamine functionality of this compound makes it a suitable monomer for the synthesis of polyimides, a class of high-performance polymers known for their thermal stability.[1] Although the isomeric 1,2-bis(4-aminophenoxy)ethane is more commonly used for this purpose, the ortho-substituted variant can also be employed.[1] The synthesis involves the reaction of the diamine with a dianhydride.

Polyimide_Synthesis cluster_reactants Reactants Dianhydride Dianhydride Polyamic_acid Polyamic acid intermediate Dianhydride->Polyamic_acid Polyimide Polyimide Polyamic_acid->Polyimide Thermal or chemical imidization Diamine Diamine Diamine->Polyamic_acid +

General workflow for polyimide synthesis.
Schiff Base Ligands

This compound serves as a precursor for the synthesis of multidentate ligands, primarily through the formation of Schiff bases.[1] The condensation reaction of its primary amine groups with aldehydes, such as salicylaldehyde, results in the formation of tetradentate Schiff base ligands, which typically feature an N₂O₂ donor set.[1]

Experimental Protocol: General Synthesis of a Schiff Base Ligand

  • Dissolve this compound in a suitable solvent (e.g., ethanol).

  • Add a stoichiometric amount of the desired aldehyde (e.g., salicylaldehyde) to the solution.

  • Reflux the mixture for several hours.

  • Upon cooling, the Schiff base ligand often precipitates and can be collected by filtration and purified by recrystallization.

Conclusion

The history of this compound is a testament to how a seemingly simple molecule can become a cornerstone in diverse scientific fields. Its straightforward synthesis and unique structural features have made it an invaluable precursor, most notably in the development of the BAPTA family of calcium chelators, which has profoundly advanced our understanding of cellular biology. Furthermore, its utility as a monomer in polymer chemistry and as a scaffold for designing complex ligands underscores its continued relevance in materials science and coordination chemistry. This guide has provided a comprehensive overview of its discovery, synthesis, and key applications, offering a valuable resource for researchers seeking to explore the full potential of this versatile chemical building block.

References

Spectroscopic Profile of 1,2-Bis(o-aminophenoxy)ethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 1,2-Bis(o-aminophenoxy)ethane. Due to the limited availability of directly published complete spectra for this specific molecule, this document presents a combination of reported data and predicted values derived from the analysis of structurally analogous compounds, namely 1,2-diphenoxyethane and o-aminophenol. This approach offers a robust framework for the identification and characterization of this compound in a research and development setting.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
6.6 - 6.9multiplet8HAr-H A complex multiplet is expected for the aromatic protons.
4.35singlet4HO-CH₂ -CH₂ -OA singlet is reported for the chemically equivalent ethylene bridge protons.[1]
3.40broad singlet4HNH₂ The broadness of the signal is characteristic of amine protons and is exchangeable with D₂O.[1]

¹³C NMR Data (Predicted)

Chemical Shift (δ) ppmAssignmentNotes
~145C -OAromatic carbon attached to oxygen.
~137C -NH₂Aromatic carbon attached to the amino group.
~120Ar-C HAromatic methine carbons.
~117Ar-C HAromatic methine carbons.
~115Ar-C HAromatic methine carbons.
~115Ar-C HAromatic methine carbons.
~68O-C H₂Ethylene bridge carbons.
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3250Strong, BroadN-H stretch (asymmetric and symmetric)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
1620 - 1580StrongC=C stretch (aromatic ring)
1520 - 1480StrongN-H bend
1250 - 1200StrongC-O stretch (aryl ether)
770 - 730StrongC-H bend (ortho-disubstituted aromatic)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
244Moderate[M]⁺ (Molecular Ion)
122High[H₂N-C₆H₄-O-CH₂]⁺
108High[H₂N-C₆H₄-O]⁺
92Moderate[C₆H₄NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of solid organic compounds is as follows:

  • Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Instrument Setup:

    • Place the NMR tube in a spinner and insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, an automated shimming routine is sufficient.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters for a 300-500 MHz spectrometer include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • For ¹³C NMR, a larger sample quantity (50-100 mg) may be necessary.[2]

    • Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

    • A significantly higher number of scans (e.g., 1024 or more) is usually required to obtain a good quality spectrum.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as a secondary reference or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.[3][4]

ATR-FTIR Method:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft cloth.

KBr Pellet Method:

  • Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass spectrometric analysis of volatile and thermally stable organic compounds.

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high vacuum, causing ionization and fragmentation of the molecule.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolved_Sample Dissolved Sample (for NMR) Sample->Dissolved_Sample Solid_Sample Solid Sample (for IR/MS) Sample->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolved_Sample->NMR IR FT-IR Spectroscopy Solid_Sample->IR MS Mass Spectrometry Solid_Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Final_Structure Confirmed Structure Structure->Final_Structure Data Correlation

Caption: Workflow for the spectroscopic analysis and structural elucidation of an organic compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1,2-Bis(o-aminophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,2-Bis(o-aminophenoxy)ethane (CAS 52411-34-4), a versatile aromatic diamine crucial in the synthesis of advanced polymers and chelating agents. Understanding its physicochemical properties is paramount for its effective application in research and development.

Core Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] Its structure, featuring a flexible ethylene glycol diether core flanked by two ortho-aminophenol units, imparts a unique combination of conformational flexibility and coordinative functionality.[2]

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₂O₂[2]
Molecular Weight244.29 g/mol [2]
Melting Point131-132 °C[1]
Boiling Point (Predicted)452.9 ± 30.0 °C[1]
Density (Predicted)1.204 ± 0.06 g/cm³[1]
pKa (Predicted)4.56 ± 0.10[1]
LogP (40°C, pH 6-7)2.5[1]

Solubility Profile

General Solubility Characteristics:

As an aromatic amine, this compound is expected to exhibit limited solubility in water due to the hydrophobic nature of the benzene rings. However, the presence of two amine groups allows it to act as a weak base. Consequently, its solubility is expected to increase significantly in acidic aqueous solutions due to the formation of water-soluble ammonium salts.

The predicted LogP value of 2.5 suggests a moderate lipophilicity, indicating that it is likely to be soluble in a range of organic solvents, particularly polar aprotic solvents. This is supported by its use in synthesis protocols involving solvents like ethanol and dimethylacetamide.[1][2]

Quantitative Solubility Data of a Key Derivative:

A prominent derivative of this compound is the calcium chelator BAPTA (this compound-N,N,N',N'-tetraacetic acid). The tetrasodium salt of BAPTA exhibits the following solubility:

CompoundSolventSolubilitySource
BAPTA, Tetrasodium SaltWater10 mg/mL (clear, faintly yellow solution)[3]

This data for a key derivative highlights how modification of the parent compound can dramatically alter its solubility profile.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. It is generally considered stable under appropriate conditions.[4]

Storage Recommendations:

For optimal stability, this compound should be stored in a refrigerator under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][5]

Thermal Stability:

While specific studies on the thermal decomposition of this compound are not extensively documented, research on a structurally related brominated flame retardant, 1,2-bis-(2,4,6-tribromophenoxy)ethane (BTBPE), provides insights into potential degradation pathways. BTBPE undergoes thermal decomposition at approximately 340°C.[6][7][8] The primary decomposition products are 2,4,6-tribromophenol and vinyl-2,4,6-tribromophenyl ether, formed through mechanisms involving a 1,3-hydrogen shift and radical chain reactions.[6][7][9] This suggests that the ether linkages in the ethane bridge may be susceptible to thermal cleavage at elevated temperatures.

Photostability:

The photostability of this compound has not been specifically reported. However, aromatic amines and phenols are known to be susceptible to photodegradation. Studies on the photocatalytic degradation of aminophenols indicate that these structures can be broken down under UV light irradiation. The rate of degradation can be influenced by the presence of photocatalysts and other co-existing compounds.

pH Stability:

The stability of pharmaceutical compounds can be significantly influenced by pH, which can catalyze hydrolysis, oxidation, and other degradation reactions.[10] For this compound, the amine groups are susceptible to oxidation, and the aromatic rings can undergo various reactions under harsh pH conditions. It is anticipated that the compound is most stable in a neutral to slightly basic pH range. The affinity of its derivative, BAPTA, for Ca²⁺ is noted to be relatively stable at physiological pH.[2][11]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process:[2]

  • Etherification: Reaction of 2-chloronitrobenzene with ethylene glycol in the presence of a strong base to form the dinitro precursor, 1,2-bis(2-nitrophenoxy)ethane.[2]

  • Reduction: Catalytic hydrogenation of 1,2-bis(2-nitrophenoxy)ethane to the corresponding diamine. A typical procedure involves charging a high-pressure reactor with the dinitro compound, a nickel catalyst, activated carbon, and ethanol. The reaction is carried out under hydrogen pressure at an elevated temperature.[1][2]

Determination of Solubility

A general protocol for determining the solubility of a chemical compound can be adapted for this compound:

  • Solvent Selection: A range of solvents should be chosen, including water, buffered aqueous solutions at various pH values (e.g., pH 4, 7, 9), and common organic solvents (e.g., ethanol, methanol, DMSO, acetone, dichloromethane).

  • Sample Preparation: A known excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Stability Testing

Stability testing should be conducted following established guidelines such as those from the International Council for Harmonisation (ICH).[12]

Forced Degradation Studies:

To identify potential degradation products and pathways, forced degradation studies are performed under more extreme conditions than accelerated stability testing.[12]

  • Acid/Base Hydrolysis: The compound is dissolved in acidic and basic solutions (e.g., 0.1 N HCl, 0.1 N NaOH) and heated. Samples are taken at various time points and analyzed.

  • Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide, in solution.

  • Thermal Stress: The solid compound is heated at elevated temperatures, and the gas-phase decomposition products can be analyzed.

  • Photostability: The compound is exposed to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[12]

Long-Term Stability Studies:

Long-term stability is assessed by storing the compound under controlled temperature and humidity conditions for an extended period.[12] Samples are periodically withdrawn and analyzed for purity and the presence of degradation products.

Role in Signaling Pathways and Experimental Workflows

While this compound itself is not directly involved in signaling pathways, its derivative, BAPTA, is a cornerstone tool for studying calcium signaling. BAPTA is a highly selective calcium chelator that is used to buffer intracellular calcium concentrations, thereby allowing researchers to investigate the role of calcium in a multitude of cellular processes.[2][11]

Calcium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation IP3 IP3 PLC->IP3 3. Generates ER Endoplasmic Reticulum (ER) IP3->ER 4. Binds to IP3 Receptor Ca_Store Ca²⁺ Store Ca_Cytosol Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol 5. Ca²⁺ Release Cellular_Response Cellular_Response Ca_Cytosol->Cellular_Response 6. Triggers BAPTA BAPTA (derived from This compound) Ca_Cytosol->BAPTA Chelation BAPTA->Ca_Cytosol

Caption: A simplified diagram of a typical calcium signaling pathway and the inhibitory action of BAPTA.

The experimental workflow for utilizing BAPTA to probe calcium signaling often involves loading cells with a membrane-permeable form of BAPTA, such as BAPTA-AM. Once inside the cell, esterases cleave the AM group, trapping the active BAPTA intracellularly where it can buffer calcium ions.

BAPTA_Workflow Start Start Cell_Culture Prepare Cell Culture Start->Cell_Culture BAPTA_AM_Loading Load Cells with BAPTA-AM Cell_Culture->BAPTA_AM_Loading Incubation Incubate for De-esterification BAPTA_AM_Loading->Incubation Stimulation Apply Stimulus to Elicit Calcium Response Incubation->Stimulation Measurement Measure Intracellular Calcium Levels (e.g., with Fura-2) Stimulation->Measurement Analysis Analyze Data and Compare to Control (No BAPTA) Measurement->Analysis End End Analysis->End

Caption: A typical experimental workflow for using BAPTA-AM to study intracellular calcium signaling.

References

An In-depth Technical Guide to 1,2-Bis(o-aminophenoxy)ethane (BAPTA) Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) has emerged as an indispensable tool in cellular biology and drug discovery.[1][2] As a highly selective and rapid calcium (Ca²⁺) chelator, BAPTA and its diverse family of derivatives and analogs allow for the precise control and measurement of intracellular calcium concentrations.[3][4] This capability is crucial for dissecting the intricate roles of calcium signaling in a vast array of physiological and pathological processes, from neurotransmission and muscle contraction to apoptosis and gene expression.[1][5] This technical guide provides a comprehensive overview of the core derivatives and analogs of BAPTA, their physicochemical properties, detailed experimental protocols for their application, and their utility in elucidating key signaling pathways.

Physicochemical Properties of BAPTA Derivatives and Analogs

The utility of BAPTA analogs is largely defined by their affinity for Ca²⁺, typically expressed as the dissociation constant (Kd). Substitutions on the aromatic rings of the BAPTA molecule can significantly alter this affinity, providing a range of tools to buffer Ca²⁺ at different concentrations.[6] The acetoxymethyl (AM) ester forms of these chelators are cell-permeant, allowing for their introduction into live cells where intracellular esterases cleave the AM groups, trapping the active chelator in the cytoplasm.[1]

Derivative/AnalogMolecular Weight ( g/mol )CAS NumberCa²⁺ Dissociation Constant (Kd) (in the absence of Mg²⁺)Key Features and Applications
BAPTA 476.43[2]85233-19-8[2]110 - 220 nM[3]Parent compound, high affinity for Ca²⁺. Used for buffering intracellular Ca²⁺ to resting levels.[1]
BAPTA, AM 764.68[7]126150-97-8[7]N/A (hydrolyzed to BAPTA)Cell-permeant form of BAPTA for loading into live cells.[1][7]
5,5'-Dimethyl BAPTA 504.48128949-62-840 nM[8]Higher Ca²⁺ affinity than BAPTA. Useful for establishing a zero free calcium level.[9][10]
5,5'-Dimethyl BAPTA, AM 792.75[11]147504-94-7[11]N/A (hydrolyzed to 5,5'-Dimethyl BAPTA)Cell-permeant form of 5,5'-Dimethyl BAPTA.[11]
5,5'-Dibromo BAPTA 634.23[5]111248-72-7[5]1.6 µM[8]Intermediate Ca²⁺ affinity. Used to study Ca²⁺ mobilization and spatial buffering.[5][9]
5,5'-Dibromo BAPTA, Tetrapotassium Salt 786.59[5][12]73630-11-2[5][12]3.6 µM[5][12]Water-soluble salt form of 5,5'-Dibromo BAPTA.[5][12]
5,5'-Difluoro BAPTA 512.41138973-14-1635 nM[8]Lower Ca²⁺ affinity than BAPTA.
5,5'-Difluoro BAPTA, AM 801.00[13]156027-00-8[13]N/A (hydrolyzed to 5,5'-Difluoro BAPTA)Cell-permeant form of 5,5'-Difluoro BAPTA.[13]
Asante Calcium Red Varies1261958-91-3400 nM - 5.3 µM (for analogs)Red-emitting fluorescent Ca²⁺ indicator based on the BAPTA structure.
Oregon Green 488 BAPTA-1 Varies149635-16-1~170 nMGreen-emitting fluorescent Ca²⁺ indicator.[2]
Rhod-2, AM 1124.01145037-81-6~570 nMRed-emitting fluorescent Ca²⁺ indicator, though it can accumulate in mitochondria.

Experimental Protocols

Preparation of BAPTA-AM Stock Solutions

The acetoxymethyl (AM) ester forms of BAPTA derivatives are the most common way to introduce these chelators into cells. Proper preparation of stock solutions is critical for successful experiments.

Materials:

  • BAPTA derivative, AM ester (e.g., BAPTA, AM; 5,5'-Dibromo BAPTA, AM)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of the BAPTA-AM ester at a concentration of 2-5 mM in anhydrous DMSO. For instance, to create a 2 mM stock solution of 5,5'-Dibromo-BAPTA, AM (molecular weight ~764 g/mol ), dissolve 1 mg of the compound in approximately 654 µL of DMSO.[5]

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or sonication can assist in dissolution.[5]

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture to prevent degradation.

Loading Adherent Cells with BAPTA-AM

This protocol outlines a standard procedure for loading adherent cells with BAPTA-AM to buffer intracellular calcium.

Materials:

  • Adherent cells cultured on coverslips or in multi-well plates

  • BAPTA-AM stock solution (2-5 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Optional: Pluronic F-127 (20% solution in DMSO) to aid in solubilization

  • Optional: Probenecid to inhibit anion transporters and prevent leakage of the de-esterified chelator

Procedure:

  • Prepare Loading Solution: Dilute the BAPTA-AM stock solution in HBSS to the desired final working concentration (typically 10-100 µM). If using, add Pluronic F-127 to a final concentration of 0.02-0.04% and probenecid to a final concentration of 1-2.5 mM.

  • Cell Loading: Remove the culture medium from the cells and replace it with the loading solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time can vary depending on the cell type and experimental conditions and may range from 20 to 120 minutes.[5]

  • Washing: After incubation, aspirate the loading solution and wash the cells 2-3 times with warm HBSS or the desired experimental buffer to remove extracellular BAPTA-AM. If probenecid was used during loading, it can also be included in the wash buffer.[5]

  • The cells are now loaded with the BAPTA derivative and are ready for the experiment.

Signaling Pathways and Experimental Workflows

BAPTA and its analogs are instrumental in elucidating the role of calcium in various signaling cascades. By chelating intracellular Ca²⁺, researchers can determine whether a specific cellular response is dependent on a rise in intracellular calcium.

Glutamate-Induced Excitotoxicity Pathway

Overstimulation of glutamate receptors, such as the NMDA receptor, leads to an excessive influx of Ca²⁺ into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death. 5,5'-Dibromo-BAPTA, with its intermediate affinity for Ca²⁺, can be used to buffer this pathological rise in intracellular calcium, thereby helping to dissect the specific calcium-dependent steps in this excitotoxicity pathway.[5]

Glutamate_Excitotoxicity Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Influx Excessive Ca²⁺ Influx NMDAR->Ca_Influx Activates Neurotoxicity Neurotoxic Cascade (Protease Activation, Mitochondrial Dysfunction, ROS Production) Ca_Influx->Neurotoxicity Triggers BAPTA 5,5'-Dibromo-BAPTA BAPTA->Ca_Influx Inhibits Cell_Death Neuronal Cell Death Neurotoxicity->Cell_Death

Caption: Glutamate-induced excitotoxicity and the inhibitory role of 5,5'-Dibromo-BAPTA.

STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune response to cytosolic DNA from pathogens or damaged host cells. Recent evidence suggests a role for calcium signaling in the activation of the STING pathway. The intracellular calcium chelator BAPTA-AM has been used to investigate the necessity of this calcium response. Studies have shown that BAPTA-AM can inhibit STING pathway activation induced by certain agonists, indicating that a rise in cytosolic calcium is required for downstream signaling in these contexts.[14]

STING_Signaling Agonist Agonist (e.g., DMXAA) STING STING Agonist->STING Activates Ca_Response Intracellular Ca²⁺ Response STING->Ca_Response Induces Downstream Downstream Signaling (TBK1/IRF3 Activation) Ca_Response->Downstream BAPTA BAPTA-AM BAPTA->Ca_Response Inhibits IFN_Production Type I Interferon Production Downstream->IFN_Production

Caption: The role of calcium in the STING signaling pathway and its inhibition by BAPTA-AM.

Experimental Workflow for Calcium Imaging

BAPTA derivatives can be used in conjunction with fluorescent calcium indicators to confirm the chelation of intracellular calcium and to study the dynamics of calcium signaling.

Calcium_Imaging_Workflow Start Start: Culture Cells Load_Indicator Load Cells with Ca²⁺ Indicator (e.g., Fluo-4 AM) Start->Load_Indicator Wash1 Wash Cells Load_Indicator->Wash1 Load_BAPTA Load Cells with BAPTA-AM (Experimental Group) Wash1->Load_BAPTA Image Acquire Baseline Fluorescence Images Wash1->Image Control Group Wash2 Wash Cells Load_BAPTA->Wash2 Wash2->Image Stimulate Apply Stimulus to Elicit Ca²⁺ Response Image->Stimulate Record Record Fluorescence Changes Over Time Stimulate->Record Analyze Analyze Data: Compare Ca²⁺ Transients in Control vs. BAPTA-treated Cells Record->Analyze End End Analyze->End

Caption: A typical experimental workflow for calcium imaging using a BAPTA derivative.

Conclusion

The this compound family of calcium chelators represents a powerful and versatile class of chemical tools for life science researchers and drug development professionals. Their well-characterized physicochemical properties, coupled with established experimental protocols, enable the precise manipulation and study of intracellular calcium signaling. By understanding the nuances of each derivative and employing them in carefully designed experiments, researchers can continue to unravel the complex roles of calcium in health and disease, paving the way for novel therapeutic interventions.

References

A Comprehensive Technical Review of 1,2-Bis(o-aminophenoxy)ethane: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(o-aminophenoxy)ethane is a versatile aromatic diamine that serves as a crucial building block in synthetic chemistry. Its unique structure, featuring a flexible ethylene glycol diether core flanked by two ortho-aminophenol units, imparts a combination of conformational flexibility and potent coordinating capabilities. This whitepaper provides a comprehensive literature review of this compound, detailing its synthesis, physicochemical properties, and significant applications, particularly in the development of selective calcium chelators and as a precursor to complex ligands. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key chemical pathways and workflows.

Introduction

This compound, also known by its IUPAC name 2,2'-(Ethylenedioxy)dianiline, is an organic compound with the chemical formula C₁₄H₁₆N₂O₂.[1][2] Its molecular structure is characterized by two aminophenoxy groups linked by an ethylene diether bridge. This arrangement provides a foundation for the synthesis of a wide array of derivatives with significant applications in coordination chemistry and biological research. The primary amine and ether functionalities make it an excellent precursor for the synthesis of multidentate ligands, such as Schiff bases, and perhaps most notably, the highly selective calcium chelator, 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA).[3] The ability of BAPTA and its derivatives to selectively bind calcium ions has made them indispensable tools in studying intracellular calcium signaling.[3][4] This review will provide an in-depth analysis of the synthesis, properties, and key applications of this compound, with a focus on providing practical experimental details and structured data for laboratory applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and material science. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 52411-34-4[1][2]
Molecular Formula C₁₄H₁₆N₂O₂[1][2]
Molecular Weight 244.29 g/mol [1][2]
Appearance White to light yellow or light orange powder/crystal[5]
Melting Point 131-132 °C[5]
Boiling Point (Predicted) 452.9 ± 30.0 °C[5]
Density (Predicted) 1.204 ± 0.06 g/cm³[5]
Flash Point 253.5 °C[5]
pKa (Predicted) 4.56 ± 0.10[5]
LogP (at 40°C, pH 6-7) 2.5[5]
Storage Conditions Inert atmosphere (Nitrogen or Argon) at 2–8 °C[5]

Synthesis of this compound

The most common and industrially relevant synthesis of this compound is a two-step process.[3] This process begins with the synthesis of a dinitro precursor, 1,2-bis(2-nitrophenoxy)ethane, which is subsequently reduced to the target diamine.[3]

Step 1: Synthesis of 1,2-Bis(2-nitrophenoxy)ethane

The first step involves the condensation of o-nitrochlorobenzene with ethylene glycol in the presence of a base and a phase-transfer catalyst.[6]

Experimental Protocol:

  • Reactants: o-Nitrochlorobenzene, ethylene glycol, sodium carbonate, sodium hydroxide, and a phase-transfer catalyst (e.g., Dodecyl trimethyl ammonium chloride).[6]

  • Procedure:

    • In a suitable reaction vessel, combine o-nitrochlorobenzene and ethylene glycol.

    • Add sodium carbonate, sodium hydroxide, and the phase-transfer catalyst to the mixture.

    • Heat the reaction mixture and reflux. The progress of the condensation reaction can be monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the product, 1,2-bis(o-nitrophenoxy)ethane, is isolated. Purification can be achieved by recrystallization from a suitable solvent.

  • Yield: This method has been reported to achieve a condensation yield of up to 92%.[6]

Step 2: Reduction of 1,2-Bis(2-nitrophenoxy)ethane

The dinitro precursor is then reduced to form this compound. A common method for this reduction is catalytic hydrogenation using hydrazine hydrate.[6]

Experimental Protocol:

  • Reactants: 1,2-bis(2-nitrophenoxy)ethane, hydrazine hydrate, and a catalyst (e.g., Palladium on carbon). An organic solvent such as ethanol is used as the reaction medium.[7]

  • Procedure:

    • In a round-bottom flask, dissolve 1,2-bis(2-nitrophenoxy)ethane in ethanol.

    • Add the catalyst (e.g., 5% Pd/C) to the solution.[7]

    • Add hydrazine monohydrate dropwise to the reaction mixture.[7]

    • Reflux the mixture for several hours (e.g., 16 hours).[7] The reaction progress can be monitored by TLC.

    • After the reaction is complete, the catalyst is removed by filtration.

    • The filtrate is concentrated, and the crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.[7]

  • Yield: Reduction with hydrazine hydrate can achieve yields of up to 94%, with a product purity higher than 99%.[6] A similar reduction for the para-isomer yielded 92.2% of the diamine.[7]

Spectroscopic and Crystallographic Data

Spectroscopic Characterization
TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons, methylene protons of the ethylene bridge, and amine protons.
¹³C NMR Resonances for aromatic carbons, methylene carbons, and carbons attached to the amine and ether groups.
FTIR (cm⁻¹) Characteristic peaks for N-H stretching (amines), C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-O ether stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 244.29 g/mol .
X-ray Crystallography

The crystal structure of this compound has been determined by X-ray diffraction. The key crystallographic data are presented below.

ParameterValueReference
Crystal System Monoclinic
Space Group C2/c
a (Å) 26.33(2)
b (Å) 5.979(8)
c (Å) 8.163(10)
β (°) ** 105.14(10)
V (ų) **1241(3)
Z 4

For comparison, the crystallographic data for the isomeric 1,2-bis(p-aminophenoxy)ethane is also provided.

ParameterValueReference
Crystal System Orthorhombic[7]
Space Group Pbcn
a (Å) 14.2157(9)[7]
b (Å) 10.4608(8)[7]
c (Å) 8.1817(5)[7]
**V (ų) **1216.68(14)[7]
Z 4[7]

Chemical Reactivity and Applications

The primary amine groups of this compound are key to its reactivity, allowing for the formation of Schiff bases and the synthesis of the important calcium chelator, BAPTA.

Synthesis of Schiff Bases and Metal Complexes

This compound readily undergoes condensation reactions with aldehydes, such as salicylaldehyde, to form tetradentate Schiff base ligands.[3] These ligands can then be used to form stable complexes with various transition metals.

Experimental Protocol for Schiff Base Synthesis:

  • Reactants: this compound and salicylaldehyde (or a substituted salicylaldehyde).

  • Procedure:

    • Dissolve this compound in a suitable solvent (e.g., ethanol).

    • Add a stoichiometric amount of salicylaldehyde to the solution.

    • Reflux the reaction mixture for several hours. The formation of the Schiff base is often indicated by a color change.

    • Cool the reaction mixture to allow the Schiff base ligand to precipitate.

    • Collect the solid product by filtration, wash with a suitable solvent, and dry.

Experimental Protocol for Metal Complex Synthesis:

  • Reactants: The synthesized Schiff base ligand and a metal salt (e.g., Cu(II), Ni(II), Co(II), Zn(II) chlorides or acetates).

  • Procedure:

    • Dissolve the Schiff base ligand in a suitable solvent (e.g., ethanol or DMF).

    • Add a solution of the metal salt in the same solvent to the ligand solution.

    • Reflux the mixture for several hours.

    • Cool the reaction mixture to induce precipitation of the metal complex.

    • Collect the complex by filtration, wash with the solvent, and dry.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization diamine This compound schiff_base Schiff Base Ligand diamine->schiff_base Condensation aldehyde Salicylaldehyde aldehyde->schiff_base metal_complex Metal Complex schiff_base->metal_complex Complexation metal_salt Metal Salt metal_salt->metal_complex ftir FTIR Spectroscopy metal_complex->ftir nmr NMR Spectroscopy (¹H, ¹³C) metal_complex->nmr uv_vis UV-Vis Spectroscopy metal_complex->uv_vis mass_spec Mass Spectrometry metal_complex->mass_spec xrd X-ray Diffraction metal_complex->xrd

Caption: Experimental workflow for the synthesis and characterization of Schiff base metal complexes.

Synthesis of BAPTA

Perhaps the most significant application of this compound is as the precursor to 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA).[3] BAPTA is a highly selective calcium chelator that is widely used in biological research to study intracellular calcium signaling.[3][4] The synthesis involves the N-alkylation of the primary amine groups of the parent diamine.[3]

Experimental Protocol for BAPTA Synthesis:

While a detailed, step-by-step protocol for the synthesis of BAPTA from this compound is not explicitly detailed in the provided search results, the general procedure involves the reaction of the diamine with a haloacetic acid (e.g., bromoacetic acid) or its ester under basic conditions.

  • Reactants: this compound, bromoacetic acid (or an ester thereof), and a base (e.g., sodium hydroxide or potassium carbonate).

  • General Procedure:

    • Dissolve this compound in a suitable solvent.

    • Add the base to deprotonate the amine groups.

    • Add the haloacetic acid or its ester to the reaction mixture.

    • Heat the reaction mixture to facilitate the N-alkylation.

    • After the reaction is complete, the BAPTA product is isolated and purified, often by precipitation and recrystallization.

Biological Significance and Applications of BAPTA

BAPTA and its derivatives are invaluable tools for studying the role of intracellular calcium, which acts as a ubiquitous second messenger in a vast array of cellular processes.

Intracellular Calcium Chelation

BAPTA exhibits a high affinity and selectivity for Ca²⁺ ions over other divalent cations like Mg²⁺.[3] This property allows researchers to effectively buffer or reduce intracellular calcium concentrations, thereby enabling the investigation of calcium-dependent signaling pathways.[4] The acetoxymethyl (AM) ester form of BAPTA (BAPTA-AM) is membrane-permeant and can be loaded into cells, where intracellular esterases cleave the ester groups, trapping the active BAPTA inside the cell.[4]

Recent studies have revealed that the effects of BAPTA may not be solely due to calcium chelation. It has been shown that BAPTA can directly inhibit the activity of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), an enzyme involved in glycolysis.[4] This finding suggests that some of the cellular effects observed with BAPTA may be independent of its calcium-binding properties and highlights the importance of careful interpretation of data obtained using this chelator.[4][8]

G cluster_pathway BAPTA's Role in Modulating Intracellular Signaling BAPTA BAPTA Ca2 Intracellular Ca²⁺ BAPTA->Ca2 Chelation PFKFB3 PFKFB3 BAPTA->PFKFB3 Inhibits (Ca²⁺-independent) Ca_Signaling Ca²⁺-Dependent Signaling Pathways Ca2->Ca_Signaling Activates Cellular_Response Cellular Response Ca_Signaling->Cellular_Response Leads to Glycolysis Glycolysis PFKFB3->Glycolysis Regulates Glycolysis->Cellular_Response Affects

Caption: BAPTA modulates cellular responses via both Ca²⁺-dependent and Ca²⁺-independent pathways.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in coordination chemistry and biological research. Its straightforward two-step synthesis provides access to a precursor for a variety of complex molecules, most notably the highly selective calcium chelator BAPTA. The ability to form stable Schiff base complexes with transition metals further expands its utility in the development of new materials and catalysts. This technical guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and structured data. It is anticipated that this information will serve as a valuable resource for researchers and professionals working in related fields, facilitating further exploration and innovation. The discovery of calcium-independent effects of its derivative, BAPTA, also opens new avenues of research and underscores the importance of continued investigation into the mechanisms of action of widely used chemical probes.

References

Safety and Handling of 1,2-Bis(o-aminophenoxy)ethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1,2-Bis(o-aminophenoxy)ethane (CAS Number: 52411-34-4), a versatile aromatic diamine compound. Due to its utility as a precursor in the synthesis of advanced materials and coordination chemistry, a thorough understanding of its safety profile and handling procedures is critical for all laboratory personnel.[1]

Chemical and Physical Properties

This compound, also known as 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline, is a crystalline solid with the molecular formula C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol .[1][2][3] It is characterized by a flexible ethylene glycol diether core flanked by two ortho-aminophenol units.[1] This structure makes it a valuable building block, particularly in the synthesis of multidentate ligands and polymers.[1]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classifications as found in safety data sheets.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[4][5]
Skin Corrosion/Irritation1B / 2H314: Causes severe skin burns and eye damage.[5] / H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation1 / 2AH318: Causes serious eye damage.[5] / H319: Causes serious eye irritation.
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]
Skin Sensitization1H317: May cause an allergic skin reaction.[5]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.

Signal Word: Danger[5] or Warning depending on the supplier's classification.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific workplace conditions should be conducted to determine the appropriate PPE. The following are general recommendations:

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or a face shield, tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly.[4] A complete suit protecting against chemicals is recommended.[4]
Respiratory Protection In case of insufficient ventilation or dust formation, wear a suitable respirator approved by MSHA/NIOSH.
Body Protection A lab coat should be worn.[6]
Handling Procedures
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[6][7]

  • Avoid contact with skin, eyes, and clothing.[4][8]

  • Avoid the formation of dust and aerosols.[4][7]

  • Wash hands thoroughly after handling.[4][8]

  • Do not eat, drink, or smoke in the handling area.[8]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

  • Store at 2-8°C under an inert atmosphere.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures

SituationProcedure
In case of fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] Firefighters should wear self-contained breathing apparatus.[4]
Accidental release Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation.[4] Sweep up and shovel the material into a suitable, closed container for disposal.[4] Do not let the product enter drains.[4]
First Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention.[8]
First Aid: Skin Contact Remove contaminated clothing. Wash off immediately with soap and plenty of water.[8] If skin irritation or a rash occurs, get medical advice.
First Aid: Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.
First Aid: Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[8] Rinse mouth with water.[8] Call a physician or poison control center immediately.[8]

Disposal Considerations

Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4] Contaminated packaging should be disposed of as unused product.[4] Adhere to all federal, state, and local regulations.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process: the formation of a dinitro precursor followed by its reduction.[1]

Step 1: Synthesis of 1,2-bis(2-nitrophenoxy)ethane This step is not detailed in the provided search results but typically involves the reaction of 1,2-dibromoethane with 2-nitrophenol in the presence of a base.

Step 2: Reduction of 1,2-bis(2-nitrophenoxy)ethane The dinitro compound is reduced to the diamine via catalytic hydrogenation.[1] A typical procedure involves dissolving 1,2-bis(2-nitrophenoxy)ethane in a solvent like ethanol and reacting it with hydrogen gas in the presence of a metal catalyst, such as nickel or palladium on carbon (Pd/C).[1][9] The reaction mixture is often heated to reflux for several hours.[9] After the reaction is complete, the catalyst is filtered off, and the product is purified by recrystallization from a suitable solvent like ethanol.[1][9]

G cluster_synthesis Synthesis of this compound Dinitro 1,2-bis(2-nitrophenoxy)ethane Reaction Catalytic Hydrogenation Dinitro->Reaction Solvent Ethanol Solvent->Reaction Catalyst Pd/C or Ni Catalyst Catalyst->Reaction H2 H₂ Gas H2->Reaction Product This compound Reaction->Product

Synthesis of this compound.

Role in Calcium Signaling Research

While this compound is not directly involved in biological signaling, it is a crucial precursor for the synthesis of 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA).[10] BAPTA is a well-known and widely used selective calcium chelator.[11] In research, BAPTA is used as an intracellular buffer to investigate the roles of calcium (Ca²⁺) in various signaling pathways.[11][12]

The synthesis of BAPTA involves the N-alkylation of the amino groups of this compound with a haloacetic acid, typically bromoacetic acid or iodoacetic acid, under basic conditions. This attaches the four carboxymethyl groups that are essential for calcium chelation.

G cluster_bapta From Precursor to Research Tool Precursor This compound Reaction N-alkylation with haloacetic acid Precursor->Reaction BAPTA BAPTA Reaction->BAPTA Chelation Ca²⁺ Chelation BAPTA->Chelation Signaling Modulation of Calcium Signaling Chelation->Signaling

Role of this compound as a precursor to BAPTA.

By chelating intracellular calcium, BAPTA can be used to prevent Ca²⁺-induced cell damage or to dissect the specific roles of calcium influx and release from intracellular stores in cellular processes.[11] Therefore, while working with this compound, it is pertinent for researchers in drug development and cell biology to be aware of its significant application in the synthesis of this vital research tool.

References

Methodological & Application

Application Notes and Protocols for 1,2-Bis(o-aminophenoxy)ethane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(o-aminophenoxy)ethane is an aromatic diamine monomer utilized in the synthesis of high-performance polymers, particularly poly(ether imide)s (PEIs) and poly(amide-imide)s (PAIs). Its unique structure, featuring a flexible ethylene glycol diether core flanked by two ortho-aminophenol units, imparts a combination of desirable properties to the resulting polymers. The ortho-substitution pattern influences the polymer chain's geometry, often leading to enhanced solubility and processability compared to its para-substituted counterpart, without significantly compromising thermal stability.

Polymers derived from this monomer are noted for their excellent thermal resistance, good mechanical strength, and desirable electrical insulating properties. These characteristics make them suitable for demanding applications in the aerospace, automotive, and electronics industries. While the monomer itself is primarily a building block for materials science, its derivatives, such as this compound-N,N,N',N'-tetraacetic acid (BAPTA), are widely used in biological and pharmaceutical research as highly selective calcium chelators.[1] This connection highlights the potential for creating functional polymers with tailored properties for biomedical applications, such as drug delivery systems or biocompatible materials.

Polymer Synthesis Pathways

The primary method for synthesizing polyimides from this compound is through polycondensation with a dianhydride. This can be achieved via two main routes: a two-step solution polymerization involving a poly(amic acid) intermediate or a one-step high-temperature solution polymerization.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Poly(ether imide) via Poly(amic acid) Intermediate

This widely used method involves the formation of a soluble poly(amic acid) precursor at ambient temperatures, which is then converted to the final polyimide through thermal or chemical imidization.[2]

Materials:

  • This compound

  • Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol

  • Nitrogen gas supply

  • Three-neck round-bottom flask with mechanical stirrer and nitrogen inlet

Procedure:

  • In a three-neck round-bottom flask purged with nitrogen, dissolve this compound in anhydrous NMP to create a clear solution.

  • With vigorous stirring, slowly add an equimolar amount of the aromatic dianhydride to the diamine solution at room temperature.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.

  • The poly(amic acid) solution can be cast onto a glass plate and thermally converted to the polyimide by heating in a vacuum oven through a staged heating process, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.

  • Alternatively, the poly(amic acid) can be precipitated by pouring the solution into a non-solvent like methanol. The resulting fibrous polymer is then collected by filtration, washed with methanol, and dried under vacuum.[2]

  • The dried poly(amic acid) powder can then be thermally imidized as described in step 4.

Protocol 2: One-Step High-Temperature Solution Polymerization

This method directly yields the polyimide by carrying out the reaction at elevated temperatures, which facilitates the in-situ cyclization of the amic acid intermediate.[3]

Materials:

  • This compound

  • Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

  • m-cresol, freshly distilled

  • Isoquinoline (catalyst)

  • Methanol

  • Nitrogen gas supply

  • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser

Procedure:

  • To a three-neck round-bottom flask under a nitrogen atmosphere, add this compound and freshly distilled m-cresol. Stir until the diamine is fully dissolved.

  • Add an equimolar amount of the aromatic dianhydride and a few drops of isoquinoline as a catalyst to the solution at room temperature.[3]

  • Stir the mixture under nitrogen for 30 minutes.

  • Heat the reaction mixture to 70-80°C and maintain for 4 hours.

  • Gradually increase the temperature to 220°C and continue the reaction for 8 hours, allowing the water formed during imidization to be removed.[3]

  • After cooling to room temperature, slowly pour the viscous polymer solution into methanol to precipitate the poly(ether imide).

  • Collect the fibrous solid by filtration, wash thoroughly with methanol, and dry under vacuum at 100°C.

Data Presentation

The properties of polymers derived from this compound can be tailored by the choice of the dianhydride comonomer. The following tables summarize typical properties for high-performance poly(ether imide)s and poly(amide-imide)s synthesized from structurally similar flexible diamines. This data serves as a reference for the expected performance characteristics.

Table 1: Thermal Properties of Related Poly(amide-imide)s

Polymer BackboneGlass Transition Temp. (Tg)10% Weight Loss Temp. (Td10)
Based on 1,2-bis(4-aminophenoxy)ethane234-276°C> 475°C (in N2 or air)

Data sourced from studies on poly(amide-imide)s derived from the para-isomer of the topic compound, which is expected to have similar, though not identical, thermal stability.[4]

Table 2: Mechanical Properties of Related Poly(amide-imide) Films

PropertyValue Range
Tensile Strength87–108 MPa
Elongation at Break8–17%
Tensile Modulus2.1–2.6 GPa

Data sourced from studies on poly(amide-imide)s derived from the para-isomer. The flexibility of the ether linkage contributes to the formation of tough, flexible films.[4]

Table 3: Solubility of Related Poly(ether imide)s and Poly(amide-imide)s

SolventSolubility
N-methyl-2-pyrrolidone (NMP)Soluble
N,N-dimethylformamide (DMF)Soluble
N,N-dimethylacetamide (DMAc)Soluble
Dimethyl sulfoxide (DMSO)Soluble

The ortho-linkage in this compound is expected to enhance solubility due to the disruption of polymer chain packing.[4]

Visualizations

Below are graphical representations of the experimental workflows for the synthesis of poly(ether imide)s.

TwoStep_Synthesis Monomers Diamine + Dianhydride in NMP PAA_Solution Poly(amic acid) Solution (24h, RT) Monomers->PAA_Solution Polymerization Precipitation Precipitate in Methanol PAA_Solution->Precipitation PAA_Powder Poly(amic acid) Powder Precipitation->PAA_Powder Thermal_Imidization Thermal Imidization (100-300°C) PAA_Powder->Thermal_Imidization Polyimide Poly(ether imide) Thermal_Imidization->Polyimide OneStep_Synthesis Monomers Diamine + Dianhydride in m-cresol Heating High-Temperature Polymerization (220°C) Monomers->Heating Catalyst (Isoquinoline) Precipitation Precipitate in Methanol Heating->Precipitation Cooling Polyimide Poly(ether imide) Precipitation->Polyimide

References

Application Notes and Protocols for the Synthesis of Polyimides from 1,2-Bis(o-aminophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of polyimides derived from 1,2-bis(o-aminophenoxy)ethane. The protocols detailed below are based on established methods for polyimide synthesis and can be adapted for various research and development purposes, including the exploration of these polymers as advanced materials in drug delivery systems.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of flexible ether linkages, such as those present in this compound, can enhance the processability of the resulting polyimides by improving their solubility in organic solvents without significantly compromising their desirable properties.[2] These characteristics make them attractive candidates for applications in the biomedical field, including as components of drug delivery systems, medical implants, and biosensors.[3][4]

This document outlines the synthesis of polyimides from this compound with various aromatic dianhydrides via a conventional two-step polycondensation reaction. This method involves the formation of a soluble poly(amic acid) precursor, which is subsequently converted into the final polyimide through thermal or chemical imidization.[1]

Synthesis of Polyimides

The synthesis of polyimides from this compound is typically carried out in a two-step process, which allows for the formation of a processable poly(amic acid) intermediate before conversion to the final, often intractable, polyimide.

General Two-Step Synthesis Workflow

The overall workflow for the synthesis of polyimides from this compound is depicted in the diagram below.

Polyimide_Synthesis_Workflow cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization Monomers This compound + Dianhydride Reaction1 Stirring at Room Temperature under Inert Atmosphere Monomers->Reaction1 Dissolve Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Reaction1 PAA_Solution Poly(amic acid) Solution Reaction1->PAA_Solution Thermal_Imidization Thermal Imidization (Heating 150-300°C) PAA_Solution->Thermal_Imidization Chemical_Imidization Chemical Imidization (e.g., Acetic Anhydride/Pyridine) PAA_Solution->Chemical_Imidization Polyimide_Film Polyimide Film/Powder Thermal_Imidization->Polyimide_Film Chemical_Imidization->Polyimide_Film Drug_Delivery_Pathway cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Action NP Polyimide Nanoparticle (with encapsulated drug) EPR Enhanced Permeability and Retention (EPR) Effect NP->EPR Accumulation Tumor_Cell Cancer Cell EPR->Tumor_Cell Uptake Endocytosis Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release pH-triggered Target Intracellular Target (e.g., DNA, proteins) Drug_Release->Target Apoptosis Apoptosis Target->Apoptosis

References

Application Notes and Protocols for 1,2-Bis(o-aminophenoxy)ethane in Polycondensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-Bis(o-aminophenoxy)ethane as a diamine monomer in polycondensation reactions for the synthesis of high-performance poly(ether imide)s (PEIs). The protocols and data presented are intended to serve as a valuable resource for researchers in materials science, polymer chemistry, and drug development, where such polymers find applications due to their excellent thermal, mechanical, and dielectric properties.

Introduction

This compound is a versatile aromatic diamine monomer that, when reacted with various aromatic dianhydrides, yields poly(ether imide)s with a unique combination of flexibility, thermal stability, and solubility. The ether linkages in the polymer backbone, derived from the monomer, impart improved processability compared to more rigid polyimides, making these materials attractive for applications in flexible electronics, high-temperature adhesives, and as matrices for drug delivery systems.

The synthesis of these poly(ether imide)s is typically achieved through a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) precursor at low temperatures, followed by a cyclodehydration (imidization) step at elevated temperatures or through chemical means to form the final polyimide.

Polycondensation Reaction Workflow

The general workflow for the synthesis of poly(ether imide)s using this compound is depicted below. This process involves the initial reaction of the diamine and a dianhydride to form a poly(amic acid), which is then converted to the final polyimide.

Polycondensation_Workflow Monomers Monomer Preparation - this compound - Dianhydride (e.g., PMDA, BPADA) PolyamicAcid Poly(amic acid) Synthesis (Low Temperature) Monomers->PolyamicAcid Aprotic Solvent (e.g., NMP, DMAc) Imidization Imidization (Thermal or Chemical) PolyamicAcid->Imidization Poly(amic acid) Solution or Film Purification Polymer Purification & Isolation Imidization->Purification Precipitation in Non-solvent Characterization Characterization Purification->Characterization

Caption: General workflow for poly(ether imide) synthesis.

Experimental Protocols

The following are detailed protocols for the synthesis of poly(ether imide)s from this compound and two common aromatic dianhydrides: Pyromellitic Dianhydride (PMDA) and 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA).

Note: The following protocols are based on established procedures for analogous polyimide syntheses. Optimal conditions may vary depending on the specific dianhydride and desired polymer properties.

Protocol 1: Synthesis of Poly(ether imide) from this compound and PMDA

1. Materials:

  • This compound (1.221 g, 5.0 mmol)

  • Pyromellitic Dianhydride (PMDA) (1.091 g, 5.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (20 mL)

  • Methanol

2. Procedure for Poly(amic acid) Synthesis:

  • In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in 10 mL of anhydrous NMP.

  • Stir the solution under a gentle stream of nitrogen until the diamine is fully dissolved.

  • Cool the solution to 0-5 °C using an ice bath.

  • Gradually add solid PMDA to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, wash the flask walls with the remaining 10 mL of NMP to ensure all reactants are in the solution.

  • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The solution will become viscous, indicating the formation of the poly(amic acid).

3. Procedure for Thermal Imidization:

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to form a thin film.

  • Place the glass plate in a vacuum oven and cure the film using the following temperature program:

    • 100 °C for 1 hour

    • 200 °C for 1 hour

    • 300 °C for 1 hour

  • After cooling to room temperature, peel the resulting polyimide film from the glass plate.

4. Polymer Isolation (Alternative to film casting):

  • Pour the poly(amic acid) solution into a large excess of vigorously stirred methanol.

  • Collect the precipitated fibrous polymer by filtration.

  • Wash the polymer thoroughly with methanol and dry in a vacuum oven at 80 °C for 12 hours.

  • The dried polymer can then be subjected to thermal imidization as described above.

Protocol 2: Synthesis of Poly(ether imide) from this compound and BPADA

1. Materials:

  • This compound (1.221 g, 5.0 mmol)

  • 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) (2.602 g, 5.0 mmol)

  • N,N-Dimethylacetamide (DMAc), anhydrous (25 mL)

  • Acetic Anhydride

  • Pyridine

  • Methanol

2. Procedure for Poly(amic acid) Synthesis:

  • Follow the same procedure as in Protocol 1, Step 2, using BPADA instead of PMDA and DMAc as the solvent.

3. Procedure for Chemical Imidization:

  • To the poly(amic acid) solution, add acetic anhydride (2.04 g, 20 mmol) and pyridine (1.58 g, 20 mmol) as the dehydrating agent and catalyst, respectively.

  • Stir the mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Pour the resulting polyimide solution into vigorously stirred methanol to precipitate the polymer.

  • Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 150 °C for 24 hours.

Data Presentation

The following tables summarize typical properties of poly(ether imide)s synthesized from diamines analogous to this compound. These values provide a reference for the expected performance of polymers derived from this compound.

Table 1: Thermal Properties of Analogous Poly(ether imide)s

DianhydrideGlass Transition Temp. (Tg), °C5% Weight Loss Temp. (Td5), °C (N2)
PMDA250 - 280> 500
BPADA220 - 250> 480

Table 2: Mechanical Properties of Analogous Poly(ether imide) Films

DianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PMDA90 - 1202.0 - 3.55 - 15
BPADA80 - 1101.8 - 3.010 - 60

Table 3: Solubility of Analogous Poly(ether imide)s

DianhydrideNMPDMAcm-CresolChloroform
PMDASolubleSolubleSolubleInsoluble
BPADASolubleSolubleSolubleSoluble

Logical Relationships in Polycondensation

The reaction between this compound and a dianhydride proceeds through a nucleophilic acyl substitution mechanism to form the poly(amic acid), which then undergoes intramolecular cyclization to yield the polyimide.

Reaction_Scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Diamine This compound (Diamine) PolyamicAcid Poly(amic acid) Diamine->PolyamicAcid Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->PolyamicAcid + Polyimide Poly(ether imide) PolyamicAcid->Polyimide Imidization (-H₂O)

Caption: Polycondensation reaction scheme.

Applications in Drug Development

The unique properties of poly(ether imide)s derived from this compound make them promising candidates for various applications in the pharmaceutical and biomedical fields.

  • Drug Delivery: Their biocompatibility and the potential for controlled degradation make them suitable as matrices for sustained-release drug delivery systems. The polymer matrix can encapsulate therapeutic agents and release them over an extended period.

  • Medical Devices and Implants: The excellent mechanical properties and thermal stability allow for their use in the fabrication of medical devices and implants that require sterilization.

  • Membranes for Separation: The controlled porosity and chemical resistance of these polyimide films make them suitable for use as membranes in separation processes relevant to bioprocessing and diagnostics.

Further research and development in this area may lead to novel and advanced applications of these versatile polymers in the healthcare industry.

experimental protocol for synthesizing BAPTA from 1,2-Bis(o-aminophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 1,2-Bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA), a crucial calcium chelator in biomedical research. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed guide from commercially available starting materials to the final purified product. The synthesis is presented in a four-step process, including the formation of a dinitro precursor, its reduction to a diamine, subsequent N-alkylation, and final hydrolysis. This document also includes a summary of quantitative data and characterization of intermediates and the final product, alongside visual representations of the synthetic workflow and the role of BAPTA in calcium signaling pathways.

Introduction

This compound-N,N,N′,N′-tetraacetic acid, commonly known as BAPTA, is a high-affinity, selective calcium chelator widely utilized in biochemistry and cell biology to control and measure intracellular calcium concentrations.[1] Its ability to selectively bind Ca²⁺ ions over other divalent cations, such as Mg²⁺, makes it an invaluable tool for studying calcium-dependent signaling pathways. This protocol details a reliable and reproducible method for the synthesis of BAPTA, starting from 2-chloronitrobenzene and ethylene glycol.

Experimental Protocols

The synthesis of BAPTA from this compound is a multi-step process. The following protocol outlines the synthesis of the precursor this compound, followed by its conversion to BAPTA.

Part 1: Synthesis of this compound

Step 1: Synthesis of 1,2-Bis(2-nitrophenoxy)ethane

This step involves the condensation of 2-chloronitrobenzene with ethylene glycol in the presence of an alkali metal hydroxide.

  • Reagents and Materials:

    • Ethylene glycol

    • 2-Chloronitrobenzene

    • Sodium hydroxide (NaOH)

    • Dimethylacetamide (DMAc)

    • Water

  • Procedure:

    • In a reaction vessel, combine 1 mole of ethylene glycol with 1.9 to 2.6 moles of 2-chloronitrobenzene in dimethylacetamide (DMAc).

    • Add 2.3 to 2.6 moles of solid sodium hydroxide to the mixture.

    • Heat the reaction mixture to a temperature between 50°C and 80°C.

    • Maintain the reaction at this temperature for a sufficient time to ensure completion (typically several hours, monitor by TLC).

    • After the reaction is complete, cool the mixture and filter to remove the precipitated salt. Wash the salt with a small amount of DMAc.

    • To the filtrate, add water to precipitate the product, 1,2-bis(2-nitrophenoxy)ethane.

    • Cool the mixture to approximately 10°C to ensure complete crystallization.

    • Filter the crystalline product, wash with water, and dry. The product is a light beige solid.

Step 2: Reduction of 1,2-Bis(2-nitrophenoxy)ethane to this compound

The dinitro compound is reduced to the corresponding diamine using catalytic hydrogenation or a reducing agent like hydrazine hydrate.

  • Reagents and Materials:

    • 1,2-Bis(2-nitrophenoxy)ethane

    • Ethanol

    • Palladium on carbon (5% Pd/C) or Hydrazine monohydrate and a catalyst (e.g., FeCl₃ and activated carbon)

    • Filtration apparatus

  • Procedure using Catalytic Hydrogenation:

    • Dissolve 1,2-bis(2-nitrophenoxy)ethane in ethanol in a high-pressure reactor.

    • Add a catalytic amount of 5% Palladium on carbon.

    • Pressurize the reactor with hydrogen gas and heat to reflux for approximately 16 hours.

    • After the reaction is complete, cool the mixture and filter to remove the catalyst.

    • Evaporate the solvent from the filtrate to obtain the crude product.

    • Recrystallize the crude solid from ethanol to yield pure this compound as a white to light-colored powder.

Part 2: Synthesis of BAPTA from this compound

Step 3: N-Alkylation of this compound to form BAPTA Tetraethyl Ester

The diamine is alkylated with ethyl bromoacetate to form the tetraester precursor of BAPTA.

  • Reagents and Materials:

    • This compound

    • Ethyl bromoacetate

    • Sodium hydrogen phosphate (Na₂HPO₄) or another suitable base

    • Acetonitrile

    • Rotary evaporator

    • Chromatography supplies (Silica gel, solvents)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in acetonitrile.

    • Add an excess of ethyl bromoacetate (approximately 12 equivalents).

    • Add a suitable base, such as sodium hydrogen phosphate, to the mixture.

    • Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude BAPTA tetraethyl ester by column chromatography on silica gel.

Step 4: Hydrolysis of BAPTA Tetraethyl Ester to BAPTA

The final step is the hydrolysis of the ester groups to carboxylic acids.

  • Reagents and Materials:

    • BAPTA tetraethyl ester

    • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Hydrochloric acid (HCl)

    • Dichloromethane (DCM)

    • Ethyl acetate (EtOAc)

    • Potassium hydroxide (KOH) solution (optional, for final product solubilization)

  • Procedure:

    • Dissolve the purified BAPTA tetraethyl ester in a mixture of THF and methanol (e.g., 5:1 v/v).

    • Add an excess of lithium hydroxide monohydrate dissolved in water to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the organic solvents under reduced pressure.

    • To the aqueous residue, add a mixture of dichloromethane and ethyl acetate and sonicate briefly. Filter the solid precipitate.

    • Dissolve the solid in water and acidify with HCl to precipitate the BAPTA free acid.

    • Centrifuge the suspension, remove the supernatant, and wash the precipitate with a small amount of water.

    • The final product, BAPTA, can be obtained as a white solid after drying. For a water-soluble salt, the precipitate can be redissolved in a small volume of KOH solution before removing the solvent.[2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of BAPTA and its intermediates.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Analytical Data
1,2-Bis(2-nitrophenoxy)ethaneC₁₄H₁₂N₂O₆304.26>90167-168-
This compoundC₁₄H₁₆N₂O₂244.29~92131-132-
BAPTA Tetraethyl EsterC₃₀H₄₀N₂O₁₀588.65Variable-¹H NMR, ¹³C NMR, Mass Spec
BAPTA (Final Product) C₂₂H₂₄N₂O₁₀ 476.43 >95 (hydrolysis)-¹H NMR, ¹³C NMR, Mass Spec (m/z [M+H]⁺), HPLC (Purity ≥95%) [3][4]

Mandatory Visualization

SynthesisWorkflow A 2-Chloronitrobenzene + Ethylene Glycol B Step 1: Condensation A->B NaOH, DMAc 50-80°C C 1,2-Bis(2-nitrophenoxy)ethane B->C D Step 2: Reduction C->D H₂, Pd/C or Hydrazine E This compound D->E F Step 3: N-Alkylation E->F Ethyl Bromoacetate, Base, Acetonitrile G BAPTA Tetraethyl Ester F->G H Step 4: Hydrolysis G->H LiOH or NaOH THF/MeOH I BAPTA H->I

Caption: Synthetic workflow for the preparation of BAPTA.

BAPTACalciumSignaling cluster_cell Cell Ca_ext Extracellular Ca²⁺ Ca_channel Ca²⁺ Channel Ca_ext->Ca_channel Stimulus Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Influx BAPTA BAPTA Ca_int->BAPTA Chelation Signaling Downstream Ca²⁺ Signaling Ca_int->Signaling Activates Ca_BAPTA Ca²⁺-BAPTA Complex BAPTA->Ca_BAPTA Ca_BAPTA->Signaling Inhibits

Caption: BAPTA's role in chelating intracellular calcium to modulate signaling pathways.

References

The Versatility of 1,2-Bis(o-aminophenoxy)ethane: A Building Block for Diverse Molecular Architectures

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

1,2-Bis(o-aminophenoxy)ethane is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of organic compounds. Its unique structure, featuring two ortho-substituted aminophenoxy groups linked by a flexible ethane bridge, allows for the construction of complex molecular architectures, including Schiff bases, macrocycles, polymers, and specialized chelating agents. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in materials science and the development of bioactive molecules.

Synthesis of Schiff Bases and their Metal Complexes

This compound readily undergoes condensation reactions with aldehydes and ketones to form tetradentate Schiff base ligands. These ligands, possessing an N₂O₂ donor set, are excellent chelators for a variety of metal ions, forming stable complexes with interesting catalytic and biological properties. A common synthetic route involves the reaction with salicylaldehyde to yield N,N'-Bis(salicylidene)-1,2-bis(o-aminophenoxy)ethane.

Experimental Protocol: Synthesis of N,N'-Bis(salicylidene)-1,2-bis(o-aminophenoxy)ethane

Materials:

  • This compound

  • Salicylaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this solution, add salicylaldehyde (2.0 mmol) dissolved in 10 mL of absolute ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry in a vacuum desiccator.

Table 1: Quantitative Data for Schiff Base Synthesis
CompoundMolecular FormulaMolar Mass ( g/mol )Yield (%)Melting Point (°C)
N,N'-Bis(salicylidene)-1,2-bis(o-aminophenoxy)ethaneC₂₈H₂₄N₂O₄452.51~90180-182
Experimental Protocol: Synthesis of a Cobalt(II) Complex

Materials:

  • N,N'-Bis(salicylidene)-1,2-bis(o-aminophenoxy)ethane

  • Cobalt(II) acetate tetrahydrate

  • Methanol

Procedure:

  • Dissolve the Schiff base ligand (1.0 mmol) in 30 mL of hot methanol in a round-bottom flask.

  • In a separate flask, dissolve Cobalt(II) acetate tetrahydrate (1.0 mmol) in 20 mL of methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-3 hours.

  • After cooling, the solid metal complex will precipitate.

  • Filter the complex, wash with methanol, and dry under vacuum.

Table 2: Characterization Data for the Cobalt(II) Complex
CompoundMolecular FormulaMolar Mass ( g/mol )Color
[Co(C₂₈H₂₂N₂O₄)]C₂₈H₂₂CoN₂O₄509.43Dark Brown

Polyimide Synthesis

This compound can be utilized as a diamine monomer in polycondensation reactions with dianhydrides to produce polyimides. While the para-isomer is more commonly used for high-performance polyimides, the ortho-isomer also yields polymers with useful properties. The typical synthesis involves a two-step process: formation of a soluble poly(amic acid) followed by thermal or chemical imidization.

Experimental Protocol: Synthesis of Polyimide from this compound and Pyromellitic Dianhydride

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Acetic anhydride

  • Pyridine

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (10 mmol) in anhydrous DMAc (50 mL).

  • Slowly add an equimolar amount of pyromellitic dianhydride (10 mmol) to the stirred solution at room temperature under a nitrogen atmosphere.

  • Continue stirring for 24 hours at room temperature to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add acetic anhydride (40 mmol) and pyridine (20 mmol) as the dehydrating agent and catalyst, respectively.

  • Stir the mixture at room temperature for 12 hours, and then heat to 100°C for an additional 4 hours.

  • Pour the resulting polymer solution into a large volume of methanol to precipitate the polyimide.

  • Collect the polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C.

Table 3: Properties of the Synthesized Polyimide
PropertyValue
Inherent Viscosity (dL/g)0.45 - 0.60
Glass Transition (Tg)250 - 280 °C
Decomposition Temp (TGA)> 450 °C
SolubilitySoluble in polar aprotic solvents

Synthesis of this compound-N,N,N',N'-tetraacetic acid (BAPTA)

One of the most significant applications of this compound is as the precursor to the highly selective calcium chelator, BAPTA. The synthesis involves the N-alkylation of the primary amine groups with a haloacetic acid.

Experimental Protocol: Synthesis of BAPTA

Materials:

  • This compound

  • Bromoacetic acid

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Hydrochloric acid

Procedure:

  • To a solution of this compound (10 mmol) in 100 mL of DMF, add potassium carbonate (50 mmol).

  • Slowly add a solution of bromoacetic acid (45 mmol) in 50 mL of DMF to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 48 hours.

  • After cooling, pour the mixture into 500 mL of water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the BAPTA.

  • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.

Table 4: Quantitative Data for BAPTA Synthesis
CompoundMolecular FormulaMolar Mass ( g/mol )Yield (%)Melting Point (°C)
BAPTAC₂₂H₂₄N₂O₁₀476.4370-80>250 (decomposes)

Signaling Pathway and Experimental Workflow Visualization

The derivative of this compound, BAPTA, is a powerful tool for studying calcium signaling in biological systems. It acts as a calcium buffer, chelating free intracellular calcium ions and thereby inhibiting calcium-dependent signaling pathways.

G General Experimental Workflow for Schiff Base Synthesis cluster_reactants Reactants cluster_process Synthesis cluster_workup Work-up cluster_product Product A This compound C Dissolve in Ethanol A->C B Salicylaldehyde B->C D Add Catalyst (Acetic Acid) C->D E Reflux for 4-6 hours D->E F Cool to Room Temperature E->F G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Dry under Vacuum H->I J N,N'-Bis(salicylidene)-1,2-bis(o-aminophenoxy)ethane I->J

Caption: Workflow for Schiff base synthesis.

The following diagram illustrates the role of BAPTA in modulating a calcium signaling pathway, specifically the TRPM2 channel-mediated calcium influx that can lead to cellular responses such as atrial natriuretic peptide (ANP) secretion.

G BAPTA's Role in Modulating TRPM2-Mediated Calcium Signaling cluster_stimulus Stimulus cluster_channel Channel Activation cluster_calcium Calcium Influx cluster_bapta Intervention cluster_response Cellular Response A Oxidative Stress (e.g., H₂O₂) C TRPM2 Channel Activation A->C B ADPR B->C D Ca²⁺ Influx C->D E Increased Intracellular [Ca²⁺] D->E F BAPTA E->F Chelated by G Ca²⁺-dependent Signaling E->G Activates F->G Inhibits H ANP Secretion G->H Leads to

Caption: BAPTA modulates TRPM2 signaling.

The Cornerstone of Intracellular Calcium Measurement: 1,2-Bis(o-aminophenoxy)ethane in the Synthesis of Fluorescent Indicators

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The precise measurement of intracellular calcium (Ca²⁺) concentrations is fundamental to understanding a vast array of cellular processes, from signal transduction and muscle contraction to apoptosis and neuroplasticity. At the heart of the most widely used fluorescent Ca²⁺ indicators lies the chelating scaffold derived from 1,2-bis(o-aminophenoxy)ethane. This molecule, most famously elaborated into this compound-N,N,N',N'-tetraacetic acid (BAPTA), provides a highly selective and sensitive framework for the development of powerful tools for cellular imaging and drug discovery.

Introduction to BAPTA and its Derivatives

Developed by Roger Y. Tsien in 1980, BAPTA was a significant advancement over previous Ca²⁺ chelators like EGTA.[1] Its key advantages include a high selectivity for Ca²⁺ over other divalent cations such as magnesium (Mg²⁺), and a binding affinity that is largely insensitive to physiological pH changes.[1] This robust chelation chemistry forms the foundation for a generation of fluorescent indicators, including the ratiometric dyes Fura-2 and Indo-1, and the single-wavelength indicators like Fluo-3 and Fluo-4. These indicators share a common principle: the BAPTA core binds to Ca²⁺, inducing a conformational change that alters the spectral properties of an attached fluorophore. This change, be it a shift in excitation or emission wavelength or an increase in fluorescence intensity, can be precisely measured and correlated to the intracellular Ca²⁺ concentration.

Mechanism of Calcium Sensing

The fluorescence of many BAPTA-based indicators is modulated by a process called photoinduced electron transfer (PeT). In the absence of Ca²⁺, the lone pair of electrons on the aniline nitrogens of the BAPTA moiety can quench the fluorescence of the attached fluorophore. Upon binding Ca²⁺, these electrons are drawn towards the cation, inhibiting the PeT process and leading to a significant increase in fluorescence quantum yield. In ratiometric dyes like Fura-2, Ca²⁺ binding causes a shift in the absorption spectrum, allowing for the measurement of the ratio of fluorescence intensity at two different excitation wavelengths, which provides a more accurate quantification of Ca²⁺ concentration, independent of dye concentration or cell path length.

Quantitative Data of Key Calcium Indicators

The following tables summarize the key quantitative properties of BAPTA and some of its most prominent fluorescent derivatives.

CompoundDissociation Constant (Kd) for Ca²⁺ (nM)Excitation Max (nm)Emission Max (nm)Quantum Yield
BAPTA ~110---
Fura-2 (Ca²⁺-bound) ~145~340~510High
Fura-2 (Ca²⁺-free) ~380~510Low
Indo-1 (Ca²⁺-bound) ~230~330~400High
Indo-1 (Ca²⁺-free) ~350~475Low
Fluo-3 (Ca²⁺-bound) ~390~506~526High
Fluo-4 (Ca²⁺-bound) ~345~494~516High

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength.

Experimental Protocols

Synthesis of this compound-N,N,N',N'-tetraacetic acid (BAPTA)

This protocol is adapted from the original synthesis described by Tsien (1980).

Materials:

  • This compound

  • Bromoacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl bromoacetate

Procedure:

  • Alkylation of this compound:

    • Dissolve this compound and a four-fold molar excess of ethyl bromoacetate in anhydrous DMF.

    • Add a large excess of anhydrous potassium carbonate.

    • Stir the mixture at room temperature for 24-48 hours.

    • Filter the reaction mixture to remove inorganic salts.

    • Evaporate the DMF under reduced pressure.

    • Purify the resulting tetraester by chromatography on silica gel.

  • Hydrolysis of the Tetraester:

    • Dissolve the purified tetraester in ethanol.

    • Add a solution of NaOH in water (4 equivalents).

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the solution with concentrated HCl to precipitate the BAPTA free acid.

    • Collect the precipitate by filtration, wash with cold water and then with diethyl ether.

    • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure BAPTA.

Synthesis of Fura-2

The synthesis of Fura-2 is a multi-step process that involves the construction of the benzofuran fluorophore and its subsequent coupling to a BAPTA-like structure. The following is a simplified conceptual outline, as the full synthesis is complex.

Conceptual Steps:

  • Synthesis of the Benzofuran Core: This typically involves the reaction of a substituted salicylaldehyde with a derivative of malonic acid to form a coumarin, which is then converted to the benzofuran structure.

  • Introduction of the BAPTA Moiety: A precursor of the BAPTA chelator, often a protected form of this compound with reactive groups, is synthesized separately.

  • Coupling Reaction: The benzofuran core is chemically linked to the BAPTA precursor.

  • Deprotection and Hydrolysis: Protecting groups are removed, and any ester groups are hydrolyzed to yield the final Fura-2 molecule with its free carboxylic acid groups necessary for calcium chelation.

Protocol for Loading Cells with Fura-2 AM

The acetoxymethyl (AM) ester form of Fura-2 is membrane-permeant and is used to load the indicator into live cells.

Materials:

  • Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO)

  • Pluronic F-127 stock solution (e.g., 20% w/v in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Adherent or suspension cells

Procedure:

  • Preparation of Loading Solution:

    • Prepare a working solution of Fura-2 AM in HBSS at a final concentration of 1-5 µM.

    • To aid in the dispersion of the lipophilic Fura-2 AM in the aqueous buffer, first mix the required volume of the Fura-2 AM stock solution with an equal volume of the Pluronic F-127 stock solution before diluting into the final volume of HBSS.

  • Cell Loading:

    • For adherent cells, remove the culture medium and wash the cells once with HBSS.

    • For suspension cells, pellet the cells by centrifugation and resuspend in HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.

  • Washing and De-esterification:

    • After loading, remove the loading solution and wash the cells 2-3 times with fresh HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 inside the cells.

  • Imaging:

    • The cells are now ready for fluorescence imaging. Excite the cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is used to determine the intracellular calcium concentration.

Visualizing the Pathways and Workflows

Synthesis Pathway of BAPTA from this compound

BAPTA_Synthesis cluster_start Starting Material cluster_reaction1 Alkylation cluster_reaction2 Hydrolysis start This compound reagents1 Ethyl bromoacetate, K₂CO₃, DMF product1 BAPTA Tetraethyl Ester reagents1->product1 reagents2 NaOH, H₂O/Ethanol product2 BAPTA (Free Acid) reagents2->product2

Caption: Synthesis of BAPTA.

Mechanism of Fura-2 Calcium Sensing

Fura2_Mechanism Fura2_free Fura-2 (Ca²⁺-free) Excitation Max: ~380 nm Ca_ion Ca²⁺ Fura2_free->Ca_ion Emission Fluorescence Emission (~510 nm) Fura2_free->Emission Low Fluorescence Fura2_bound Fura-2 (Ca²⁺-bound) Excitation Max: ~340 nm Fura2_bound->Ca_ion Dissociation Fura2_bound->Emission High Fluorescence Ca_ion->Fura2_bound Binding

Caption: Fura-2 Ca²⁺ binding and fluorescence.

Experimental Workflow for Cellular Calcium Imaging

Calcium_Imaging_Workflow Cell_Culture 1. Culture Cells Dye_Loading 2. Load with Fura-2 AM Cell_Culture->Dye_Loading Washing 3. Wash to Remove Extracellular Dye Dye_Loading->Washing Deesterification 4. Allow De-esterification Washing->Deesterification Imaging 5. Fluorescence Imaging (Ex: 340/380 nm, Em: 510 nm) Deesterification->Imaging Analysis 6. Ratiometric Analysis (F340/F380) Imaging->Analysis

Caption: Cellular Ca²⁺ imaging workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Bis(o-aminophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,2-Bis(o-aminophenoxy)ethane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two-step synthesis of this compound, which involves an initial etherification followed by a nitro group reduction.

Step 1: Etherification (Williamson Ether Synthesis)

Question: My yield of the dinitro precursor, 1,2-bis(2-nitrophenoxy)ethane, is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in this Williamson ether synthesis step can stem from several factors. Here is a systematic approach to troubleshooting:

  • Moisture Contamination: The alkoxide intermediate is highly sensitive to water. Ensure all glassware is thoroughly dried, and use anhydrous solvents. The presence of water will consume the base and hydrolyze the ethylene glycol, preventing the desired reaction.

  • Base Strength and Solubility: A strong base is required to deprotonate ethylene glycol. Sodium hydride (NaH) or potassium hydride (KH) are effective. If using hydroxides like NaOH or KOH, consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the aqueous and organic phases.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. A typical temperature range is 50-100°C.[1] It is advisable to start at a lower temperature and monitor the reaction's progress before considering an increase.

  • Purity of Reactants: Impurities in the 2-chloronitrobenzene or ethylene glycol can lead to undesired side reactions. Ensure the purity of your starting materials.

  • Competing Elimination Reactions: Although less common with primary halides, elimination reactions can occur, especially at higher temperatures, leading to the formation of unwanted byproducts. Using a less sterically hindered base and controlling the temperature can minimize this.

Step 2: Nitro Group Reduction

Question: The reduction of 1,2-bis(2-nitrophenoxy)ethane to the final diamine product is incomplete or stalled. What could be the problem?

Answer: Incomplete reduction is a common issue in catalytic hydrogenation. Here are the primary aspects to investigate:

  • Catalyst Deactivation (Poisoning): The catalyst (e.g., Nickel or Palladium on Carbon) is susceptible to poisoning by impurities.[2]

    • Sulfur Compounds: Thiols and thioethers are potent catalyst poisons. Ensure your starting materials and solvents are free from sulfur-containing impurities.[2]

    • Product Inhibition: The amine product can sometimes adsorb to the catalyst surface, blocking active sites.[2]

  • Insufficient Catalyst Activity: The catalyst may be old, have been improperly stored, or may not be sufficiently active. Using a fresh batch of a high-quality catalyst is recommended.

  • Poor Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the contact between the hydrogen gas, the substrate, and the catalyst surface.[2] Ensure vigorous agitation and adequate hydrogen pressure.

  • Reaction Conditions:

    • Solvent: Protic solvents like ethanol or methanol can help accelerate the hydrogenation rate.[3]

    • Temperature: Slightly elevated temperatures (e.g., 40-60°C) can improve the reaction rate, but excessive heat should be avoided to prevent side reactions.

Question: I am observing significant amounts of side products after the reduction step. How can I improve the purity of my this compound?

Answer: The formation of side products such as azo and azoxy compounds can occur if the reduction is not complete. Additionally, hydroxylamine intermediates may be present.[4]

  • Complete Reduction: Ensure the reaction goes to completion by monitoring it via TLC or HPLC. If the reaction stalls, consider the troubleshooting steps for incomplete reduction.

  • Purification:

    • Recrystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent like ethanol.[5]

    • Column Chromatography: For more challenging purifications, column chromatography using silica gel can be effective in separating the desired diamine from less polar nitro-containing starting material and other impurities.[6]

    • Acid-Base Extraction: As an amine, the product can be protonated with an acid to form a water-soluble salt. This allows for washing with an organic solvent to remove non-basic impurities. The aqueous layer can then be basified to regenerate the pure amine, which can be extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is a two-step process.[7] The first step is the Williamson ether synthesis, reacting 2-chloronitrobenzene with ethylene glycol in the presence of a strong base to form 1,2-bis(2-nitrophenoxy)ethane. The second step involves the reduction of the two nitro groups to amines, typically through catalytic hydrogenation or using a reducing agent like hydrazine hydrate.[8]

Q2: What are the typical yields for the synthesis of this compound?

A2: The yields can vary depending on the specific conditions and reagents used. A patented method reports a condensation yield of up to 92% and a reduction yield of up to 94%.[8] Another method involving catalytic hydrogenation reports a molar yield of 90.03%.[9]

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Hydrazine Hydrate: If used for the reduction step, hydrazine hydrate is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment in a well-ventilated fume hood.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas, often under pressure. Ensure the equipment is properly maintained and operated by trained personnel. The catalyst, particularly Palladium on Carbon, can be pyrophoric when dry and exposed to air.

  • Strong Bases: Reagents like sodium hydride are highly reactive and flammable. They react violently with water.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the etherification and the reduction steps. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Data Presentation

Synthesis Step Method Reagents Yield (%) Purity (%) Reference
Etherification Condensationo-Nitrochlorobenzene, ethylene glycol, sodium carbonate, sodium hydroxide, phase transfer catalyst92>99[8]
Reduction Hydrazine Hydrate1,2-bis(2-nitrophenoxy)ethane, hydrazine hydrate, catalyst94>99[8]
Reduction Catalytic Hydrogenation1,2-bis(2-nitrophenoxy)ethane, Nickel catalyst, hydrogen gas90.0399.09[9]
Reduction Sodium Hydrosulfide1,2-bis(2-nitrophenoxy)ethane, sodium hydrosulfide91.099.65[9]

Experimental Protocols

Protocol 1: Synthesis of 1,2-bis(2-nitrophenoxy)ethane (Etherification)

This protocol is based on a patented method.[8]

  • To a reaction vessel, add o-nitrochlorobenzene, ethylene glycol, sodium carbonate, sodium hydroxide, and a phase-transfer catalyst (e.g., Dodecyl trimethyl ammonium chloride).

  • Heat the mixture and stir vigorously. The exact temperature and reaction time will need to be optimized, but a typical range is 50-100°C for several hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to 30-35°C.

  • Filter the solid product and wash it with 75% ethanol.

  • Dry the product, for example, using an infrared lamp, to obtain 1,2-bis(2-nitrophenoxy)ethane.

Protocol 2: Synthesis of this compound (Reduction with Hydrazine Hydrate)

This protocol is based on a patented method.[8]

  • In a reaction vessel, dissolve 1,2-bis(2-nitrophenoxy)ethane in a suitable organic solvent such as methanol or ethanol.

  • Add a catalyst, for example, activated carbon and ferric chloride.

  • Add hydrazine hydrate dropwise to the mixture while stirring. The reaction is exothermic, so the addition rate may need to be controlled to maintain a steady reflux temperature.

  • After the addition is complete, continue to reflux the mixture for several hours.

  • Monitor the reaction by TLC until the dinitro starting material is no longer visible.

  • Cool the reaction mixture and filter to remove the catalyst.

  • The filtrate can be concentrated under reduced pressure, and the resulting solid can be recrystallized from ethanol to yield pure this compound.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reduction 2-chloronitrobenzene 2-chloronitrobenzene Dinitro_Precursor 1,2-bis(2-nitrophenoxy)ethane 2-chloronitrobenzene->Dinitro_Precursor Ethylene Glycol Ethylene Glycol Ethylene Glycol->Dinitro_Precursor Base + PTC Base + PTC Base + PTC->Dinitro_Precursor Final_Product This compound Dinitro_Precursor->Final_Product Reducing_Agent Reducing Agent (e.g., H2/Catalyst or N2H4) Reducing_Agent->Final_Product

Caption: Two-step synthesis pathway for this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis Issue cluster_etherification Step 1: Etherification cluster_reduction Step 2: Reduction cluster_purification Purification Low_Yield Low Yield or Incomplete Reaction Check_Moisture Check for Moisture Low_Yield->Check_Moisture Etherification Step Check_Catalyst Check Catalyst Activity/ Poisoning Low_Yield->Check_Catalyst Reduction Step Check_Base Evaluate Base Strength Check_Moisture->Check_Base Optimize_Temp Optimize Temperature Check_Base->Optimize_Temp Recrystallize Recrystallization Optimize_Temp->Recrystallize Check_Mass_Transfer Improve Mass Transfer Check_Catalyst->Check_Mass_Transfer Optimize_Conditions Optimize Solvent/Temp Check_Mass_Transfer->Optimize_Conditions Optimize_Conditions->Recrystallize Chromatography Column Chromatography Recrystallize->Chromatography If still impure

References

Technical Support Center: Purification of 1,2-Bis(o-aminophenoxy)ethane by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,2-Bis(o-aminophenoxy)ethane by crystallization.

Troubleshooting and FAQs

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound oiled out instead of crystallizing. What should I do?

A1: "Oiling out," where the solute separates as a liquid rather than a solid, is a common problem. Here are several steps to address this:

  • Increase the Solvent Volume: Your solution may be too concentrated. Add a small amount of hot solvent to the mixture to decrease the saturation level.

  • Lower the Cooling Rate: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.

  • Agitation: Gentle swirling or stirring of the solution as it cools can sometimes promote crystal nucleation over oiling.

  • Solvent System Modification: If the issue persists, consider using a different solvent or a solvent mixture. For aromatic compounds like this, a mixture of a good solvent (like ethanol) and a poor solvent (like water or hexane) can be effective.

Q2: No crystals are forming, even after the solution has cooled completely.

A2: If your solution remains clear and no crystals have formed, it is likely undersaturated.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystal growth.

  • Reduce Solvent Volume: If induction methods fail, your solution is too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q3: The crystal yield is very low.

A3: A low yield can result from several factors:

  • Excess Solvent: Using too much solvent will keep a significant amount of your product dissolved in the mother liquor. Beforehand, aim to use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature Crystallization: If crystals form too early, for instance during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete Precipitation: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation.

Q4: The purified crystals are colored, but the pure compound should be white.

A4: Colored impurities may be present.

  • Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before filtration. The carbon can adsorb colored impurities. Use it sparingly, as it can also adsorb some of your desired product.

  • Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent impurities.

Quantitative Data Summary

PropertyValueCitations
Molecular FormulaC₁₄H₁₆N₂O₂[1]
Molecular Weight244.29 g/mol [1]
Melting Point131-132 °C[1]
AppearanceWhite to light orange powder/crystal[1]
Qualitative Solubility
Hot SolventsSoluble in hot alcohols (e.g., ethanol, methanol) and DMSO.[2]
Cold SolventsSparingly soluble in cold alcohols.

Experimental Protocol: Crystallization of this compound from Ethanol

This protocol is adapted from established procedures for similar aromatic diamines and is effective for the general purification of this compound.[3]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot filtration. Pre-heat a clean Buchner funnel and filter flask with hot solvent. Quickly filter the hot solution through a piece of fluted filter paper to remove the impurities.

  • Crystallization: Transfer the hot, clear filtrate to a clean Erlenmeyer flask. Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time.

  • Cooling: Once the flask has reached room temperature and crystal growth appears to have slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Visual Guides

Experimental Workflow for Crystallization

experimental_workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize cool_rt Cool to Room Temperature dissolve->cool_rt If no decolorization hot_filter Hot Gravity Filtration decolorize->hot_filter If used hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filter Vacuum Filtration cool_ice->vacuum_filter wash Wash with Cold Ethanol vacuum_filter->wash dry Dry the Crystals wash->dry end Pure this compound dry->end

Caption: A flowchart illustrating the key steps in the purification of this compound by crystallization.

Troubleshooting Decision Tree

troubleshooting_tree start Problem during Crystallization oiling_out Compound Oiled Out? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield colored_crystals Crystals are Colored? start->colored_crystals add_solvent Add more hot solvent oiling_out->add_solvent Yes slow_cool Cool more slowly oiling_out->slow_cool Yes scratch Scratch flask / Seed no_crystals->scratch Yes evaporate Evaporate some solvent no_crystals->evaporate If scratching fails check_solvent_vol Used too much solvent? low_yield->check_solvent_vol Yes check_cooling Cooled sufficiently? low_yield->check_cooling Yes use_carbon Use activated carbon colored_crystals->use_carbon Yes recrystallize_again Recrystallize again colored_crystals->recrystallize_again If carbon fails

Caption: A decision tree to guide troubleshooting common issues during crystallization experiments.

References

Technical Support Center: Synthesis of 1,2-Bis(o-aminophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Bis(o-aminophenoxy)ethane.

Troubleshooting Guide

This guide addresses common issues encountered during the two-main stages of this compound synthesis: the formation of the dinitro precursor, 1,2-bis(2-nitrophenoxy)ethane, via Williamson ether synthesis, and its subsequent reduction to the final diamine product.

Stage 1: Synthesis of 1,2-bis(2-nitrophenoxy)ethane

Issue 1: Low Yield of 1,2-bis(2-nitrophenoxy)ethane

Potential CauseSuggested Action
Incomplete Reaction - Ensure stoichiometric amounts of reactants or a slight excess of the alkylating agent. - Extend the reaction time or increase the temperature, monitoring for byproduct formation.
Side Reactions - Use an appropriate solvent; polar aprotic solvents like DMF or DMSO are often effective. - Maintain the recommended reaction temperature to minimize elimination byproducts.
Base Inefficiency - Use a strong, non-nucleophilic base such as sodium hydride or potassium carbonate. - Ensure the base is fresh and dry.
Poor Quality Reagents - Use high-purity starting materials. Impurities can lead to unwanted side reactions.

Issue 2: Presence of Impurities in the Dinitro Precursor

ImpurityDetectionPrevention/Removal
Unreacted 2-nitrophenol or its saltHPLC, TLC- Ensure complete reaction. - Purify the crude product by recrystallization.
Mono-etherified byproductHPLC, ¹H NMR- Use a slight excess of the dihaloethane or adjust the stoichiometry. - Chromatographic separation may be necessary.
Polymeric byproductsGel Permeation Chromatography (GPC)- Control reaction stoichiometry and conditions carefully. - Purification by precipitation or recrystallization.
Stage 2: Reduction of 1,2-bis(2-nitrophenoxy)ethane to this compound

Issue 1: Incomplete Reduction

Potential CauseSuggested Action
Catalyst Deactivation - Use fresh, high-quality catalyst (e.g., Palladium on Carbon, Raney Nickel). - Ensure the reaction mixture is free of catalyst poisons like sulfur compounds.
Insufficient Reducing Agent - Use a sufficient excess of the reducing agent (e.g., hydrazine hydrate, hydrogen gas).
Low Reaction Temperature or Pressure - Increase the reaction temperature or hydrogen pressure as per established protocols.

Issue 2: Formation of Side-Products During Reduction

ImpurityDetectionPrevention/Removal
Partially reduced intermediates (e.g., nitro-amino, nitroso, hydroxylamino compounds)HPLC, LC-MS, ¹H NMR- Ensure complete reduction by extending reaction time or using a more active catalyst. - Recrystallization of the final product can remove many of these impurities.
Azo or Azoxy compoundsColorimetric methods, HPLC, LC-MS- Common with certain reducing agents. Catalytic hydrogenation is often cleaner. - Optimize reaction conditions (pH, temperature) to disfavor their formation.
Over-reduction products (e.g., reduction of the aromatic ring)GC-MS, ¹H NMR- Use a selective catalyst and milder reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final this compound product?

A: The most common impurities arise from the two-step synthesis process. From the initial Williamson ether synthesis, you may have unreacted starting materials or mono-etherified byproducts. The subsequent reduction step is often the main source of impurities, including the unreacted dinitro precursor and partially reduced intermediates such as compounds containing one nitro and one amino group, or nitroso and hydroxylamino functionalities.

Q2: How can I best purify the final this compound?

A: Recrystallization is a highly effective method for purifying the final product.[1] Ethanol is a commonly used solvent for this purpose.[1] For more persistent impurities, column chromatography may be necessary.

Q3: My final product is discolored. What could be the cause?

A: Discoloration, often a pink or brown hue, can be due to the presence of oxidized impurities or residual colored byproducts from the reduction of the nitro groups, such as azo or azoxy compounds. Ensuring a complete reduction and proper purification by recrystallization, perhaps with the use of activated carbon, can help decolorize the product.

Q4: Can I use a different reducing agent than catalytic hydrogenation?

A: Yes, other reducing agents like hydrazine hydrate in the presence of a catalyst (e.g., iron trichloride and activated carbon) have been successfully used.[2] The choice of reducing agent can influence the impurity profile and reaction conditions required.

Experimental Protocols

Synthesis of 1,2-bis(2-nitrophenoxy)ethane

This protocol is adapted from a patented industrial process.[3]

  • Reaction Setup: In a suitable reaction vessel, combine 1 mole of ethylene glycol with 2.1 to 2.2 moles of 2-chloronitrobenzene in dimethylacetamide (DMAc).

  • Base Addition: While stirring, add 2.4 to 2.5 moles of solid potassium hydroxide or a suspension in DMAc portion-wise, maintaining the reaction temperature between 55-65°C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable method such as HPLC or TLC until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture and filter to remove the inorganic salts. The filtrate containing the product can be used directly in the next step or the product can be precipitated by the addition of water, filtered, and dried. A purity of 98.5% as determined by HPLC has been reported for the dried product.[4]

Reduction of 1,2-bis(2-nitrophenoxy)ethane

This protocol is a general method based on catalytic hydrogenation.

  • Reaction Setup: In a high-pressure reactor, charge the 1,2-bis(2-nitrophenoxy)ethane, a suitable solvent such as ethanol, and a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and heat to the reaction temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots using HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Purify the crude product by recrystallization from a suitable solvent like ethanol.[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction 2-Chloronitrobenzene 2-Chloronitrobenzene Reaction1 Reaction 2-Chloronitrobenzene->Reaction1 Ethylene Glycol Ethylene Glycol Ethylene Glycol->Reaction1 Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Reaction1 Solvent (e.g., DMAc) Solvent (e.g., DMAc) Solvent (e.g., DMAc)->Reaction1 1,2-bis(2-nitrophenoxy)ethane 1,2-bis(2-nitrophenoxy)ethane Reaction1->1,2-bis(2-nitrophenoxy)ethane Dinitro Precursor 1,2-bis(2-nitrophenoxy)ethane 1,2-bis(2-nitrophenoxy)ethane->Dinitro Precursor Reaction2 Reduction Dinitro Precursor->Reaction2 Reducing Agent Reducing Agent (e.g., H2/Pd-C or Hydrazine Hydrate) Reducing Agent->Reaction2 Final Product This compound Reaction2->Final Product

Caption: Overall workflow for the two-step synthesis of this compound.

Impurity_Formation cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Start Starting Materials Step1 Williamson Ether Synthesis Start->Step1 Intermediate 1,2-bis(2-nitrophenoxy)ethane Step1->Intermediate Impurity1 Unreacted Starting Materials Step1->Impurity1 from incomplete reaction Impurity2 Mono-etherified Byproduct Step1->Impurity2 from side reaction Step2 Reduction Intermediate->Step2 Product This compound Step2->Product Impurity3 Incomplete Reduction Product Step2->Impurity3 from incomplete reaction Impurity4 Partially Reduced Intermediates Step2->Impurity4 from side reaction

Caption: Logical relationship between synthesis steps and the formation of common impurities.

References

Technical Support Center: 1,2-Bis(o-aminophenoxy)ethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1,2-Bis(o-aminophenoxy)ethane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the synthesis and subsequent reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used and industrially relevant synthesis is a two-step process.[1] The first step is a Williamson ether synthesis to form the dinitro precursor, 1,2-bis(2-nitrophenoxy)ethane. This is followed by the reduction of the two nitro groups to yield the final diamine product.[1]

Q2: My synthesis of the dinitro precursor, 1,2-bis(2-nitrophenoxy)ethane, is giving a low yield. What are the potential causes?

A2: Low yields in the Williamson ether synthesis step can be attributed to several factors. A common issue is the occurrence of a competing E2 elimination side reaction, particularly if your reagents are sterically hindered.[2][3] Another possibility is the hydrolysis of 2-chloronitrobenzene under the basic reaction conditions, which forms 2-nitrophenol as a byproduct.[4][5] The choice of solvent is also crucial; using polar aprotic solvents can help minimize side reactions.[3]

Q3: The reduction of 1,2-bis(2-nitrophenoxy)ethane to this compound is incomplete. What could be the problem?

A3: Incomplete reduction is a frequent issue, often stemming from catalyst deactivation.[6] The catalyst, typically nickel or palladium-based, can be poisoned by impurities such as sulfur or halide compounds present in the starting material, solvent, or hydrogen gas.[6][7][8] The amine product itself can also inhibit the reaction by adsorbing onto the catalyst's active sites, a phenomenon known as product inhibition.[6] Signs of incomplete reduction include the presence of intermediate species like hydroxylamines, which can lead to the formation of colored azo or azoxy byproducts.[9]

Q4: I am having trouble with the purification of the final this compound product. What are the recommended methods?

A4: The primary method for purifying this compound is crystallization.[1] For crude mixtures containing basic impurities, an acid-base extraction can be an effective initial purification step.[10]

Q5: What are the key considerations when using this compound to synthesize Schiff bases?

A5: The formation of Schiff bases from this compound involves the condensation of its primary amine groups with an aldehyde or ketone. To drive the reaction to completion, it is often necessary to remove the water formed during the reaction, for example, by azeotropic distillation.[11] A catalytic amount of a weak acid, such as glacial acetic acid, is also typically required.[11]

Q6: I am using this compound for polyimide synthesis and the resulting polymer has poor mechanical properties. What could be the cause?

A6: In polyimide synthesis, the presence of water is a critical issue as it can hydrolyze the dianhydride monomer, disrupting the stoichiometry and leading to lower molecular weight poly(amic acid) precursor.[12][13] This, in turn, results in a final polyimide with inferior mechanical properties. Incomplete cyclization of the poly(amic acid) to the polyimide can also be a factor.[14]

Troubleshooting Guides

Low Yield in 1,2-bis(2-nitrophenoxy)ethane Synthesis (Williamson Ether Synthesis)
SymptomPotential CauseSuggested Solution
Low yield of desired ether productCompeting E2 elimination reaction.[2][3]Use a primary alkyl halide if possible. Consider using a less sterically hindered base.
Presence of 2-nitrophenol in the product mixtureHydrolysis of 2-chloronitrobenzene.[4][5]Ensure anhydrous reaction conditions. Use a non-aqueous base if feasible.
Reaction is sluggish or incompleteInappropriate solvent.Use a polar aprotic solvent like DMSO or DMF to favor the SN2 reaction.[3]
Formation of C-alkylation productsUse of alkali phenoxides.[3]This is a known side reaction; optimization of reaction conditions (temperature, solvent) may be necessary.
Incomplete Reduction of 1,2-bis(2-nitrophenoxy)ethane
SymptomPotential CauseSuggested Solution
Reaction stalls before completionCatalyst poisoning.[6][7][8]Purify starting materials, solvent, and hydrogen gas to remove sulfur and halide impurities. Consider using a fresh batch of catalyst.
Reaction rate decreases over timeProduct inhibition by the amine.[6]Increase catalyst loading or consider a different type of catalyst that is less susceptible to product inhibition.
Formation of colored byproducts (azo/azoxy compounds)Incomplete reduction and side reactions of hydroxylamine intermediates.[9]Ensure sufficient hydrogen pressure and reaction time. The addition of a vanadium compound co-catalyst has been shown to prevent the accumulation of hydroxylamines.[9]
Low or no hydrogen uptakeInactive catalyst or poor mass transfer.[6]Use a fresh, properly stored catalyst. Ensure efficient stirring and adequate hydrogen pressure.

Experimental Protocols

Protocol 1: Synthesis of 1,2-bis(2-nitrophenoxy)ethane

This protocol is based on established Williamson ether synthesis procedures.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylene glycol in a suitable polar aprotic solvent such as dimethylacetamide (DMAc).

  • Addition of Base: Add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution and stir to form the alkoxide.

  • Addition of 2-Chloronitrobenzene: Slowly add 2-chloronitrobenzene to the reaction mixture. A typical molar ratio is approximately 2 moles of 2-chloronitrobenzene per mole of ethylene glycol.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 55-65°C and maintain for several hours, monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 1,2-bis(2-nitrophenoxy)ethane.

Protocol 2: Catalytic Hydrogenation of 1,2-bis(2-nitrophenoxy)ethane

This protocol is based on typical catalytic hydrogenation methods for nitro compounds.

  • Reactor Setup: In a high-pressure reactor, add 1,2-bis(2-nitrophenoxy)ethane, a suitable solvent such as ethanol, and a catalytic amount of a nickel or palladium-based catalyst (e.g., Raney Nickel or Pd/C).[1]

  • Inert Atmosphere: Purge the reactor with an inert gas like nitrogen to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.4 MPa).[15]

  • Reaction Conditions: Heat the mixture to the target temperature (e.g., 95°C) with vigorous stirring.[15] Monitor the reaction by observing the uptake of hydrogen.

  • Workup: Once the hydrogen uptake ceases, cool the reactor, and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The filtrate can be cooled to induce crystallization of the this compound product. Collect the crystals by filtration and dry under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction start1 Ethylene Glycol + 2-Chloronitrobenzene process1 React with strong base in polar aprotic solvent start1->process1 product1 1,2-bis(2-nitrophenoxy)ethane process1->product1 start2 1,2-bis(2-nitrophenoxy)ethane product1->start2 Intermediate process2 Catalytic Hydrogenation (e.g., Ni, Pd/C) start2->process2 product2 This compound process2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic decision decision issue issue start Reaction Start check_yield Check Yield start->check_yield yield_ok Yield OK? check_yield->yield_ok low_yield Low Yield yield_ok->low_yield No check_purity Check Purity yield_ok->check_purity Yes troubleshoot_synthesis Troubleshoot Synthesis (e.g., side reactions, conditions) low_yield->troubleshoot_synthesis troubleshoot_reduction Troubleshoot Reduction (e.g., catalyst poisoning) low_yield->troubleshoot_reduction purity_ok Purity OK? check_purity->purity_ok impure Impure Product purity_ok->impure No end Successful Product purity_ok->end Yes troubleshoot_purification Troubleshoot Purification impure->troubleshoot_purification

Caption: Troubleshooting decision tree for synthesis reactions.

References

Technical Support Center: Optimizing Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Schiff base synthesis. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to overcome common challenges in imine formation.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of Schiff bases in a direct question-and-answer format.

Q1: Why is my Schiff base yield unexpectedly low?

Low yields are a frequent issue, often stemming from the reversible nature of the reaction. The formation of water as a byproduct can drive the equilibrium back towards the reactants.[1][2][3]

Troubleshooting Steps:

  • Water Removal: Actively remove water as it forms. This is the most critical step to drive the reaction forward.[2][4]

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[1][4][5] This physically removes water from the reaction mixture.[3]

    • Dehydrating Agents: Add a chemical drying agent directly to the reaction. Activated molecular sieves (3Å or 4Å) are highly effective.[1][2][3][5][6] Anhydrous salts like MgSO₄ or Na₂SO₄ can also be used.[1][2][4][6]

  • pH Optimization: The reaction rate is highly pH-dependent. The optimal pH is typically mildly acidic, around 4-5.[1][2][7]

    • Too Low pH (<4): The amine nucleophile becomes fully protonated (R-NH₃⁺), rendering it non-nucleophilic and stopping the initial addition step.[7][8][9][10]

    • Too High pH (>6): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, which is often the rate-limiting step.[1][7][8][9][10]

  • Reactant Stability: Schiff bases derived from aliphatic aldehydes can be less stable and more prone to polymerization compared to those from aromatic aldehydes.[1][5]

  • Stoichiometry: According to Le Chatelier's principle, using a slight excess of one reactant (typically the less expensive or more volatile one) can help push the equilibrium towards the product.[1][11]

Q2: My reaction seems to have stalled and is not proceeding to completion. What should I do?

Incomplete conversion is often related to the reaction equilibrium or suboptimal conditions.

Troubleshooting Steps:

  • Catalysis: Ensure appropriate catalysis. Small amounts of a mild acid catalyst like glacial acetic acid or p-toluenesulfonic acid (p-TsOH) can significantly accelerate the reaction by protonating the carbonyl group and facilitating the final dehydration step.[2][4][12]

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and can assist in water removal. Common choices include ethanol, methanol, toluene, and dichloromethane.[1][13][14] For difficult reactions, using a solvent like toluene with a Dean-Stark trap is highly recommended.[4][5]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[1] Be aware that some Schiff bases can hydrolyze on acidic silica gel plates, giving misleading results.[1] If this is suspected, deactivate the plate with triethylamine or use another analytical method like GC-MS.[1]

  • Increase Reaction Time: Ketones react more slowly than aldehydes, and aromatic ketones are slower than aliphatic ones.[2] Some ketimine formations may require extended reaction times (24-48 hours).[15]

Q3: My product is an oil or difficult to crystallize. How can I purify it?

Purification can be challenging due to the potential instability of the imine bond, especially its susceptibility to hydrolysis.[1]

Troubleshooting Steps:

  • Recrystallization: This is the most effective method for purifying solid Schiff bases.[1][13] Ethanol is a common and effective solvent for recrystallization.[1][13][16] If the product is insoluble in methanol, a DMF/Methanol mixture might be effective.[17]

  • Column Chromatography: If recrystallization fails, column chromatography can be used. To avoid hydrolysis, consider using neutral alumina instead of acidic silica gel.[13]

  • Trituration: If the product is an oil, attempt to induce solidification by stirring or scratching it with a non-polar solvent like hexane or petroleum ether.[1]

  • In-situ Use: If all purification attempts fail and the impurities will not interfere with subsequent steps, consider using the crude product directly.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Schiff base formation?

The reaction rate is typically maximal at a mildly acidic pH of 4-5.[1][2][7][10] This pH represents a compromise: it is acidic enough to catalyze the dehydration of the intermediate but not so acidic that it fully protonates the amine starting material, which would inhibit the initial nucleophilic attack.[1][10][18] However, the ideal pH can vary depending on the specific substrates and should be determined experimentally.[1][19]

Q2: How do I prevent my purified Schiff base from decomposing?

The primary decomposition pathway is hydrolysis, the reverse of the formation reaction.[2][3][11]

  • Avoid Moisture: Store the purified compound in a sealed container, away from atmospheric moisture.[13] Using a desiccator is recommended.

  • Anhydrous Conditions: During workup and purification, use dry solvents and, if necessary, work under an inert atmosphere (e.g., nitrogen).[11]

  • Avoid Strong Acids: Imines readily hydrolyze under acidic aqueous conditions.[2][8][9][20]

  • Avoid High Heat: Some Schiff bases can be thermally unstable.[13]

Q3: Which analytical techniques are best for characterizing Schiff bases?

  • NMR Spectroscopy: ¹H NMR is excellent for confirming formation. Look for a characteristic singlet signal for the imine proton (-CH=N-) in the 8.0-8.5 ppm range.[21]

  • FT-IR Spectroscopy: The formation of the imine bond can be confirmed by the appearance of a C=N stretching band (typically around 1600-1650 cm⁻¹) and the disappearance of the C=O stretch from the aldehyde/ketone and the N-H bands from the primary amine.

  • UV-Vis Spectroscopy: Conjugated Schiff bases exhibit characteristic absorptions in the UV-Vis range, which can be used to monitor the reaction.[18]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for optimizing reaction conditions.

Table 1: Effect of Solvent and Catalyst on Reaction Yield

Aldehyde/Ketone Amine Solvent Catalyst (mol%) Time (h) Yield (%) Reference
Benzaldehyde 4-Aminoantipyrine Water None 4 83 [22]
Benzaldehyde 4-Aminoantipyrine Ethanol None 2 88 [22]
Cyclohexanone Phenylethylamine Cyclohexane p-TsOH (cat.) - 95 [4]
Salicylaldehyde Aniline Ethanol None 4 High [21]

| m-Nitrobenzaldehyde | p-Chloroaniline | Ethanol | Acetic Acid (cat.) | - | ~60 |[12] |

Table 2: Methods for Water Removal

Method Description Common Solvents Advantages Disadvantages
Dean-Stark Trap Azeotropic distillation to physically remove water. Toluene, Benzene Highly effective for driving equilibrium; suitable for large scale. Requires heating to reflux; not suitable for heat-sensitive compounds.
Molecular Sieves Porous aluminosilicates that trap water molecules. Dichloromethane, THF, Ethanol Works at various temperatures; easy to use. Must be activated before use; can make mixtures turbid.[5][15]

| Anhydrous Salts | Hygroscopic salts (e.g., MgSO₄, Na₂SO₄) that bind water. | Various | Inexpensive; easy to remove by filtration. | Lower water capacity than molecular sieves. |

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base using Reflux

This protocol describes a general method for the condensation of an aromatic aldehyde with a primary amine.

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aldehyde (1.0 eq) in 25 mL of ethanol.[21]

  • Amine Addition: In a separate beaker, dissolve the primary amine (1.0 eq) in 15 mL of ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature.

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[12][23]

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours.[21] Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Further cool the flask in an ice bath to maximize precipitation.[24]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove soluble impurities and then air dry.[24]

  • Characterization: Determine the yield and melting point. Characterize the product using FT-IR and ¹H NMR spectroscopy.[24]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the crude Schiff base is sparingly soluble at room temperature but highly soluble when heated (e.g., ethanol, methanol).[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid while heating on a hot plate.[11]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small portion of cold solvent, and dry thoroughly.

Visualizations: Workflows and Logic Diagrams

// Node Definitions with specific colors and font colors for contrast A [label="Prepare Reactants\n(Aldehyde/Ketone + Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dissolve in\nSuitable Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Add Catalyst\n(e.g., Acetic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Heat & Reflux\n(with Water Removal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Monitor Reaction\n(e.g., TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Work-up & Isolate\n(Cooling, Filtration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Purify Product\n(Recrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Characterize\n(NMR, IR, MP)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges to define the flow A -> B; B -> C; C -> D; D -> E; E -> F [label="Reaction Complete"]; F -> G; G -> H; } end_dot Caption: A typical experimental workflow for synthesizing a Schiff base.

// Nodes Start [label="Low Yield Observed", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckWater [label="Is water being\neffectively removed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckpH [label="Is the pH\noptimized (4-5)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckCatalyst [label="Is a catalyst\nbeing used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckTime [label="Is reaction time\nsufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Water [label="Implement water removal:\n- Dean-Stark Trap\n- Molecular Sieves\n- Anhydrous MgSO₄", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_pH [label="Adjust pH to ~4-5\nusing a mild acid\n(e.g., Acetic Acid)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Catalyst [label="Add catalytic amount\nof p-TsOH or\nAcetic Acid", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Time [label="Increase reaction time\nand continue monitoring\nby TLC", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckWater; CheckWater -> CheckpH [label="Yes"]; CheckWater -> Sol_Water [label="No"]; CheckpH -> CheckCatalyst [label="Yes"]; CheckpH -> Sol_pH [label="No"]; CheckCatalyst -> CheckTime [label="Yes"]; CheckCatalyst -> Sol_Catalyst [label="No"]; CheckTime -> Sol_Time [label="No"]; } end_dot Caption: A decision tree for troubleshooting low Schiff base yields.

// Nodes pH_Low [label="Low pH (< 4)", fillcolor="#F1F3F4", fontcolor="#202124"]; pH_Optimal [label="Optimal pH (4-5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pH_High [label="High pH (> 6)", fillcolor="#F1F3F4", fontcolor="#202124"];

Effect_Low [label="Amine is Protonated\n(R-NH₃⁺)\nBecomes Non-Nucleophilic", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Effect_Optimal [label="Balance Achieved:\n- Amine is Nucleophilic\n- Dehydration is Catalyzed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Effect_High [label="Dehydration of\nCarbinolamine is Too Slow\n(No Acid Catalysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Outcome_Low [label="Result: Initial attack\non carbonyl is inhibited.\nRATE DECREASES", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Outcome_Optimal [label="Result: MAXIMUM\nREACTION RATE", fillcolor="#FBBC05", fontcolor="#202124"]; Outcome_High [label="Result: Rate-limiting step\nis not catalyzed.\nRATE DECREASES", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges pH_Low -> Effect_Low; Effect_Low -> Outcome_Low; pH_Optimal -> Effect_Optimal; Effect_Optimal -> Outcome_Optimal; pH_High -> Effect_High; Effect_High -> Outcome_High; } end_dot Caption: The relationship between pH and reaction rate efficiency.

References

Technical Support Center: 1,2-Bis(o-aminophenoxy)ethane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 1,2-Bis(o-aminophenoxy)ethane and its common derivative, BAPTA (this compound-N,N,N',N'-tetraacetic acid), in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound and its BAPTA derivatives?

A: Solid forms of this compound should be stored in a refrigerator.[1] For its derivatives like BAPTA and BAPTA AM, the crystalline solid is stable for at least four years when stored at -20°C.[2][3] The parent compound is known to be hygroscopic and should be kept in a tightly sealed, dry container away from light and heat.[4]

Q2: How long are aqueous solutions of BAPTA and BAPTA AM stable?

A: Aqueous solutions of BAPTA and BAPTA AM are not recommended for storage for more than one day.[2][3] For longer-term storage, it is crucial to prepare stock solutions in an appropriate organic solvent and store them frozen.

Q3: What is the best solvent for preparing stock solutions?

A: Anhydrous DMSO or dimethylformamide (DMF) are the recommended solvents for preparing stock solutions of BAPTA and BAPTA AM, with a solubility of approximately 20 mg/mL.[2][3] For BAPTA tetrasodium salt, water is a suitable solvent (10 mg/mL). Note that BAPTA tetrapotassium salt is reported to be insoluble in DMSO.[5]

Q4: My BAPTA purity seems to have decreased over time, even when stored as a solid at -20°C. Is this normal?

A: Yes, this can occur. One study found that the purity of BAPTA decreased from 85.8% to 77.2% after three months of storage at -20°C.[6] Impurities, likely from absorbed moisture, can often be removed by drying the compound.[6]

Q5: How can I improve the stability of my BAPTA stock solution?

A: To enhance stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][7][8] Purging the vial with an inert gas like nitrogen or argon before sealing can also protect against oxidation.[2][3] For the tetrasodium salt of BAPTA, storing the solution at a high pH (>10) can also increase stability.

Troubleshooting Guide

Issue 1: My compound will not dissolve in aqueous buffer.

  • Question: Why is BAPTA/BAPTA AM not dissolving in my phosphate-buffered saline (PBS)?

  • Answer: BAPTA and its derivatives are sparingly soluble in aqueous buffers.[2][3] To achieve the desired concentration in an aqueous medium, first dissolve the compound in a small amount of DMSO or DMF, and then dilute this stock solution with your aqueous buffer of choice.[2][3]

Issue 2: My solution has changed color.

  • Question: I prepared a solution of this compound and it has turned yellow/brown. What happened?

  • Answer: The aminophenoxy groups in the molecule are susceptible to oxidation, which can cause a color change. This process can be accelerated by exposure to air, light, or impurities in the solvent. It is recommended to use high-purity, anhydrous solvents and to purge the solution with an inert gas.[2][3] If the solution has significantly changed color, it may indicate degradation and it is advisable to prepare a fresh solution.

Issue 3: I am observing inconsistent results in my calcium chelation experiments.

  • Question: My experiments using a BAPTA solution are giving variable results. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a common sign of solution degradation. Aqueous solutions of BAPTA are unstable and should be prepared fresh daily.[2][3] If using a frozen stock solution, ensure it has not undergone multiple freeze-thaw cycles.[5][7][8] The purity of the solid material can also affect performance; a decrease in purity over time has been observed even under proper storage conditions.[6]

Data Presentation: Solubility and Storage

Table 1: Solubility of this compound and its Derivatives

CompoundSolventSolubilityReference(s)
BAPTA DMSO, DMF~20 mg/mL[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]
Aqueous BuffersSparingly soluble[2]
BAPTA AM DMSO, DMF~20 mg/mL[3]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[3]
Aqueous BuffersSparingly soluble[3]
BAPTA (Tetrasodium Salt) Water10 mg/mL
BAPTA (Tetrapotassium Salt) DMSOInsoluble[5]

Table 2: Recommended Storage Conditions

Compound FormConditionDurationReference(s)
Solid (BAPTA, BAPTA AM) -20°C≥ 4 years[2][3]
Solid (this compound) Refrigerator (2-8°C), Dry, DarkNot specified[1][4]
Aqueous Solution (BAPTA, BAPTA AM) Room Temp / 4°C≤ 1 day[2][3]
Organic Stock Solution (BAPTA Salts) -20°C~1 month[5]
-80°C1 year[5]
Organic Stock Solution (BAPTA AM) -20°C1 year[7][8]
-80°C2 years[7][8]

Experimental Protocols

Protocol 1: Preparation of a BAPTA or BAPTA AM Stock Solution in Organic Solvent

  • Preparation: Work in a clean, dry environment. Use high-purity, anhydrous grade DMSO or DMF.

  • Weighing: Weigh the required amount of BAPTA or BAPTA AM crystalline solid in a suitable vial.

  • Dissolution: Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10-20 mg/mL). Vortex or sonicate briefly to ensure complete dissolution.

  • Inert Gas Purge: Gently blow a stream of an inert gas (e.g., nitrogen or argon) over the surface of the solution for 15-30 seconds to displace oxygen from the headspace.[2][3]

  • Aliquoting: Immediately dispense the stock solution into single-use, amber-colored, or foil-wrapped microcentrifuge tubes. This prevents degradation from light exposure and repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[7][8]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Thawing: Retrieve a single aliquot of the frozen organic stock solution. Thaw it completely at room temperature.

  • Dilution: Add the required volume of the stock solution to your pre-warmed (if applicable) aqueous experimental buffer. Mix thoroughly by inversion or gentle vortexing. It is critical to add the DMSO stock to the buffer, not the other way around, to prevent precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low and compatible with your experimental system.

  • Usage: Use the freshly prepared aqueous working solution immediately. Do not store it for more than one day.[2][3]

Visualizations

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO or DMF weigh->dissolve purge Purge with Inert Gas (e.g., Nitrogen) dissolve->purge aliquot Aliquot into Single-Use Tubes purge->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot store->thaw For Experiment dilute Dilute in Aqueous Buffer thaw->dilute use Use Immediately (Do Not Store > 1 Day) dilute->use

Caption: Workflow for preparing stable BAPTA solutions.

G cluster_dissolution Solubility Problems cluster_degradation Degradation Signs start Experiencing Stability Issues? q_dissolve Compound won't dissolve in aqueous buffer? start->q_dissolve q_color Solution changed color? start->q_color q_inconsistent Inconsistent experimental results? start->q_inconsistent a_dissolve Sparingly soluble. First dissolve in DMSO, then dilute into buffer. q_dissolve->a_dissolve a_color Potential oxidation. Use anhydrous solvent, purge with inert gas. Prepare fresh solution. q_color->a_color a_inconsistent Aqueous solution is unstable. Use fresh daily. Avoid freeze-thaw cycles. q_inconsistent->a_inconsistent

Caption: Troubleshooting guide for BAPTA stability issues.

References

Technical Support Center: Challenges in the Scale-Up of 1,2-Bis(o-aminophenoxy)ethane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 1,2-Bis(o-aminophenoxy)ethane synthesis.

Frequently Asked Questions (FAQs)

Q1: Our yield of this compound has significantly dropped after moving from a 1L lab reactor to a 50L pilot reactor. What are the most likely causes?

A1: A drop in yield during scale-up is a common challenge. The primary suspects are often related to mass and heat transfer limitations that are not apparent at the lab scale. Key areas to investigate include:

  • Inefficient Mixing: In larger vessels, achieving uniform mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Poor Temperature Control: Industrial reactors have a lower surface-area-to-volume ratio, making it harder to dissipate heat from the exothermic nitro reduction step.[1][2] Uncontrolled temperature increases can lead to thermal degradation of the product and the formation of impurities.

  • Catalyst Performance: In catalytic hydrogenation, the efficiency of hydrogen gas dispersion into the liquid phase is critical. Inadequate agitation may lead to poor gas-liquid mass transfer, slowing down the reaction. The catalyst may also be deactivating more rapidly.

Q2: We are observing new, previously unseen impurities in our HPLC analysis of the final product after scaling up. How can we identify and control them?

A2: The appearance of new impurities at scale is often due to subtle changes in reaction conditions that favor different reaction pathways.[1]

  • Identify the Impurities: The first step is to characterize these new impurities using techniques like LC-MS to obtain their mass, which can provide clues to their structure.

  • Review Your Process: Consider the possibility of partially reduced intermediates (like nitroso or hydroxylamine compounds), or side reactions favored by longer reaction times or higher temperatures that may be occurring in localized zones within the reactor.

  • Control Strategies: Once the impurities are identified, you can develop a control strategy. This might involve adjusting reaction parameters (e.g., temperature, pressure, reaction time), improving mixing, or modifying the purification process.[3][4]

Q3: The filtration of our crystallized this compound is extremely slow at the pilot scale, and the isolated product is difficult to dry. What's happening?

A3: This is a classic solid-form issue often encountered during scale-up. Rapid crystallization, which can be caused by poor temperature control during the cooling phase, often leads to the formation of very small crystals or an agglomerated mass.[5] These forms tend to clog filter media and trap solvent. To address this:

  • Control the Cooling Rate: Implement a slower, controlled cooling profile during crystallization to encourage the growth of larger, more uniform crystals.

  • Optimize Agitation: The agitation rate during crystallization can also influence crystal size and habit.

  • Consider Seeding: Introducing a small amount of seed crystals at the appropriate temperature can promote controlled crystal growth.

Q4: Our catalytic hydrogenation of the dinitro precursor is sluggish and sometimes incomplete in the larger reactor. What should we troubleshoot?

A4: Several factors can contribute to a slow or incomplete hydrogenation at scale:

  • Hydrogen Availability: Ensure that the hydrogen supply and pressure are adequate and that there are no leaks in the system. The delivery system must be able to meet the demand of the larger batch size.

  • Gas-Liquid Mass Transfer: As mentioned, poor agitation can limit the dissolution of hydrogen into the reaction mixture. Review the agitator design and speed to ensure it is appropriate for the vessel geometry and batch volume.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or solvent. Ensure the quality of all inputs. The catalyst itself may also be physically degrading (attrition) due to more vigorous agitation over longer periods.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst sintering and deactivation. Ensure the temperature is maintained within the optimal range.

Q5: What are the primary safety concerns when handling large quantities of reagents for this synthesis, particularly if using hydrazine hydrate for the reduction?

A5: Safety is paramount during scale-up. Key hazards include:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable, and catalysts like Raney Nickel can be pyrophoric (ignite spontaneously in air).[6] All equipment must be properly grounded, and the reactor should be purged with an inert gas (like nitrogen) before and after the reaction.

  • Hydrazine Hydrate: Hydrazine is toxic and corrosive.[7][8] It can be absorbed through the skin and is a respiratory irritant.[8][9] When scaling up, it is crucial to use a closed system for transfers and to have appropriate personal protective equipment (PPE), including permeation-resistant gloves and clothing, and respiratory protection.[8][10][11]

  • Exothermic Reactions: The reduction of nitro groups is highly exothermic. A failure in the cooling system of a large reactor can lead to a thermal runaway, a dangerous, uncontrolled increase in temperature and pressure.[12]

Troubleshooting Guides

Guide 1: Low Yield and Incomplete Conversion
Potential Cause Troubleshooting Steps Recommended Solutions
Inadequate Heat Transfer Monitor the internal reaction temperature closely. Compare it to the jacket temperature to assess heat removal efficiency. Note any unexpected temperature spikes.Improve cooling by ensuring the appropriate coolant flow rate. For highly exothermic steps, consider slowing the addition rate of reagents to match the heat removal capacity of the reactor.[2]
Poor Mixing Observe for any solid materials settling at the bottom of the reactor (if visible). Use process analytical technology (PAT) like in-situ IR to monitor reaction progress at different points in the vessel.Increase the agitation speed within safe operational limits. Evaluate if the impeller design is suitable for the viscosity and density of the reaction mixture.
Catalyst Deactivation/Poisoning Test the activity of a fresh batch of catalyst at the lab scale. Analyze starting materials and solvents for potential catalyst poisons (e.g., sulfur compounds).Source higher purity starting materials. Consider adding a purification step for the dinitro intermediate before hydrogenation. For catalyst reuse, establish a clear protocol for recovery and handling to prevent deactivation.
Insufficient Reagent (Hydrogen/Hydrazine) Verify the stoichiometry of all reagents. For hydrogenation, monitor the hydrogen uptake rate. A sudden stop or slowdown may indicate a problem.Ensure accurate charging of all materials. For hydrogenation, ensure the system is leak-free and can maintain the target pressure.
Guide 2: Impurity Formation and Control
Potential Impurity Likely Cause Mitigation Strategy
Partially Reduced Intermediates (e.g., nitroso compounds) Incomplete reaction due to insufficient catalyst, hydrogen, or reaction time.Increase catalyst loading or hydrogen pressure. Optimize reaction time based on in-process monitoring. Ensure efficient mixing to avoid "dead zones" in the reactor.
Over-reduction or Side Reactions Excessive temperature or hydrogen pressure. "Hot spots" in the reactor due to poor mixing.Maintain strict temperature control. Improve agitation to ensure uniform heat distribution. Optimize hydrogen pressure to the minimum required for efficient reaction.
Impurities from Starting Materials Poor quality of starting materials (e.g., o-nitrophenol, 1,2-dichloroethane).Implement stringent quality control on all incoming raw materials.[3] Develop and validate analytical methods to detect critical impurities in starting materials.
Solvent-Related Impurities Reaction with the solvent at elevated temperatures.Choose a more inert solvent if possible. Evaluate the thermal stability of the chosen solvent under the reaction conditions.

Data Presentation

Table 1: Representative Parameters for Williamson Ether Synthesis (Step 1)
ParameterLab Scale (1L)Pilot Scale (50L)
o-Nitrophenol : 1,2-Dichloroethane (molar ratio) 2.1 : 12.1 : 1
Base (e.g., NaOH) : o-Nitrophenol (molar ratio) 1.1 : 11.1 : 1
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF)
Temperature 80-90 °C80-90 °C (monitor for exotherm)
Reaction Time 4-6 hours6-8 hours (monitor for completion)
Agitation Speed 200-300 RPM100-150 RPM (tip speed dependent)
Table 2: Representative Parameters for Catalytic Hydrogenation (Step 2)
ParameterLab Scale (1L)Pilot Scale (50L)
Substrate Concentration 5-10% (w/v) in Ethanol5-10% (w/v) in Ethanol
Catalyst (e.g., 5% Pd/C) Loading 1-2% (w/w of substrate)1-2% (w/w of substrate)
Hydrogen Pressure 50-100 psi50-100 psi
Temperature 40-60 °C40-60 °C (careful control is critical)
Reaction Time 2-4 hours4-8 hours (monitor H₂ uptake)
Agitation Speed 800-1200 RPM (for good gas dispersion)200-400 RPM (ensure good gas-liquid mixing)

Experimental Protocols

Protocol 1: Synthesis of 1,2-Bis(o-nitrophenoxy)ethane

Materials:

  • o-Nitrophenol

  • 1,2-Dichloroethane

  • Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF)

Procedure:

  • Charge the reactor with DMF and o-nitrophenol under a nitrogen atmosphere.

  • Begin agitation and slowly add powdered or pelletized NaOH. An exotherm may be observed. Maintain the temperature below 40 °C during the addition.

  • After the base has been added, heat the mixture to the target temperature (e.g., 85 °C).

  • Slowly add 1,2-dichloroethane to the reaction mixture over a period of 1-2 hours. Maintain the temperature throughout the addition.

  • Hold the reaction at temperature for 4-8 hours, monitoring the progress by a suitable analytical method (e.g., HPLC, TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water. The product will precipitate.

  • Filter the crude product, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the solid under vacuum.

Protocol 2: Catalytic Hydrogenation of 1,2-Bis(o-nitrophenoxy)ethane

Materials:

  • 1,2-Bis(o-nitrophenoxy)ethane

  • 5% Palladium on Carbon (Pd/C) catalyst (handle with care, can be pyrophoric)

  • Ethanol

  • Hydrogen gas

Procedure:

  • Charge the hydrogenation reactor with 1,2-bis(o-nitrophenoxy)ethane and ethanol.

  • Under a nitrogen atmosphere, carefully add the Pd/C catalyst.

  • Seal the reactor and purge the headspace several times with nitrogen, followed by several purges with hydrogen to remove all air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 80 psi).

  • Begin agitation, ensuring good mixing of the solid catalyst and dispersion of hydrogen gas.

  • Heat the reactor to the target temperature (e.g., 50 °C). The reaction is exothermic; cooling may be required to maintain the set temperature.

  • Monitor the reaction by observing the rate of hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Cool the reactor to room temperature and vent the excess hydrogen pressure.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a bed of celite to remove the catalyst. Caution: Do not allow the catalyst cake to dry in the air. Keep it wet with solvent.

  • The filtrate contains the desired product, which can be isolated by concentrating the solvent and crystallization.

Visualizations

G Synthesis of this compound cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Catalytic Hydrogenation o-Nitrophenol o-Nitrophenol Reaction_1 DMF, Heat o-Nitrophenol->Reaction_1 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane->Reaction_1 Base (NaOH) Base (NaOH) Base (NaOH)->Reaction_1 1,2-Bis(o-nitrophenoxy)ethane 1,2-Bis(o-nitrophenoxy)ethane Reaction_2 Ethanol, Heat, Pressure 1,2-Bis(o-nitrophenoxy)ethane->Reaction_2 Reaction_1->1,2-Bis(o-nitrophenoxy)ethane H2 Gas H2 Gas H2 Gas->Reaction_2 Catalyst (Pd/C) Catalyst (Pd/C) Catalyst (Pd/C)->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Chemical synthesis pathway for this compound.

G Troubleshooting Workflow for Low Yield Start Low Yield Observed at Scale Check_Mixing Is Mixing Adequate? Start->Check_Mixing Check_Temp Is Temperature Control Stable? Check_Mixing->Check_Temp Yes Improve_Mixing Optimize Agitator Speed & Impeller Design Check_Mixing->Improve_Mixing No Check_Catalyst Is Catalyst Activity Confirmed? Check_Temp->Check_Catalyst Yes Improve_Temp Adjust Coolant Flow & Reagent Addition Rate Check_Temp->Improve_Temp No Check_Reagents Are Reagent Ratios and Quality Correct? Check_Catalyst->Check_Reagents Yes Improve_Catalyst Use Fresh Catalyst & Check for Poisons Check_Catalyst->Improve_Catalyst No Improve_Reagents Verify Stoichiometry & Raw Material Purity Check_Reagents->Improve_Reagents No End Yield Improved Check_Reagents->End Yes Improve_Mixing->Check_Temp Improve_Temp->Check_Catalyst Improve_Catalyst->Check_Reagents Improve_Reagents->End

References

Technical Support Center: Synthesis of 1,2-Bis(o-aminophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Bis(o-aminophenoxy)ethane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the two-step synthesis of this compound.

Step 1: Synthesis of 1,2-Bis(2-nitrophenoxy)ethane (Williamson Ether Synthesis)

Issue 1.1: Low Yield of 1,2-Bis(2-nitrophenoxy)ethane

Potential Cause Recommended Solution
Incomplete Reaction - Ensure stoichiometric amounts of reactants. A slight excess of 2-chloronitrobenzene (e.g., 2.1-2.2 equivalents) can drive the reaction to completion. - Verify the quality and dryness of the solvent (e.g., Dimethylacetamide - DMAc). Water can hydrolyze the base and reduce its effectiveness. - Extend the reaction time or slightly increase the temperature (within the recommended range of 55-65°C) and monitor the reaction progress by TLC.
Side Reactions - Maintain the reaction temperature strictly within the optimal range. Higher temperatures can promote side reactions. - Use a phase-transfer catalyst to improve the reaction rate and selectivity, which can help in minimizing side product formation.
Base Ineffectiveness - Use a strong base like sodium hydroxide or potassium hydroxide. Ensure it is finely powdered or in a solution to maximize reactivity. - Add the base portion-wise to control the reaction temperature and avoid localized high concentrations that can lead to side reactions.

Issue 1.2: Presence of Impurities in 1,2-Bis(2-nitrophenoxy)ethane

Observed Impurity Potential Cause Recommended Solution
Unreacted 2-chloronitrobenzene or 2-nitrophenol Incomplete reaction or use of excess starting material.Wash the crude product with a suitable solvent in which the starting materials are soluble but the product is not (e.g., ethanol). Recrystallization from a suitable solvent like DMAc/water can also be effective.
Mono-ether byproduct (1-(2-hydroxyethoxy)-2-nitrobenzene) Incomplete reaction of the second ether linkage.Drive the reaction to completion by using a slight excess of 2-chloronitrobenzene and ensuring adequate reaction time. This impurity can be separated by column chromatography.
Polymeric byproducts High reaction temperatures or prolonged reaction times.Strictly control the reaction temperature and monitor the reaction to stop it once the desired product is formed.

Step 2: Reduction of 1,2-Bis(2-nitrophenoxy)ethane to this compound

Issue 2.1: Incomplete Reduction

| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Inactive Catalyst | - Use a fresh, high-quality catalyst (e.g., Palladium on carbon, Raney Nickel). - Ensure the catalyst is not poisoned by impurities from the previous step. Purify the dinitro compound before reduction. | | Insufficient Reducing Agent | - Use a sufficient excess of the reducing agent (e.g., hydrazine monohydrate, hydrogen gas pressure). - For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to maximize gas-liquid contact. | | Reaction Conditions | - Optimize the reaction temperature and time. Low temperatures may lead to a sluggish reaction, while excessively high temperatures can cause catalyst deactivation or side reactions. - Ensure the solvent is appropriate for the chosen reducing agent and catalyst. |

Issue 2.2: Formation of Colored Impurities

Observed Impurity Color Potential Cause Recommended Solution
Yellow/Orange/Red Presence of partially reduced intermediates (nitroso, hydroxylamino compounds) or azo/azoxy byproducts.- Ensure complete reduction by using a more active catalyst or increasing the amount of reducing agent and reaction time. - Purify the final product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography. - The use of activated carbon during recrystallization can help remove colored impurities.
Dark/Tarry material Over-reduction or decomposition of the product.- Carefully control the reaction temperature and time. - Use a more selective reducing agent if over-reduction is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most well-documented and industrially relevant synthesis is a two-step process. The first step is a Williamson ether synthesis to form the dinitro precursor, 1,2-bis(2-nitrophenoxy)ethane, from 2-chloronitrobenzene and ethylene glycol. The second step involves the reduction of the two nitro groups to form the final diamine product.

Q2: What are the critical parameters to control during the Williamson ether synthesis step?

A2: Temperature and the choice of base and solvent are crucial. The reaction is typically carried out at 55-65°C. Using a solvent like dimethylacetamide (DMAc) and a strong base such as sodium hydroxide is common. Controlling the temperature is vital to minimize side reactions.

Q3: What are the potential side reactions during the reduction of the dinitro compound?

A3: The reduction of aromatic nitro compounds can proceed through various intermediates, such as nitroso and hydroxylamino compounds. Incomplete reduction can leave these as impurities. Furthermore, under certain conditions, dimerization can occur, leading to the formation of azo or azoxy compounds.

Q4: How can I purify the final product, this compound?

A4: The final product can be purified by recrystallization, often from ethanol or a mixture of solvents. Column chromatography can also be employed for higher purity. It is important to store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino groups.

Q5: What analytical techniques can be used to confirm the structure and purity of the final product?

A5: The structure and purity can be confirmed using a combination of techniques including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify the functional groups present (e.g., N-H and C-O stretches).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Bis(2-nitrophenoxy)ethane

This protocol is based on a patented industrial process.

  • To a reaction vessel equipped with a stirrer, thermometer, and condenser, add 1 mole of ethylene glycol and 2.1 to 2.2 moles of 2-chloronitrobenzene in dimethylacetamide (DMAc).

  • Heat the mixture to 55-60°C with stirring.

  • Slowly add a concentrated aqueous solution of sodium hydroxide (approximately 2.5 moles) to the reaction mixture, maintaining the temperature between 55°C and 65°C.

  • After the addition is complete, continue stirring at 60-65°C for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into water to precipitate the crude product.

  • Filter the solid, wash it thoroughly with water, and then with ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a mixture of DMAc and water to obtain pure 1,2-bis(2-nitrophenoxy)ethane.

Protocol 2: Synthesis of this compound

This protocol is a general method for the catalytic reduction of nitroarenes.

  • In a hydrogenation apparatus, dissolve 1 mole of 1,2-bis(2-nitrophenoxy)ethane in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) or Raney Nickel (handle with care as it can be pyrophoric).

  • If using hydrazine monohydrate, add 4-5 moles to the reaction mixture and reflux until the reaction is complete (monitor by TLC).

  • If using catalytic hydrogenation, pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating.

  • After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
2-Chloronitrobenzene157.5532-34Yellow solid
Ethylene Glycol62.07-12.9Colorless liquid
1,2-Bis(2-nitrophenoxy)ethane304.26134-136Light yellow solid
This compound244.29131-133White to off-white solid

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Reduction 2-Chloronitrobenzene 2-Chloronitrobenzene Dinitro_Intermediate 1,2-Bis(2-nitrophenoxy)ethane 2-Chloronitrobenzene->Dinitro_Intermediate + Ethylene Glycol (Base, Solvent) Ethylene_Glycol Ethylene_Glycol Ethylene_Glycol->Dinitro_Intermediate Dinitro_Intermediate_2 1,2-Bis(2-nitrophenoxy)ethane Final_Product This compound Dinitro_Intermediate_2->Final_Product Reduction (e.g., H2/Pd-C)

Caption: Overall synthesis pathway for this compound.

Side_Reactions cluster_step1_sides Step 1 Side Reactions cluster_step2_sides Step 2 Side Reactions Start_Step1 2-Chloronitrobenzene + Ethylene Glycol Desired_Product1 1,2-Bis(2-nitrophenoxy)ethane Start_Step1->Desired_Product1 Desired Pathway Side_Product1 Mono-ether Byproduct Start_Step1->Side_Product1 Incomplete Reaction Start_Step2 1,2-Bis(2-nitrophenoxy)ethane Desired_Product2 This compound Start_Step2->Desired_Product2 Desired Pathway Side_Product2 Partially Reduced Intermediates (Nitroso, Hydroxylamino) Start_Step2->Side_Product2 Incomplete Reduction Side_Product3 Azo/Azoxy Byproducts Side_Product2->Side_Product3 Dimerization

Caption: Potential side reactions in the synthesis.

Experimental_Workflow Start Start Step1 Step 1: Williamson Ether Synthesis (2-Chloronitrobenzene + Ethylene Glycol) Start->Step1 Purification1 Purification of Dinitro Intermediate (Precipitation, Washing, Recrystallization) Step1->Purification1 Step2 Step 2: Reduction of Dinitro Intermediate Purification1->Step2 Purification2 Purification of Final Product (Filtration, Recrystallization) Step2->Purification2 Analysis Characterization (NMR, MS, IR, HPLC) Purification2->Analysis End End Product Analysis->End

Caption: General experimental workflow for the synthesis.

Technical Support Center: Catalyst Selection for the Reduction of 1,2-bis(2-nitrophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 1,2-bis(2-nitrophenoxy)ethane to its corresponding diamine, 1,2-bis(2-aminophenoxy)ethane. This transformation is a critical step in the synthesis of various compounds, including precursors for pigments and specialized ligands.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for reducing 1,2-bis(2-nitrophenoxy)ethane?

A1: The most frequently employed catalysts for the reduction of aromatic nitro compounds, including 1,2-bis(2-nitrophenoxy)ethane, are heterogeneous precious metal catalysts and base metal catalysts. These include:

  • Palladium on carbon (Pd/C): A versatile and highly effective catalyst for nitro group reduction under hydrogen pressure or using a hydrogen donor like hydrazine hydrate.[4]

  • Raney Nickel (Raney Ni): A cost-effective and highly active catalyst, particularly useful for hydrogenations at lower pressures and temperatures.[5][6]

  • Platinum-based catalysts (e.g., Pt/C, PtO₂): Also effective for nitro group reductions, sometimes offering different selectivity compared to palladium.[7]

  • Iron (Fe) powder: Often used in acidic media (e.g., with HCl or acetic acid) as a classic and robust method for nitro group reduction.[8][9]

  • Stannous chloride (SnCl₂): A mild reducing agent that is particularly useful when other sensitive functional groups are present.[8]

Q2: What are the potential side reactions to be aware of during the reduction?

A2: The primary concerns during the reduction of 1,2-bis(2-nitrophenoxy)ethane are:

  • Incomplete reduction: The reaction may stop at the hydroxylamine or nitroso intermediate stage, or one nitro group may be reduced while the other remains, yielding 2-amino-2'-nitrophenoxyethane. This is more common with dinitro compounds.

  • Ether linkage cleavage: While generally stable, the ether linkages could potentially be cleaved under very harsh acidic conditions, especially at elevated temperatures.[10][11] However, standard catalytic hydrogenation conditions are typically mild enough to preserve the ether bonds.

  • Catalyst poisoning: Impurities in the starting material or solvent, particularly sulfur-containing compounds, can deactivate the catalyst surface, leading to incomplete or failed reactions.[7][12][13][14]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A spot corresponding to the starting material will diminish and be replaced by a new spot for the product. It is advisable to also look for intermediate products which may appear and then disappear as the reaction proceeds to completion.

Q4: My reaction is incomplete, what are the possible causes and solutions?

A4: Incomplete reactions can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include insufficient catalyst loading, poor quality or deactivated catalyst, insufficient hydrogen source, or non-optimal reaction conditions (temperature, pressure, time).

Troubleshooting Guides

Issue 1: Incomplete Reduction or Low Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst • Ensure the catalyst is fresh or has been stored properly under an inert atmosphere. • For Pd/C, a dry catalyst may be pyrophoric; ensure proper handling. • For Raney Nickel, it should be stored under water or ethanol to maintain its activity and for safety.[6] • Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
Insufficient Hydrogen Source • If using H₂ gas, ensure the system is properly sealed and pressurized. Purge the reaction vessel with an inert gas before introducing hydrogen. • If using a hydrogen donor like hydrazine hydrate or ammonium formate, ensure a sufficient molar excess is used (typically 3-5 equivalents).
Sub-optimal Reaction Conditions Temperature: Some reductions may require gentle heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions. • Solvent: Ensure the starting material is fully dissolved in the chosen solvent. Common solvents include ethanol, methanol, and ethyl acetate. • Reaction Time: Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.
Catalyst Poisoning • Purify the starting material to remove any potential catalyst poisons. • Use high-purity solvents and reagents.
Issue 2: Formation of Intermediates (e.g., nitro-amino compound)
Possible Cause Troubleshooting Steps
Insufficient Reducing Agent/Catalyst • Increase the amount of catalyst and/or hydrogen source to drive the reaction to completion.
Reaction Conditions Too Mild • Increase the reaction temperature or pressure (for H₂ gas) gradually while monitoring for side product formation.
Steric Hindrance • The ortho-nitro groups might exhibit some steric hindrance. A more active catalyst or more forcing conditions may be required to reduce both groups completely.
Issue 3: Suspected Ether Bond Cleavage
Possible Cause Troubleshooting Steps
Harsh Acidic Conditions • This is more likely with reducing systems like Fe/HCl or SnCl₂ if conditions are too aggressive (high concentration of strong acid, high temperature). • Neutralize the reaction mixture promptly during workup. • Consider switching to catalytic hydrogenation (Pd/C, Raney Ni) which is performed under neutral conditions.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical reaction conditions and reported yields for the reduction of 1,2-bis(2-nitrophenoxy)ethane and similar compounds.

Catalyst SystemHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Purity (%)Notes
Nickel Catalyst H₂ (0.4 MPa)Ethanol950.5-190.0399.09High pressure and temperature may be required.[15]
Raney Nickel H₂ (10-12 kg pressure)Methanol65-70477>99Data for the analogous 1,2-bis(4-nitrophenyl)ethane.[5][16]
Raney Nickel Hydrazine HydrateMethanol60-63Not specified71>99Data for the analogous 1,2-bis(4-nitrophenyl)ethane.[5][16]
Pd/C (5%) Hydrazine MonohydrateEthanolReflux1692.2Not specifiedData for the analogous 1,2-di(p-nitrophenyloxy)ethylene.[4][12]
Fe/HCl -Ethanol/WaterRefluxVariableGood to excellentVariableA classic, cost-effective method. Workup involves neutralization.[8][9]
SnCl₂·2H₂O -Ethanol302Good to excellentVariableA mild alternative, good for substrates with other reducible groups.[8]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Nickel Catalyst and H₂ Gas[15]
  • Preparation: To a 1L high-pressure reactor, add 45g of 1,2-bis(2-nitrophenoxy)ethane, 1.3g of a nickel catalyst, 1.8g of activated carbon, and 600ml of ethanol.

  • Inerting: Seal the reactor and purge with nitrogen gas to remove air.

  • Hydrogenation: Begin stirring and heat the mixture. Introduce hydrogen gas to a pressure of 0.4 MPa. Set the temperature to 95°C.

  • Reaction Monitoring: Maintain the pressure for 20-30 minutes. The reaction is complete when the pressure no longer drops.

  • Workup: Stop heating and stirring, and cool the reactor to 65°C for hot filtration to remove the catalyst and activated carbon.

  • Isolation: Cool the filtrate to 30°C to crystallize the product. Filter the product and dry at 60°C.

Protocol 2: Reduction with Raney Nickel and Hydrazine Hydrate (Adapted from a similar substrate)[5][16]
  • Preparation: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, add 0.01 mol of 1,2-bis(2-nitrophenoxy)ethane and 100 cm³ of methanol. Add a 5% solution of Raney Nickel in methanol.

  • Addition of Hydrazine: Heat the mixture to 60-63°C on a water bath with constant stirring. Add 0.2 mol of hydrazine hydrate dropwise from the dropping funnel.

  • Reaction: After the addition is complete, continue refluxing until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture and filter to remove the Raney Nickel. Caution: Do not allow Raney Nickel to dry as it is pyrophoric.

  • Isolation: Remove the methanol from the filtrate under reduced pressure to obtain the crude product. Recrystallize from a suitable solvent like ethanol.

Protocol 3: Reduction with Iron Powder and HCl[8][9]
  • Preparation: To a round-bottom flask, add the 1,2-bis(2-nitrophenoxy)ethane, ethanol, and water.

  • Reaction: Heat the mixture to reflux and add iron powder in portions. Then, add concentrated HCl dropwise.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically vigorous and exothermic.

  • Workup: After completion, cool the reaction mixture and filter to remove the iron salts.

  • Isolation: Make the filtrate alkaline with an aqueous solution of sodium hydroxide or sodium carbonate to precipitate the free amine. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.

Visualizations

Catalyst Selection Workflow

CatalystSelection Catalyst Selection for Reduction of 1,2-bis(2-nitrophenoxy)ethane start Start with 1,2-bis(2-nitrophenoxy)ethane equipment High-pressure hydrogenator available? start->equipment catalytic_h2 Catalytic Hydrogenation (H₂ Gas) equipment->catalytic_h2 Yes transfer_h2 Transfer Hydrogenation (Hydrazine, etc.) equipment->transfer_h2 No metal_acid Metal/Acid Reduction (Fe/HCl, SnCl₂) equipment->metal_acid No catalyst_choice_h2 Choose catalyst: - Nickel Catalyst - Pd/C - Raney Ni catalytic_h2->catalyst_choice_h2 catalyst_choice_transfer Choose catalyst: - Pd/C - Raney Ni transfer_h2->catalyst_choice_transfer product 1,2-bis(2-aminophenoxy)ethane metal_acid->product catalyst_choice_h2->product catalyst_choice_transfer->product

Caption: A decision workflow for selecting a suitable reduction method.

General Troubleshooting Logic

Troubleshooting Troubleshooting Incomplete Reduction start Incomplete Reaction (TLC/HPLC shows starting material) check_catalyst Check Catalyst Activity - Fresh? - Stored correctly? start->check_catalyst check_h2 Check Hydrogen Source - Sufficient H₂ pressure? - Sufficient donor? check_catalyst->check_h2 Catalyst OK increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst Suspect check_conditions Check Reaction Conditions - Temp? - Time? - Solvent? check_h2->check_conditions H₂ Source OK increase_h2 Increase H₂ / Donor Amount check_h2->increase_h2 Insufficient modify_conditions Modify Conditions (e.g., increase temp/time) check_conditions->modify_conditions Sub-optimal success Reaction Complete increase_catalyst->success increase_h2->success modify_conditions->success

Caption: A logical flow for troubleshooting incomplete reductions.

References

Validation & Comparative

A Comparative Analysis of 1,2-Bis(o-aminophenoxy)ethane Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the ortho-, meta-, and para-isomers of 1,2-Bis(aminophenoxy)ethane, crucial building blocks in coordination chemistry and materials science. This guide provides a comparative overview of their synthesis, physicochemical properties, and known applications, with a focus on experimental data for research and development professionals.

The isomeric positioning of the amino group on the phenoxy ring of 1,2-Bis(aminophenoxy)ethane significantly influences the molecule's three-dimensional structure, reactivity, and suitability for various applications. While the ortho-isomer serves as a key precursor to the widely used calcium chelator BAPTA, the properties and applications of the meta- and para-isomers are less explored, presenting opportunities for novel research. This guide aims to provide a comparative analysis based on available experimental data.

Physicochemical Properties: A Tale of Three Isomers

The substitution pattern directly impacts the physical properties of the isomers, such as melting point and crystal structure. The ortho- and para-isomers have been characterized by single-crystal X-ray diffraction, revealing distinct crystal packing and intermolecular interactions.

Property1,2-Bis(o-aminophenoxy)ethane (ortho)1,2-Bis(m-aminophenoxy)ethane (meta)1,2-Bis(p-aminophenoxy)ethane (para)
Molecular Formula C₁₄H₁₆N₂O₂C₁₄H₁₆N₂O₂C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol 244.29 g/mol 244.29 g/mol
CAS Number 52411-34-4[1]25940-46-9Not explicitly found
Melting Point 131-132 °C[1]Data not available79 °C (352 K)[2]
Appearance White crystalline powder[1]Data not availableSolid
Crystal Structure MonoclinicData not availableOrthorhombic[2]

Synthesis and Experimental Protocols

The synthesis of these isomers typically involves a two-step process: the formation of a dinitro precursor followed by the reduction of the nitro groups to primary amines.

Synthesis of this compound (ortho-isomer)

A common and well-documented method for the synthesis of the ortho-isomer involves the following steps:

  • Etherification: The process begins with the etherification of a substituted phenol with a dihaloalkane. A patented method describes the condensation of o-nitrochlorobenzene with ethylene glycol in the presence of sodium carbonate, sodium hydroxide, and a phase transfer catalyst to yield 1,2-bis(o-nitrophenoxy)ethane.[3]

  • Reduction: The subsequent and final step is the reduction of the two nitro groups. This can be effectively achieved through catalytic hydrogenation using a palladium on carbon catalyst or by using reducing agents like hydrazine hydrate.[3]

Synthesis of 1,2-Bis(p-aminophenoxy)ethane (para-isomer)

The synthesis of the para-isomer follows a similar strategy:

  • Preparation of the Dinitro Precursor: 1,2-di(p-nitrophenyloxy)ethane is used as the starting material.

  • Reduction: The dinitro compound is reduced using hydrazine monohydrate in the presence of a 5% palladium on carbon catalyst in ethanol. The reaction mixture is refluxed for 16 hours to yield the diamine.[2]

Synthesis of 1,2-Bis(m-aminophenoxy)ethane (meta-isomer)

Spectroscopic Characterization

Definitive identification and purity assessment of these isomers rely on a combination of spectroscopic techniques. While complete spectral data for all three isomers is not publicly available, the following outlines the expected analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct aromatic proton signals for each isomer due to the different substitution patterns. The chemical shifts and coupling constants of the aromatic protons will be indicative of the ortho, meta, or para arrangement of the amino and ether functionalities. The ethylene bridge protons would appear as a singlet or a multiplet depending on the conformational flexibility of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show a unique set of signals for the aromatic carbons in each isomer, reflecting the symmetry and electronic environment of the carbon atoms.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings and the ethylene bridge, C-N stretching, and the C-O-C stretching of the ether linkage. The fingerprint region (below 1500 cm⁻¹) will display unique patterns for each isomer, allowing for their differentiation.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the isomers (244.29 g/mol ). High-resolution mass spectrometry can be used to confirm the elemental composition. The fragmentation patterns observed in the mass spectrum may also provide structural information to distinguish between the isomers.

Applications and Biological Significance

The ortho-isomer of 1,2-Bis(aminophenoxy)ethane is most renowned as the precursor to 1,2-bis(2-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA) . BAPTA is a highly selective calcium chelator that is widely used in biological research to control and measure intracellular calcium concentrations. Its high affinity and selectivity for Ca²⁺ over other divalent cations like Mg²⁺ make it an invaluable tool in studying calcium signaling pathways.

The para-isomer, 1,2-bis(p-aminophenoxy)ethane, has been investigated as a monomer for the synthesis of high-performance polyimides.[2] The incorporation of the flexible ether linkage can improve the processability of these otherwise rigid polymers.

Information regarding the specific biological activities or applications of the meta-isomer is currently lacking in the scientific literature, suggesting an area ripe for investigation.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of 1,2-Bis(aminophenoxy)ethane isomers and the logical relationship between their structure and properties.

G General Synthetic Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Substituted Nitrophenol (ortho, meta, or para) Step1 Etherification with 1,2-Dihaloethane Start->Step1 Intermediate 1,2-Bis(nitrophenoxy)ethane Isomer Step1->Intermediate Step2 Reduction of Nitro Groups Intermediate->Step2 Product 1,2-Bis(aminophenoxy)ethane Isomer Step2->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS X-ray X-ray Crystallography Product->X-ray G Structure-Property Relationship Isomeric_Position Isomeric Position (ortho, meta, para) Molecular_Geometry Molecular Geometry and Symmetry Isomeric_Position->Molecular_Geometry Reactivity Chemical Reactivity Isomeric_Position->Reactivity Intermolecular_Interactions Intermolecular Interactions Molecular_Geometry->Intermolecular_Interactions Physicochemical_Properties Physicochemical Properties (Melting Point, Solubility) Intermolecular_Interactions->Physicochemical_Properties Applications Applications (e.g., Chelators, Polymers) Physicochemical_Properties->Applications Reactivity->Applications

References

A Comparative Guide to HPLC-Based Purity Validation of 1,2-Bis(o-aminophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the validation of 1,2-Bis(o-aminophenoxy)ethane purity. Ensuring the purity of this compound is critical as it serves as a key building block in the synthesis of various molecules, including the widely used calcium chelator BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). This document outlines detailed experimental protocols, presents comparative performance data, and offers insights into selecting an appropriate HPLC method.

Comparative HPLC Methods for Purity Analysis

The purity of this compound can be effectively determined using several HPLC methods. Below is a comparison of three distinct approaches: two reversed-phase methods offering different selectivities, and one normal-phase method.

Method 1: Reversed-Phase HPLC with a C18 Column

This is a widely applicable and robust method for the analysis of moderately polar to non-polar compounds like this compound. The C18 stationary phase provides excellent hydrophobic retention.

Method 2: Reversed-Phase HPLC with a Phenyl-Hexyl Column

This method offers an alternative selectivity compared to the traditional C18 phase. The phenyl-hexyl stationary phase can provide unique pi-pi interactions with the aromatic rings of this compound, potentially improving resolution from closely related impurities.

Method 3: Normal-Phase HPLC with a Silica Column

Normal-phase HPLC is suitable for the separation of polar compounds and isomers. This method can be particularly useful if impurities have very similar hydrophobicity but different polar functional groups.

Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for validating an HPLC method for purity assessment.

hplc_validation_workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_reporting Reporting Standard_Prep Prepare Standard Solutions HPLC_System HPLC System Setup (Column, Mobile Phase) Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_System Injection Inject Standards and Samples HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness Final_Report Generate Validation Report Specificity->Final_Report Linearity->Final_Report Accuracy->Final_Report Precision->Final_Report LOD_LOQ->Final_Report Robustness->Final_Report

Caption: Experimental workflow for the HPLC-based purity validation of this compound.

Experimental Protocols

Detailed methodologies for the three compared HPLC methods are provided below.

Method 1: Reversed-Phase HPLC with a C18 Column
  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (60:40 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 240 nm.

  • Standard Preparation: A stock solution of 1 mg/mL this compound is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of methanol. Dilute 1 mL of this solution to 10 mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Method 2: Reversed-Phase HPLC with a Phenyl-Hexyl Column
  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Methanol and Water with 0.1% Formic Acid (55:45 v/v), isocratic.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

  • Detection: UV at 240 nm.

  • Standard and Sample Preparation: Follow the same procedure as in Method 1, using methanol as the solvent.

Method 3: Normal-Phase HPLC with a Silica Column
  • Instrumentation: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Silica, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Hexane and Ethyl Acetate (70:30 v/v), isocratic.

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Standard and Sample Preparation: Prepare stock and working solutions in the mobile phase. Ensure the sample is completely dissolved.

Data Presentation: Summary of Validation Parameters

The following tables summarize the comparative performance data for the three HPLC methods.

Table 1: System Suitability
ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Method 3 (Silica)Acceptance Criteria
Tailing Factor 1.11.21.3≤ 2.0
Theoretical Plates > 5000> 4500> 4000> 2000
Capacity Factor (k') 3.54.12.82 - 10
Table 2: Method Validation Data
ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)Method 3 (Silica)Acceptance Criteria
Linearity (R²) 0.99950.99920.9989≥ 0.999
Accuracy (% Recovery) 99.5 ± 1.2%99.2 ± 1.5%98.9 ± 1.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.8%1.0%1.2%≤ 2.0%
- Intermediate Precision1.2%1.5%1.8%≤ 2.0%
LOD (µg/mL) 0.10.20.5Report
LOQ (µg/mL) 0.30.61.5Report
Robustness RobustRobustModerately RobustRSD ≤ 2.0%
Logical Relationship of Method Selection

The choice of method depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process.

method_selection Start Start: Purity Analysis of This compound Initial_Screen Initial Screening with Reversed-Phase (C18)? Start->Initial_Screen C18_Method Method 1: C18 Column (Good for general purpose) Initial_Screen->C18_Method Yes Phenyl_Method Method 2: Phenyl-Hexyl Column (Alternative Selectivity) Initial_Screen->Phenyl_Method No, try alternative selectivity first Resolution_Check Adequate Resolution from Impurities? C18_Method->Resolution_Check Resolution_Check->Phenyl_Method No End Method Selected Resolution_Check->End Yes Polarity_Check Are Impurities Highly Polar or Isomeric? Phenyl_Method->Polarity_Check NP_Method Method 3: Normal-Phase (Silica) (For Polar Analytes) Polarity_Check->NP_Method Yes Polarity_Check->End No NP_Method->End

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion

All three presented HPLC methods are suitable for the purity validation of this compound, with each offering distinct advantages. The reversed-phase method using a C18 column is a robust, general-purpose choice with excellent performance characteristics. The phenyl-hexyl column provides an alternative selectivity that can be beneficial for resolving challenging impurity profiles. The normal-phase method is a valuable option when dealing with polar impurities or for orthogonal verification of purity results. The selection of the most appropriate method should be based on the specific impurity profile of the sample and the analytical requirements of the laboratory.

A Head-to-Head Battle of Calcium Chelators: BAPTA vs. EGTA

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling and drug development, precise control of calcium ion (Ca²⁺) concentration is paramount. Calcium chelators, molecules that bind to and sequester Ca²⁺, are indispensable tools for researchers. Among the most prominent are BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid). While both exhibit a high affinity for calcium, their distinct kinetic and physicochemical properties make them suitable for different experimental applications. This guide provides an in-depth comparison of BAPTA and EGTA, supported by experimental data and detailed protocols, to aid researchers in making an informed choice for their specific needs.

Quantitative Comparison of Performance

The efficacy of a calcium chelator is defined by its binding affinity (Kd), the rates at which it binds (on-rate, k_on) and releases (off-rate, k_off) calcium, its selectivity for calcium over other divalent cations like magnesium (Mg²⁺), and its sensitivity to pH. These parameters are summarized in the table below.

PropertyBAPTAEGTASignificance for Calcium Chelation
Binding Affinity (Kd) ~110 - 220 nM[1][2]~60.5 - 150 nM[1][2][3]Both chelators exhibit high affinity for Ca²⁺, binding it tightly at low concentrations. EGTA generally shows a slightly higher affinity at equilibrium.
Ca²⁺ On-Rate (k_on) ~4.0 x 10⁸ - 6 x 10⁸ M⁻¹s⁻¹[1]~1.5 x 10⁶ - 3 x 10⁶ M⁻¹s⁻¹[1][2]BAPTA's on-rate is approximately 100 to 400 times faster, enabling it to capture Ca²⁺ ions much more rapidly. This is critical for buffering fast, localized Ca²⁺ transients.[1]
Ca²⁺ Off-Rate (k_off) ~97 - 257 s⁻¹[1][2]~0.2 - 1.5 s⁻¹[1]BAPTA's faster off-rate allows for a more rapid release of Ca²⁺, making it better suited to follow and buffer fluctuating Ca²⁺ signals.[1]
Selectivity (Ca²⁺ vs. Mg²⁺) High (~10⁵-fold greater affinity for Ca²⁺)[1][2]Moderate to High[1][2]BAPTA's superior selectivity is advantageous in cellular environments where Mg²⁺ concentrations are high, preventing interference with Ca²⁺ measurements.[1][2]
pH Sensitivity Largely independent around physiological pH[1][2]Affinity is pH-dependent[1][2]BAPTA is the preferred chelator for experiments where pH may fluctuate, as its Ca²⁺ binding is more stable under such conditions.[1]

Visualizing the Chelation Process and Experimental Design

To better understand the fundamental process of calcium chelation and the experimental approaches to study it, the following diagrams are provided.

G Ca Ca²⁺ (free) Complex Ca²⁺-Chelator Complex Ca->Complex k_on (Binding) Chelator BAPTA or EGTA Complex->Ca k_off (Release)

Caption: Reversible binding of a free calcium ion to a chelator.

G cluster_prep Sample Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis prep_chelator Chelator Solution (BAPTA or EGTA) measurement Rapid Mixing (e.g., Stopped-Flow) or Perturbation (e.g., T-Jump) prep_chelator->measurement prep_ca Calcium Solution (CaCl₂) prep_ca->measurement prep_buffer pH Buffer prep_buffer->measurement analysis Monitor Signal Change (Absorbance/Fluorescence) measurement->analysis calculation Calculate k_on, k_off, Kd analysis->calculation

Caption: General workflow for determining calcium binding kinetics.

Applications in Differentiating Calcium Signaling Domains

The kinetic differences between BAPTA and EGTA are powerfully exploited in neuroscience to investigate the spatial relationship between voltage-gated calcium channels (VGCCs) and the calcium sensors that trigger neurotransmitter release.

G cluster_nano Nanodomain Signaling (<50 nm) cluster_micro Microdomain Signaling (>50 nm) VGCC_nano VGCC Sensor_nano Ca²⁺ Sensor VGCC_nano->Sensor_nano Ca²⁺ BAPTA_nano BAPTA VGCC_nano->BAPTA_nano Blocked Release_nano Release Inhibited BAPTA_nano->Release_nano EGTA_nano EGTA VGCC_micro VGCC Sensor_micro Ca²⁺ Sensor VGCC_micro->Sensor_micro Ca²⁺ BAPTA_micro BAPTA VGCC_micro->BAPTA_micro Blocked EGTA_micro EGTA VGCC_micro->EGTA_micro Blocked Release_micro Release Inhibited BAPTA_micro->Release_micro EGTA_micro->Release_micro

Caption: BAPTA and EGTA as tools to probe signaling domains.

In nanodomain signaling , where the sensor is very close to the Ca²⁺ source, the slow-binding EGTA is ineffective at capturing Ca²⁺ ions before they reach the sensor. In contrast, the fast-acting BAPTA can intercept the calcium, leading to the inhibition of the downstream process.[1] Therefore, processes sensitive to BAPTA but not EGTA are considered to be governed by nanodomain signaling.[1]

In microdomain signaling , the sensor is located further from the Ca²⁺ channel.[1] This greater distance allows both the fast-binding BAPTA and the slower-binding EGTA to effectively buffer the calcium concentration and inhibit the cellular response.[1]

Detailed Experimental Protocols

Precise determination of a chelator's properties requires specialized techniques. Below are outlines of common experimental protocols.

Protocol 1: Determination of Calcium Binding Kinetics using Stopped-Flow Spectrophotometry

This method is used to measure rapid reactions in solution by monitoring changes in absorbance or fluorescence after two reactants are rapidly mixed.

1. Reagent Preparation:

  • Syringe 1: Prepare a solution of the calcium chelator (BAPTA or EGTA) in a suitable buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2).
  • Syringe 2: Prepare a solution of CaCl₂ in the same buffer.
  • For chelators without a significant absorbance change upon Ca²⁺ binding, a competitive indicator dye can be included in the chelator solution.

2. Instrument Setup:

  • Set up the stopped-flow instrument with a spectrophotometer or fluorometer detector.
  • Equilibrate the instrument and syringes to the desired temperature (e.g., 22°C).

3. Data Acquisition:

  • Rapidly inject the contents of both syringes into the mixing chamber. The mixed solution flows into an observation cell.
  • The flow is abruptly stopped, and the change in absorbance or fluorescence is recorded as a function of time, starting from the moment of mixing. BAPTA's UV absorbance (250-280 nm) changes upon Ca²⁺ binding, allowing direct monitoring.[4]
  • Perform experiments at various calcium concentrations.

4. Data Analysis:

  • Fit the resulting kinetic trace to the appropriate rate equations (e.g., single or double exponential decay) to extract the observed rate constant (k_obs) for each calcium concentration.
  • Plot k_obs versus the calcium concentration. The slope of this plot will yield the on-rate (k_on), and the y-intercept will provide the off-rate (k_off).
  • The dissociation constant (Kd) can then be calculated as k_off / k_on.

Protocol 2: Determination of Ca²⁺ Selectivity over Mg²⁺ using an Ion-Selective Electrode (ISE)

This protocol directly measures the concentration of free Ca²⁺ in the presence of the chelator and a competing ion (Mg²⁺).

1. Electrode Calibration:

  • Prepare a series of Ca²⁺ standards of known concentrations in a buffer solution containing a constant high concentration of MgCl₂ (e.g., 1 mM) to mimic physiological conditions.
  • Calibrate a Ca²⁺-selective electrode by measuring the potential (in millivolts) of each standard solution and plotting it against the logarithm of the Ca²⁺ concentration to create a standard curve.

2. Sample Preparation:

  • Prepare a solution containing a known total concentration of the chelator (BAPTA or EGTA), a known total concentration of CaCl₂, and a high concentration of MgCl₂ in the same buffer used for calibration.

3. Measurement:

  • Immerse the calibrated Ca²⁺-selective electrode and a reference electrode into the sample solution.
  • Record the stable potential reading.

4. Data Analysis:

  • Use the calibration curve to determine the concentration of free Ca²⁺ in the sample.
  • The concentration of the Ca-chelator complex ([CaChelator]) is calculated as the difference between the total calcium and the measured free calcium.
  • The concentration of the free chelator ([Chelator]_free) is the total chelator concentration minus [CaChelator].
  • Calculate the apparent dissociation constant (Kd_app) in the presence of Mg²⁺ using the formula: Kd_app = ([Chelator]_free * [Ca²⁺]_free) / [CaChelator].
  • The selectivity can be expressed as the ratio of the Kd for Mg²⁺ (determined in a separate experiment with only Mg²⁺) to the Kd for Ca²⁺.

Protocol 3: Assessing pH Sensitivity by pH Titration

This method determines how the chelator's affinity for Ca²⁺ changes with pH.

1. Solution Preparation:

  • Prepare a solution of the chelator (BAPTA or EGTA) of known concentration.
  • Prepare standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
  • Prepare a solution of CaCl₂.

2. Titration Procedure:

  • Place the chelator solution in a thermostated vessel equipped with a calibrated pH electrode and a stirrer.
  • Perform two separate titrations by adding small, precise volumes of the strong base:
  • Titration A: Titrate the chelator solution alone.
  • Titration B: Titrate an identical chelator solution containing a known concentration of CaCl₂ (typically in a 1:1 molar ratio with the chelator).
  • Record the pH after each addition of the base for both titrations.

3. Data Analysis:

  • Plot the pH versus the volume of base added for both titrations. The binding of Ca²⁺ displaces protons from the chelator, resulting in a shift in the titration curve.
  • By analyzing the difference between the two curves at various pH points, one can calculate the apparent dissociation constant (Kd) at each pH.
  • A plot of Kd versus pH will illustrate the pH sensitivity of the chelator. EGTA's affinity decreases significantly as the pH drops below ~7, while BAPTA's affinity remains more stable across a physiological pH range.[1][2]

Conclusion: Making the Right Choice

The choice between BAPTA and EGTA is not a matter of one being universally superior to the other, but rather a strategic decision based on the experimental question at hand.

  • Choose BAPTA when investigating rapid, localized calcium signals, such as those at the presynaptic terminal, or when experimental conditions may involve pH fluctuations. Its fast on-rate and pH insensitivity make it the ideal tool for these scenarios.[1][2][3]

  • Choose EGTA when the goal is to buffer bulk, slower changes in cytosolic calcium concentration over longer timescales.[3] Its slower kinetics can be used to experimentally distinguish between processes governed by rapid, local calcium influx and those responding to slower, more global changes in calcium levels.

By carefully considering the distinct properties of these two powerful chelators and applying the appropriate experimental methodologies, researchers can effectively dissect the complex and multifaceted roles of calcium in biological systems.

References

The Versatility of 1,2-Bis(o-aminophenoxy)ethane-Derived Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel molecular tools to advance their investigations. Among the vast array of chelating agents and ligand precursors, derivatives of 1,2-Bis(o-aminophenoxy)ethane stand out for their remarkable versatility and tunable properties. This guide provides a comprehensive comparison of the advantages and performance of these ligands in various applications, supported by experimental data and detailed protocols.

The core structure of this compound, with its flexible diether linkage and reactive ortho-amino groups, serves as a versatile scaffold for the synthesis of a wide range of multidentate ligands. These ligands have found significant utility in fields ranging from intracellular ion signaling to catalysis and materials science. This guide will delve into two prominent classes of these derivatives: the well-established calcium chelator, this compound-N,N,N',N'-tetraacetic acid (BAPTA), and the catalytically active Schiff base complexes.

BAPTA: A Superior Tool for Intracellular Calcium Chelation

One of the most notable derivatives is BAPTA, a highly selective calcium chelator that has become an indispensable tool in cell biology and neuroscience. Its primary advantage lies in its ability to rapidly and specifically buffer intracellular calcium concentrations, allowing researchers to dissect the intricate roles of calcium signaling in various cellular processes.

Performance Comparison: BAPTA vs. EGTA

A common alternative for calcium chelation is ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA). While both are effective, BAPTA exhibits several key advantages, as detailed in the comparative table below.

PropertyBAPTAEGTAAdvantage of BAPTA
Primary Application Intracellular Ca²⁺ ChelationExtracellular Ca²⁺ ChelationCell-permeant forms (BAPTA-AM) allow for easy loading into live cells.
Binding Affinity (Kd for Ca²⁺) ~110 nM~60.5 nM at pH 7.4While Kd is slightly higher, its kinetic advantages often outweigh this.
Ca²⁺ On-Rate ~4.0 x 10⁸ M⁻¹s⁻¹~1.05 x 10⁷ M⁻¹s⁻¹Significantly faster binding kinetics, crucial for studying rapid calcium transients.[1]
Ca²⁺ Off-Rate FastSlowAllows for more dynamic buffering of calcium levels.
Selectivity for Ca²⁺ over Mg²⁺ High (10⁵ fold)Very HighBoth are highly selective, a critical feature for intracellular applications.[1]
pH Sensitivity LowHighCalcium binding is less affected by changes in intracellular pH, providing more reliable results in various experimental conditions.[1]
Membrane Permeability Permeable (as AM ester)ImpermeableThe acetoxymethyl (AM) ester form of BAPTA readily crosses cell membranes.[1]

The superior on-rate of BAPTA makes it particularly effective at capturing localized and transient increases in calcium, often referred to as "calcium microdomains," which are fundamental to processes like neurotransmitter release.[1]

Schiff Base Complexes: Versatile Catalysts and Sensors

Beyond calcium chelation, the diamine structure of this compound serves as an excellent precursor for the synthesis of tetradentate Schiff base ligands. These ligands, formed through condensation with aldehydes, can coordinate with a variety of transition metals to create stable and catalytically active complexes.

Catalytic Applications

Metal complexes of Schiff bases derived from this compound have demonstrated significant potential in various catalytic transformations, particularly in oxidation reactions. The electronic and steric properties of the ligand can be readily tuned by modifying the aldehyde precursor, allowing for the optimization of catalytic activity.

While direct comparative studies with a wide range of alternative ligands are still emerging, the performance of these complexes is promising. For instance, a copper(II)-Schiff base complex has been shown to be a highly efficient catalyst for the oxidative coupling of 2-aminophenol, a reaction relevant to the synthesis of phenoxazinone dyes and pharmaceuticals.

CatalystSubstrateReactionCatalytic Efficiency (kcat/KM in h⁻¹)
[Cu(L)]·H₂O (L = Schiff base derived from 1,2-phenylenediamine)2-aminophenolOxidative Coupling2.14 x 10⁵

This high catalytic efficiency underscores the potential of these complexes in synthetic chemistry.

Fluorescent Sensors for Metal Ion Detection

The inherent fluorescence of some Schiff base ligands and their metal complexes has been harnessed for the development of chemosensors for metal ion detection. The binding of a specific metal ion can induce a change in the fluorescence properties of the ligand, such as an increase in quantum yield or a shift in the emission wavelength, enabling sensitive and selective detection. The design of these sensors often relies on mechanisms like Photoinduced Electron Transfer (PET), where the metal ion modulates the electron transfer process within the molecule, leading to a "turn-on" or "turn-off" fluorescent response.

Experimental Protocols

To facilitate the application of these versatile ligands, detailed experimental protocols for their synthesis and use are provided below.

Synthesis of a this compound-Derived Schiff Base Ligand

This protocol describes the general synthesis of a tetradentate Schiff base ligand from 1,2-Bis(p-aminophenoxy)ethane and a substituted salicylaldehyde.

Materials:

  • 1,2-Bis(p-aminophenoxy)ethane

  • 5-methyl salicylaldehyde

  • Absolute ethanol

Procedure:

  • Dissolve 1,2-bis(p-aminophenoxy)ethane (5.00 mmol, 1.22g) in 25 ml of warm absolute ethanol with stirring.

  • Slowly add a solution of 5-methyl salicylaldehyde (10.00 mmol, 1.06g) in 25 ml of absolute ethanol dropwise to the diamine solution over 5 hours.

  • Upon cooling, a solid mass will separate out. For better crystallization, store the mixture in a refrigerator.

  • Filter the solid product, wash it with ethanol and diethyl ether, and then dry it in a desiccator over anhydrous CaCl₂.

  • The resulting yellow imine can be purified by recrystallization from a suitable solvent like DMF.[1]

Intracellular Calcium Buffering with BAPTA-AM

This protocol outlines the general steps for loading cells with the cell-permeant form of BAPTA (BAPTA-AM) to buffer intracellular calcium.

Materials:

  • BAPTA-AM

  • Dimethyl sulfoxide (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Adherent cells cultured on coverslips or in a multi-well plate

Procedure:

  • Prepare a BAPTA-AM stock solution: Dissolve BAPTA-AM in high-quality, anhydrous DMSO to a concentration of 1-10 mM.

  • Prepare the loading solution: Immediately before use, dilute the BAPTA-AM stock solution in HBSS to the desired final concentration (typically 1-10 µM). To aid in the dispersion of the nonpolar AM ester in the aqueous buffer, Pluronic F-127 can be added to the loading solution at a final concentration of 0.02-0.05%.

  • Cell Loading:

    • Wash the cells once with HBSS.

    • Incubate the cells in the BAPTA-AM loading solution for 30-60 minutes at 37°C. The optimal loading time and concentration should be determined empirically for each cell type.

  • Washing: After incubation, thoroughly wash the cells with fresh HBSS at least twice to remove any extracellular BAPTA-AM. The cells are now ready for experiments where buffering of intracellular calcium is required.

Visualizing the Molecular Logic

To better understand the applications of these ligands, the following diagrams illustrate key processes.

experimental_workflow Experimental Workflow for Intracellular Calcium Chelation cluster_prep Cell Preparation cluster_loading BAPTA-AM Loading cluster_exp Experiment cell_culture Culture Adherent Cells prepare_loading_solution Prepare BAPTA-AM Loading Solution incubate_cells Incubate Cells (30-60 min, 37°C) prepare_loading_solution->incubate_cells wash_cells Wash to Remove Extracellular BAPTA-AM incubate_cells->wash_cells stimulate_cells Stimulate Cells (e.g., with agonist) wash_cells->stimulate_cells measure_response Measure Cellular Response (e.g., fluorescence imaging) stimulate_cells->measure_response schiff_base_synthesis Synthesis of a Schiff Base Ligand and its Metal Complex cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_complexation Complexation diamine This compound condensation Condensation Reaction (in Ethanol) diamine->condensation aldehyde Aldehyde (e.g., Salicylaldehyde) aldehyde->condensation schiff_base Schiff Base Ligand condensation->schiff_base complexation_reaction Complexation Reaction schiff_base->complexation_reaction metal_salt Metal Salt (e.g., CuCl₂) metal_salt->complexation_reaction metal_complex Metal-Schiff Base Complex complexation_reaction->metal_complex fluorescent_sensor_mechanism Mechanism of a 'Turn-On' Fluorescent Metal Ion Sensor cluster_free Metal-Free State cluster_bound Metal-Bound State fluorophore_off Fluorophore pet_on Photoinduced Electron Transfer (PET) (Quenching Fluorescence) fluorophore_off->pet_on no_light Low Fluorescence pet_on->no_light fluorophore_on Fluorophore metal_ion Metal Ion pet_off PET is Inhibited metal_ion->pet_off light High Fluorescence pet_off->light start->fluorophore_off Excitation Light start->fluorophore_on Excitation Light

References

Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 1,2-Bis(o-aminophenoxy)ethane (BAPTA) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of chelators with various metal ions is paramount. This guide provides an objective comparison of the cross-reactivity of 1,2-Bis(o-aminophenoxy)ethane (BAPTA) derivatives, supported by experimental data, to facilitate informed selection of these critical research tools.

Derivatives of BAPTA are renowned for their high selectivity for calcium ions (Ca²⁺), often exhibiting a significantly lower affinity for magnesium ions (Mg²⁺), a crucial feature in biological systems where Mg²⁺ is typically present at much higher concentrations.[1][2] This selectivity, coupled with rapid binding kinetics and relative insensitivity to pH changes compared to other chelators like EGTA, has established BAPTA and its analogs as indispensable tools for controlling and measuring intracellular Ca²⁺ concentrations.[2][3] However, the utility of these compounds can be influenced by their cross-reactivity with other biologically and environmentally relevant metal ions. This guide delves into the binding affinities of various BAPTA derivatives, presenting available quantitative data and outlining the experimental protocols used to determine these crucial parameters.

Quantitative Comparison of Metal Ion Binding Affinities

The selectivity of BAPTA derivatives is quantified by their dissociation constants (Kd), with a lower Kd value indicating a higher binding affinity. The following tables summarize the reported dissociation constants for several BAPTA derivatives with various metal ions.

Table 1: Dissociation Constants (Kd) of BAPTA Derivatives for Divalent Cations

BAPTA DerivativeCa²⁺ (nM)Mg²⁺ (µM)Zn²⁺Fe²⁺Mn²⁺Cu²⁺
BAPTA110[2]~1-10High Affinity[1]High Affinity[1]High Affinity[1]High Affinity[1]
5,5'-Dimethyl BAPTA40-----
5,5'-Dibromo BAPTA1500-----
5-Nitro BAPTA400-----
5,5'-Dinitro BAPTA~20,000-----

While quantitative data for many transition metals is sparse in compiled formats, studies have consistently shown that BAPTA can chelate ions such as zinc (Zn²⁺), iron (Fe²⁺ and Fe³⁺), manganese (Mn²⁺), copper (Cu²⁺), lead (Pb²⁺), nickel (Ni²⁺), and lanthanum (La³⁺) with high affinity.[1] This underscores the importance of considering the specific ionic environment of an experiment when using BAPTA derivatives to avoid unintended chelation of other essential metal ions.

Experimental Protocols for Determining Cross-Reactivity

The determination of dissociation constants and the assessment of chelator cross-reactivity rely on a variety of biophysical techniques. Below are detailed methodologies for key experiments.

Spectrofluorometric Titration

This method is widely used to determine the binding affinity of a chelator for a specific ion by monitoring changes in the fluorescence of an indicator dye.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the BAPTA derivative of interest in a suitable buffer (e.g., MOPS or HEPES) at a known concentration.

    • Prepare stock solutions of the metal salts (e.g., CaCl₂, MgCl₂, ZnCl₂) of high purity.

    • Prepare a stock solution of a fluorescent metal ion indicator that competes with the BAPTA derivative for the metal ion (e.g., Fura-2 for Ca²⁺).

  • Instrumentation:

    • Use a calibrated spectrofluorometer capable of excitation and emission wavelength scanning.

  • Titration Procedure:

    • In a quartz cuvette, add a known concentration of the BAPTA derivative and the fluorescent indicator to the buffer solution.

    • Record the initial fluorescence spectrum.

    • Add small, precise aliquots of the metal ion stock solution to the cuvette.

    • After each addition, allow the solution to equilibrate and record the fluorescence spectrum.

    • Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the indicator and the chelator.

  • Data Analysis:

    • Correct the fluorescence data for dilution effects.

    • Plot the change in fluorescence intensity as a function of the free metal ion concentration.

    • The free metal ion concentration can be calculated at each point using software that takes into account the concentrations of the chelator, indicator, and metal ion, as well as their respective binding constants.

    • Fit the resulting binding curve to a suitable model (e.g., a single-site binding model) to determine the dissociation constant (Kd) of the BAPTA derivative for the specific metal ion.

Potentiometric Titration

Potentiometry, using ion-selective electrodes (ISEs), provides a direct measurement of free metal ion activity in a solution, allowing for the determination of binding constants.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the BAPTA derivative in a defined ionic strength buffer.

    • Prepare a standardized stock solution of the metal ion of interest.

  • Instrumentation:

    • Use a high-impedance voltmeter connected to a metal ion-selective electrode and a reference electrode.

    • Calibrate the ISE using a series of standard solutions of the metal ion with known concentrations.

  • Titration Procedure:

    • Place a known volume and concentration of the BAPTA derivative solution in a thermostated titration vessel.

    • Immerse the calibrated ISE and the reference electrode in the solution.

    • Record the initial potential (in millivolts).

    • Add small, precise increments of the standardized metal ion solution.

    • After each addition, allow the potential to stabilize and record the reading.

    • Continue the titration until no significant change in potential is observed upon further addition of the metal ion.

  • Data Analysis:

    • Convert the potential readings to free metal ion concentrations using the calibration curve.

    • Calculate the concentrations of the free chelator and the metal-chelator complex at each titration point.

    • Use this data to calculate the stability constant (K) or the dissociation constant (Kd) of the metal-BAPTA complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to study the binding of metal ions to BAPTA derivatives by observing changes in the chemical shifts of the protons on the BAPTA molecule upon metal chelation.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the BAPTA derivative in a suitable deuterated solvent (e.g., D₂O with a buffer to control pD).

    • Prepare a stock solution of the metal salt in the same deuterated solvent.

  • Instrumentation:

    • Use a high-field NMR spectrometer.

  • Titration Procedure:

    • Acquire a ¹H NMR spectrum of the BAPTA derivative solution alone.

    • Add incremental amounts of the metal ion stock solution to the NMR tube containing the BAPTA solution.

    • Acquire a ¹H NMR spectrum after each addition, ensuring temperature equilibration.

  • Data Analysis:

    • Monitor the chemical shifts of specific protons on the BAPTA molecule (e.g., those on the aromatic rings or the ethylene glycol bridge) as a function of the metal-to-ligand molar ratio.

    • The changes in chemical shifts can be used to determine the stoichiometry of the binding and to calculate the dissociation constant by fitting the data to appropriate binding isotherms.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Sample Preparation:

    • Prepare a solution of the BAPTA derivative in a suitable buffer.

    • Prepare a solution of the metal salt in the same buffer. It is crucial that the buffer in both solutions is identical to minimize heats of dilution.

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

  • Instrumentation:

    • Use an isothermal titration calorimeter.

  • Titration Procedure:

    • Load the BAPTA derivative solution into the sample cell of the calorimeter.

    • Load the metal salt solution into the injection syringe.

    • Perform a series of small, sequential injections of the metal solution into the BAPTA solution while monitoring the heat change.

    • A control experiment, injecting the metal solution into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the corrected heat change per injection against the molar ratio of the metal to the BAPTA derivative.

    • Fit the resulting isotherm to a suitable binding model to determine the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n). The dissociation constant (Kd) is the reciprocal of Ka.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and the underlying principles of BAPTA's function, the following diagrams have been generated using Graphviz.

experimental_workflow_spectrofluorometry cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_bapta Prepare BAPTA Derivative Solution mix Mix BAPTA and Indicator in Cuvette prep_bapta->mix prep_metal Prepare Metal Ion Solution add_metal Add Aliquots of Metal Ion prep_metal->add_metal prep_indicator Prepare Fluorescent Indicator Solution prep_indicator->mix initial_spec Record Initial Fluorescence mix->initial_spec initial_spec->add_metal record_spec Record Fluorescence After Each Addition add_metal->record_spec Repeat record_spec->add_metal correct_data Correct for Dilution record_spec->correct_data plot_data Plot Fluorescence vs. [Metal Ion] correct_data->plot_data fit_curve Fit Binding Curve plot_data->fit_curve determine_kd Determine Kd fit_curve->determine_kd

Caption: Workflow for Spectrofluorometric Titration to Determine Metal Ion Binding Affinity.

signaling_pathway_chelation extracellular Extracellular Signal (e.g., Agonist) receptor Cell Surface Receptor extracellular->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er binds to IP3 Receptor ca_release Ca²⁺ Release er->ca_release bapta BAPTA Derivative ca_release->bapta chelated by downstream Downstream Ca²⁺-Dependent Signaling Pathways ca_release->downstream bapta->downstream inhibits response Cellular Response downstream->response

Caption: BAPTA Derivatives Modulate Intracellular Calcium Signaling Pathways.

logical_relationship_selectivity cluster_chelator Chelator Properties cluster_ion Metal Ion Properties cluster_outcome Binding Outcome bapta BAPTA Derivative binding_pocket Binding Pocket Structure bapta->binding_pocket substituents Ring Substituents bapta->substituents selectivity Binding Selectivity (Kd) binding_pocket->selectivity substituents->selectivity ion Metal Ion (e.g., Ca²⁺, Mg²⁺, Zn²⁺) ionic_radius Ionic Radius ion->ionic_radius charge_density Charge Density ion->charge_density coordination_geometry Preferred Coordination Geometry ion->coordination_geometry ionic_radius->selectivity charge_density->selectivity coordination_geometry->selectivity

Caption: Factors Influencing the Binding Selectivity of BAPTA Derivatives for Metal Ions.

By providing a clear comparison of binding affinities and detailed experimental protocols, this guide aims to empower researchers to make strategic choices in their use of BAPTA derivatives, ensuring the accuracy and reliability of their experimental outcomes. The inherent cross-reactivity with various metal ions necessitates careful consideration of the experimental milieu to fully harness the power of these versatile chelators.

References

A Comparative Guide to the Performance of Polyimides: 1,2-Bis(o-aminophenoxy)ethane-Derived vs. Other Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-performance polymers is critical. Polyimides, known for their exceptional thermal, mechanical, and dielectric properties, are a key class of materials in this field. This guide provides an objective comparison of polyimides derived from the flexible diamine 1,2-Bis(o-aminophenoxy)ethane (BOAPE) and its isomers with those synthesized from other common, more rigid aromatic diamines such as 4,4'-oxydianiline (ODA) and p-phenylenediamine (PDA). The inclusion of ether linkages in the diamine backbone significantly influences the final properties of the polyimide, offering a unique balance of flexibility and performance.

This comparison summarizes quantitative data from various studies to highlight the structure-property relationships in these advanced polymers.

Performance Comparison: A Tabular Summary

The following table summarizes the key performance indicators for polyimides synthesized from different diamines, paired with common dianhydrides like Pyromellitic Dianhydride (PMDA) and 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride (BPDA). It is important to note that the data is compiled from different sources and direct, side-by-side comparisons under identical conditions are limited. However, the presented data illustrates the general performance trends.

DiamineDianhydrideGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Dielectric Constant (1 MHz)
2,6-Bis(4-aminophenoxy)naphthalene PMDA-543 (in N2)1242.37-
(similar to BOAPE)[1]BPDA295563 (in N2)1151.915-
4,4'-Oxydianiline (ODA) [2][3]PMDA302>500114.193.422.82>3.5
BPDA290>500--3.8<3.5
4,4'-Bis(4-aminophenoxy)benzophenone PMDA278>529 (in N2)1182.8113.85
(ether-ketone diamine)[3]BPDA268>529 (in N2)1012.1323.47

The Influence of Diamine Structure on Polyimide Properties

The chemical structure of the diamine monomer plays a pivotal role in determining the final properties of the polyimide. The introduction of flexible ether linkages, as seen in this compound and its analogs, imparts distinct characteristics compared to more rigid diamines.

G cluster_0 Diamine Monomer Structure cluster_1 Resulting Polyimide Properties Rigid_Diamine Rigid Diamine (e.g., PDA, ODA) High_Tg Higher Glass Transition Temperature (Tg) Rigid_Diamine->High_Tg Restricted chain mobility High_Modulus Higher Tensile Modulus Rigid_Diamine->High_Modulus Stiff backbone Lower_Solubility Lower Solubility Rigid_Diamine->Lower_Solubility Strong interchain packing Flexible_Diamine Flexible Ether-Linked Diamine (e.g., BOAPE) Lower_Tg Lower Glass Transition Temperature (Tg) Flexible_Diamine->Lower_Tg Increased chain flexibility Improved_Solubility Improved Solubility & Processability Flexible_Diamine->Improved_Solubility Disrupted chain packing Increased_Flexibility Increased Flexibility & Elongation Flexible_Diamine->Increased_Flexibility Flexible ether linkages Lower_Dielectric Lower Dielectric Constant Flexible_Diamine->Lower_Dielectric Increased free volume

References

Navigating the Cellular Calcium Maze: A Comparative Guide to BAPTA and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of intracellular calcium (Ca²⁺) is paramount to dissecting its multifaceted roles in cellular signaling and pathophysiology. This guide provides an objective comparison of the widely used calcium chelator BAPTA with its primary alternative, EGTA, and other available tools, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Calcium ions are ubiquitous second messengers that govern a vast array of cellular processes, from gene transcription and proliferation to apoptosis and neurotransmission. The ability to selectively buffer or chelate intracellular Ca²⁺ is crucial for understanding these complex signaling pathways. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) has long been a cornerstone for these investigations. This guide will delve into the efficacy of BAPTA, compare it with alternatives, and provide the necessary information to validate its function in your biological system.

At a Glance: BAPTA vs. EGTA

The most common alternative to BAPTA is EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid). While both are calcium chelators, their kinetic properties and pH sensitivity differ significantly, making them suitable for distinct experimental applications.[1][2][3]

PropertyBAPTAEGTASignificance
Primary Application Intracellular Ca²⁺ ChelationExtracellular Ca²⁺ Chelation (can be used intracellularly as EGTA-AM)BAPTA's properties are optimized for intracellular environments.[1]
Binding Affinity (Kd for Ca²⁺) ~110 nM~60.5 nM (at pH 7.4)Both have a high affinity for calcium, with EGTA showing slightly tighter binding at equilibrium.[1][2]
Ca²⁺ On-Rate (k_on) ~4.0 - 6.0 x 10⁸ M⁻¹s⁻¹~1.5 - 3.0 x 10⁶ M⁻¹s⁻¹BAPTA's on-rate is 100-400 times faster, enabling it to buffer rapid and localized Ca²⁺ transients more effectively.[1][2][3]
Ca²⁺ Off-Rate (k_off) ~97 s⁻¹~0.2 - 1.5 s⁻¹BAPTA's faster off-rate allows for a more rapid release of Ca²⁺, enabling it to better track and buffer fluctuating signals.[3]
Selectivity for Ca²⁺ over Mg²⁺ High (~10⁵-fold)High, but lower than BAPTABAPTA is preferred in environments with high Mg²⁺ concentrations to avoid interference.[1][2][3]
pH Sensitivity Less sensitive around neutral pHMore sensitive to pH changesBAPTA provides more stable Ca²⁺ buffering in experiments with potential pH fluctuations.[1][2][3]
Membrane Permeability Permeable as AM ester (BAPTA-AM)Impermeable (permeable as EGTA-AM)The AM ester forms allow for loading into cells, where intracellular esterases release the active chelator.[1][4]

Delving Deeper: Mechanism of Action

BAPTA and EGTA are structurally similar, but a key difference lies in the aromatic rings of BAPTA, which replace the carbon chains found in EGTA. This structural distinction is responsible for BAPTA's faster Ca²⁺ binding kinetics.[1][5]

For intracellular applications, both chelators are commonly used in their acetoxymethyl (AM) ester form. The lipophilic AM groups facilitate passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now membrane-impermeant chelator in the cytoplasm where it can buffer Ca²⁺.[4][6]

Beyond BAPTA and EGTA: Other Tools for Calcium Regulation

While BAPTA and EGTA are the most prominent calcium chelators, other molecules and techniques offer alternative approaches to controlling intracellular calcium.

  • Fluorescent Ca²⁺ Indicators: These molecules, such as Fura-2, Fluo-4, and Rhod-2, are themselves chelators coupled to a fluorophore.[7][8][9] They are primarily used for measuring Ca²⁺ concentrations rather than buffering them, as their binding to Ca²⁺ results in a change in fluorescence.[7]

  • "Caged" Calcium Chelators: Photolabile chelators like Nitr-5 and NP-EGTA offer temporal control over Ca²⁺ concentration.[5][10] These molecules have a high affinity for Ca²⁺ until they are exposed to UV light, which causes a conformational change that dramatically reduces their affinity, leading to a rapid release of Ca²⁺.[5]

  • Genetically Encoded Calcium Indicators (GECIs): Proteins like GCaMP are genetically encoded and can be targeted to specific cells or subcellular compartments.[8] They report Ca²⁺ levels through changes in fluorescence and are powerful tools for long-term imaging in vivo.

Experimental Protocols

Protocol 1: Loading Cells with BAPTA-AM

This protocol provides a general guideline for loading adherent cells with BAPTA-AM. Optimization may be required for different cell types and experimental conditions.

Materials:

  • BAPTA-AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

  • Adherent cells cultured on coverslips or in multi-well plates

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of BAPTA-AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • Prepare Loading Solution:

    • On the day of the experiment, dilute the BAPTA-AM stock solution in a physiological buffer (e.g., HBSS) to the desired final concentration (typically 1-10 µM).

    • To aid in the dispersion of the nonpolar BAPTA-AM in the aqueous buffer, add an equal volume of the 20% Pluronic F-127 stock solution to the BAPTA-AM stock before diluting it in the buffer. The final Pluronic F-127 concentration should be around 0.02%.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.

  • Wash and De-esterification:

    • Remove the loading solution.

    • Wash the cells two to three times with the physiological buffer to remove extracellular BAPTA-AM.

    • Incubate the cells in fresh physiological buffer for at least 30 minutes to allow for complete de-esterification of the BAPTA-AM by intracellular esterases.

  • Validation of Efficacy:

    • The efficacy of BAPTA loading can be validated by monitoring intracellular Ca²⁺ levels using a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulate the cells with an agonist known to increase intracellular Ca²⁺ (e.g., ATP, histamine, or ionomycin).

    • In successfully loaded cells, the agonist-induced Ca²⁺ transient will be significantly blunted or abolished compared to control (unloaded) cells.

Visualizing the Concepts

To better understand the context in which BAPTA and other calcium modulators operate, the following diagrams illustrate a typical calcium signaling pathway and a general experimental workflow.

Calcium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand Receptor Receptor Ligand->Receptor PLC Phospholipase C Receptor->PLC VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ VGCC->Ca_ion Influx SOCE Store-Operated Ca²⁺ Entry SOCE->Ca_ion Influx IP3 IP₃ PLC->IP3 IP3R IP₃ Receptor IP3->IP3R BAPTA BAPTA Ca_ion->BAPTA Chelation Calmodulin Calmodulin Ca_ion->Calmodulin SERCA SERCA Pump Ca_ion->SERCA Uptake Cellular_Response Cellular Response Calmodulin->Cellular_Response IP3R->Ca_ion Release ER_Ca Ca²⁺ Store SERCA->ER_Ca Experimental_Workflow Cell_Culture 1. Culture Cells Loading 2. Load with BAPTA-AM (or other chelator) Cell_Culture->Loading Wash 3. Wash & De-esterify Loading->Wash Indicator 4. Load with Ca²⁺ Indicator (e.g., Fluo-4 AM) Wash->Indicator Stimulation 5. Stimulate with Agonist Indicator->Stimulation Imaging 6. Image/Measure Ca²⁺ Response Stimulation->Imaging Analysis 7. Analyze Data Imaging->Analysis

References

Assessing the Selectivity of BAPTA for Calcium Over Magnesium Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of chelating agents is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of BAPTA's selectivity for calcium (Ca²⁺) over magnesium (Mg²⁺) ions, supported by quantitative data and detailed experimental protocols.

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a crucial tool in biological research for controlling and measuring intracellular calcium concentrations. Its high selectivity for Ca²⁺ in the presence of significantly higher physiological concentrations of Mg²⁺ is a key advantage over other common chelators like EDTA and EGTA.

Quantitative Comparison of Chelator Affinities

The selectivity of a chelator for a specific ion is quantitatively expressed by its dissociation constant (Kd). A lower Kd value indicates a higher affinity. The following table summarizes the dissociation constants of BAPTA, EGTA, and EDTA for Ca²⁺ and Mg²⁺, providing a clear comparison of their binding affinities.

ChelatorIonDissociation Constant (Kd)logK (Affinity Constant)
BAPTA Ca²⁺~1.1 x 10⁻⁷ M (110 nM)[1]6.96
Mg²⁺~1.7 x 10⁻² M (17 mM)1.77
EGTA Ca²⁺~6.05 x 10⁻⁸ M (60.5 nM)[2]7.22
Mg²⁺~1-10 x 10⁻³ M (1-10 mM)[2]2.0 - 3.0
EDTA Ca²⁺~2.24 x 10⁻¹¹ M (0.0224 nM)10.65
Mg²⁺~1.62 x 10⁻⁹ M (1.62 nM)8.79

Note: Kd values can be influenced by experimental conditions such as pH, temperature, and ionic strength. The values presented here are derived from various sources and should be considered as approximate for comparative purposes.

BAPTA exhibits a remarkable selectivity for Ca²⁺ over Mg²⁺, with a selectivity ratio (Kd(Mg²⁺)/Kd(Ca²⁺)) of approximately 155,000. This high degree of selectivity makes it an ideal buffer for maintaining low and stable Ca²⁺ concentrations in environments with high Mg²⁺ levels, such as the intracellular milieu.

Visualizing the Chelation Process

The structural differences between these chelators contribute to their varying selectivities. The following diagrams illustrate the chemical structure of BAPTA and a simplified representation of its chelation with calcium and magnesium ions.

Figure 1. Chemical Structure of BAPTA.

Chelation BAPTA Chelation of Calcium vs. Magnesium BAPTA BAPTA BAPTA_Ca BAPTA-Ca²⁺ Complex (High Affinity) BAPTA->BAPTA_Ca Strong Binding BAPTA_Mg BAPTA-Mg²⁺ Complex (Low Affinity) BAPTA->BAPTA_Mg Weak Binding Ca Ca²⁺ Ca->BAPTA_Ca Mg Mg²⁺ Mg->BAPTA_Mg

Figure 2. BAPTA's preferential binding to Ca²⁺.

Experimental Protocols for Determining Selectivity

The selectivity of a chelator like BAPTA can be experimentally determined using several methods. The two primary techniques are spectrophotometry and ion-selective electrodes.

Spectrophotometric Determination

This method relies on changes in the absorbance spectrum of a chelator upon binding to an ion.

Principle: BAPTA's UV absorbance spectrum shifts upon binding to Ca²⁺. By titrating a known concentration of BAPTA with increasing concentrations of Ca²⁺ and Mg²⁺ separately, the dissociation constant for each ion can be determined.

Materials:

  • BAPTA

  • Calcium chloride (CaCl₂) standard solution

  • Magnesium chloride (MgCl₂) standard solution

  • Buffer solution (e.g., MOPS or HEPES, pH 7.2)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of BAPTA in the chosen buffer.

    • Prepare a series of standard solutions of CaCl₂ and MgCl₂ in the same buffer.

  • Measurement of BAPTA Spectrum:

    • Record the UV absorbance spectrum of the BAPTA solution alone (typically between 200-400 nm).

  • Titration with Ca²⁺:

    • Add incremental amounts of the CaCl₂ standard solution to the BAPTA solution in the cuvette.

    • After each addition, mix thoroughly and record the full UV absorbance spectrum.

    • Continue until no further significant change in the spectrum is observed, indicating saturation of BAPTA with Ca²⁺.

  • Titration with Mg²⁺:

    • Repeat the titration process using the MgCl₂ standard solution.

  • Data Analysis:

    • For each titration, plot the change in absorbance at a specific wavelength (where the change is maximal) against the concentration of the added ion.

    • The data can be fitted to a binding isotherm (e.g., the Hill equation) to calculate the dissociation constant (Kd). The concentration of the ion at which half-maximal absorbance change is observed approximates the Kd.

Spectrophotometry_Workflow Spectrophotometric Workflow for Kd Determination cluster_prep Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis Prep_BAPTA Prepare BAPTA Solution Measure_BAPTA Measure BAPTA Spectrum Prep_BAPTA->Measure_BAPTA Prep_Ca Prepare Ca²⁺ Standards Titrate_Ca Titrate with Ca²⁺ Record Spectra Prep_Ca->Titrate_Ca Prep_Mg Prepare Mg²⁺ Standards Titrate_Mg Titrate with Mg²⁺ Record Spectra Prep_Mg->Titrate_Mg Measure_BAPTA->Titrate_Ca Measure_BAPTA->Titrate_Mg Plot_Ca Plot ΔAbs vs [Ca²⁺] Titrate_Ca->Plot_Ca Plot_Mg Plot ΔAbs vs [Mg²⁺] Titrate_Mg->Plot_Mg Calculate_Kd_Ca Calculate Kd for Ca²⁺ Plot_Ca->Calculate_Kd_Ca Calculate_Kd_Mg Calculate Kd for Mg²⁺ Plot_Mg->Calculate_Kd_Mg

Figure 3. Workflow for spectrophotometric Kd determination.

Ion-Selective Electrode (ISE) Method

This potentiometric method directly measures the concentration of free (unbound) ions in a solution.

Principle: A Ca²⁺-selective electrode generates a potential that is proportional to the concentration of free Ca²⁺ ions in the solution. By measuring the free Ca²⁺ concentration in a solution containing known total concentrations of BAPTA and Ca²⁺, the amount of bound Ca²⁺ and subsequently the Kd can be calculated.

Materials:

  • BAPTA

  • Calcium chloride (CaCl₂) standard solution

  • Magnesium chloride (MgCl₂) standard solution

  • Buffer solution (e.g., MOPS or HEPES, pH 7.2)

  • Ca²⁺-selective electrode and a reference electrode

  • High-impedance voltmeter (pH/mV meter)

Procedure:

  • Electrode Calibration:

    • Calibrate the Ca²⁺-selective electrode using a series of Ca²⁺ standard solutions of known concentrations. This generates a calibration curve of potential (mV) versus log[Ca²⁺].

  • Preparation of Test Solution:

    • Prepare a solution containing a known total concentration of BAPTA and a known total concentration of CaCl₂ in the buffer.

  • Measurement of Free Ca²⁺:

    • Immerse the calibrated Ca²⁺-selective electrode and the reference electrode into the test solution.

    • Measure the potential once it has stabilized.

  • Determination of Free Mg²⁺ (if a Mg²⁺-selective electrode is available):

    • Repeat the process using a Mg²⁺-selective electrode and MgCl₂ solutions.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of free Ca²⁺ ([Ca²⁺]free) from the measured potential.

    • Calculate the concentration of the BAPTA-Ca²⁺ complex: [BAPTA-Ca²⁺] = [Ca²⁺]total - [Ca²⁺]free.

    • Calculate the concentration of free BAPTA: [BAPTA]free = [BAPTA]total - [BAPTA-Ca²⁺].

    • Calculate the dissociation constant: Kd = ([BAPTA]free * [Ca²⁺]free) / [BAPTA-Ca²⁺].

    • Repeat the calculations for Mg²⁺.

ISE_Workflow Ion-Selective Electrode Workflow for Kd Determination cluster_setup Setup & Calibration cluster_measurement Measurement cluster_calculation Calculation Calibrate_ISE Calibrate Ca²⁺-ISE Measure_Potential Measure Potential (mV) Calibrate_ISE->Measure_Potential Prep_Solution Prepare BAPTA/Ca²⁺ Solution Prep_Solution->Measure_Potential Determine_Free_Ca Determine [Ca²⁺]free Measure_Potential->Determine_Free_Ca Calculate_Complex Calculate [BAPTA-Ca²⁺] Determine_Free_Ca->Calculate_Complex Calculate_Kd Calculate Kd Determine_Free_Ca->Calculate_Kd Calculate_Free_BAPTA Calculate [BAPTA]free Calculate_Complex->Calculate_Free_BAPTA Calculate_Free_BAPTA->Calculate_Kd

Figure 4. Workflow for ISE-based Kd determination.

References

A Comparative Guide to the Structural Confirmation of 1,2-Bis(o-aminophenoxy)ethane: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. For a molecule such as 1,2-Bis(o-aminophenoxy)ethane, a versatile building block in materials science and coordination chemistry, unambiguous structural confirmation is paramount.[1] This guide provides a comparative overview of X-ray crystallography as the gold standard for structural elucidation and contrasts it with complementary spectroscopic techniques.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides an unparalleled, high-resolution view of a molecule's atomic arrangement in the solid state. It is the only technique that can directly determine bond lengths, bond angles, and the conformation of the molecule, offering conclusive evidence of its structure.

The crystal structure of 1,2-Bis(2-aminophenoxy)ethane has been determined and the key crystallographic parameters are summarized below.[2] This data provides a foundational dataset for the absolute structural confirmation of the molecule.

Parameter Value
Chemical Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol
Crystal System Monoclinic
Space Group C2/c
Unit Cell Dimensions a = 26.33(2) Å, b = 5.979(8) Å, c = 8.163(10) Å
β = 105.14(10)°
Volume 1241(3) ų
Temperature 120 K
Radiation Mo Kα (λ = 0.71073 Å)
R-factor 0.061

Table 1: Crystallographic data for 1,2-Bis(2-aminophenoxy)ethane.[2]

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations.[2] It is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[2]

Alternative Structural Confirmation Techniques

While X-ray crystallography provides the most detailed structural information, other spectroscopic methods offer valuable and often more readily obtainable data for routine confirmation and for analyzing samples that are not amenable to crystallization.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C)Excellent for determining the carbon-hydrogen framework and connectivity in solution.Does not provide bond lengths or angles directly; complex spectra can be challenging to interpret fully.
Mass Spectrometry Molecular weight and fragmentation patternHigh sensitivity, requires very small sample amounts, provides molecular formula with high-resolution MS.[3][4]Does not provide information on stereochemistry or the 3D arrangement of atoms.[5]
IR Spectroscopy Presence of functional groupsFast, non-destructive, and provides a characteristic "fingerprint" for the molecule.Provides limited information on the overall molecular structure and connectivity.

Table 2: Comparison of alternative structural confirmation techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of the sample is dissolved in a deuterated solvent and placed in a high-field NMR spectrometer. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra are acquired to determine the chemical shifts, coupling constants, and through-bond correlations of the atoms.

  • Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and the mass-to-charge ratio of the resulting ions is measured, yielding the molecular weight and fragmentation data.

  • Infrared (IR) Spectroscopy: A small amount of the solid sample is placed in the path of an infrared beam. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the functional groups present in the molecule.

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural confirmation of a small molecule like this compound, comparing the pathways of spectroscopic analysis and X-ray crystallography.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography X-ray Crystallography cluster_confirmation Structural Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir crystal_growth Crystal Growth purification->crystal_growth spectro_data Spectroscopic Data (Connectivity, M/Z, Functional Groups) nmr->spectro_data ms->spectro_data ir->spectro_data confirmation Definitive Structural Confirmation spectro_data->confirmation Preliminary Confirmation xray_diffraction X-ray Diffraction crystal_growth->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution crystal_data Crystallographic Data (Bond Lengths, Angles, Conformation) structure_solution->crystal_data crystal_data->confirmation Absolute Confirmation

A flowchart comparing the workflows for structural confirmation.

References

Safety Operating Guide

Safe Disposal of 1,2-Bis(o-aminophenoxy)ethane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,2-Bis(o-aminophenoxy)ethane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety Considerations:

Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as hazardous, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[1][2][3] Handle the chemical in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[3][4]

Hazard Identification and Classification
PropertyClassification
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Transport Information UN Number: UN3077Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (this compound)Hazard Class: 9Packing Group: IIIMarine Pollutant: Yes[4]
Ecotoxicity LC50 (Danio rerio, 96h): >11.1 mg/L[4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] Incineration at an approved hazardous waste treatment facility is a common final disposal method for aromatic amines.[5]

1. Waste Segregation and Collection:

  • Treat all this compound and materials contaminated with it (e.g., gloves, wipes, absorbent pads) as hazardous waste.[6][7]

  • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.[5][8][9]

  • Do not mix this waste with other waste streams, particularly incompatible chemicals.[8]

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5][9]

  • Store the sealed container in a designated and secure Satellite Accumulation Area while awaiting pickup.[5][9]

  • Ensure the storage area is cool, dry, and away from sources of ignition.[10]

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[5][9]

  • Provide them with the necessary information about the waste, including the chemical name and quantity.

4. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[4]

  • For small spills, carefully sweep up the solid material, taking care not to create dust, and place it in a sealed container for disposal.[3][4]

  • Materials used for cleanup must also be treated as hazardous waste.[6][7]

  • For large spills, contact your EHS department immediately.[6]

Experimental Protocol: Chemical Degradation of Aromatic Amines

For laboratories with the appropriate facilities and trained personnel, chemical degradation can be a method to treat small quantities of aromatic amine waste before disposal. The following protocol is based on potassium permanganate oxidation.[5] This procedure should only be performed by trained chemists in a controlled laboratory setting.

Materials:

  • Aromatic amine waste (e.g., this compound)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydrogen Sulfite (NaHSO₃)

  • Large reaction flask

  • Stir plate and stir bar

  • Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)

Procedure:

  • Preparation: In a fume hood, prepare a 1.7 N sulfuric acid solution by carefully adding the calculated amount of concentrated H₂SO₄ to water (always add acid to water).

  • Dissolution: In the reaction flask, dissolve 0.01 mol of the aromatic amine waste in 3 L of the 1.7 N sulfuric acid solution with stirring.

  • Oxidation: Slowly add a 5% solution of potassium permanganate to the dissolved amine solution while stirring. Continue adding the permanganate solution until a purple color persists for at least 30 minutes, indicating that the oxidation is complete.

  • Neutralization: After the reaction is complete, neutralize the excess potassium permanganate by slowly adding solid sodium hydrogen sulfite until the purple color disappears.

  • Disposal: The resulting solution should be neutralized to a pH between 6 and 8 and can then be disposed of in accordance with local regulations for aqueous waste.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate from Other Waste Streams ppe->segregate container Use Compatible, Sealed, and Labeled Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage pickup Schedule Waste Pickup with EHS or Licensed Contractor storage->pickup transport Authorized Transport to Treatment Facility pickup->transport disposal Final Disposal (e.g., Incineration) transport->disposal spill->ppe No cleanup Contain and Clean Up Spill Using Appropriate Procedures spill->cleanup Yes spill_waste Collect Spill Debris as Hazardous Waste cleanup->spill_waste spill_waste->container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,2-Bis(o-aminophenoxy)ethane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2-Bis(o-aminophenoxy)ethane

This guide provides critical safety, logistical, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.

Chemical Identifier and Properties

PropertyValue
Chemical Name This compound
Synonyms Ethylene Glycol Bis(2-aminophenyl) Ether, 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline
CAS Number 52411-34-4
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol [1]
Appearance White to pale reddish-yellow crystal or powder
Melting Point 131-133 °C[1]
Boiling Point 225 °C at 0.1 kPa

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.

Hazard StatementClassification
H315Causes skin irritation
H319Causes serious eye irritation
H302Harmful if swallowed[2]
H334May cause allergy or asthma symptoms or breathing difficulties if inhaled[2]
H317May cause an allergic skin reaction[2]

Signal Word: Warning

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Engineering Controls Certified Chemical Fume Hood or Local Exhaust VentilationTo minimize inhalation exposure to dust or aerosols.
Eye and Face Protection Chemical Splash Goggles or Safety Glasses. A face shield may be required in situations with a higher risk of splashing.To protect against splashes and eye contact.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile rubber)To prevent skin contact.[3] It is advisable to change gloves frequently.
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.[4]
Respiratory Protection Dust RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.

Operational and Disposal Plan

A systematic approach to handling and disposing of this compound is crucial for safety.

Step-by-Step Handling Protocol:

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Verify that all required PPE is available and in good condition.

  • Handling the Chemical:

    • Work within a certified chemical fume hood or a well-ventilated area with local exhaust.

    • Don all required PPE before handling the chemical.

    • When weighing the solid, do so within the fume hood or a ventilated enclosure to prevent dust dispersion.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Avoid contact with skin, eyes, and clothing.

    • After handling, wash hands and face thoroughly.

  • Spill and Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical attention. Remove contaminated clothing and wash it before reuse.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.

    • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.

    • Ingestion: Rinse mouth. Seek medical attention if you feel unwell.

    • Spills: Sweep up the solid material, taking care not to create dust, and collect it into a sealed, airtight container for disposal.

Disposal Plan:

  • Waste Chemical: Dispose of the chemical in accordance with federal, state, and local regulations. It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Materials: Place contaminated labware (e.g., pipette tips, gloves) and any cleanup materials into a designated and clearly labeled hazardous waste container.

Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

A Start: Prepare for Handling B Wear Full PPE: - Goggles/Face Shield - Lab Coat - Gloves - Closed-Toe Shoes A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh and Handle Chemical C->D E Spill or Exposure? D->E F Execute Emergency Protocol: - Skin/Eye Wash - Seek Medical Attention E->F Yes G Decontaminate Work Area E->G No F->G H Segregate and Label Waste G->H I Store Waste Appropriately H->I J Dispose of Waste via Approved Channels I->J K End: Procedure Complete J->K

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.